Z-Leu-Leu-Leu-fluoromethyl ketone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C27H42FN3O5 |
|---|---|
Molecular Weight |
507.6 g/mol |
IUPAC Name |
benzyl N-[(2S)-1-[[(2S)-1-[[(3S)-1-fluoro-5-methyl-2-oxohexan-3-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C27H42FN3O5/c1-17(2)12-21(24(32)15-28)29-25(33)22(13-18(3)4)30-26(34)23(14-19(5)6)31-27(35)36-16-20-10-8-7-9-11-20/h7-11,17-19,21-23H,12-16H2,1-6H3,(H,29,33)(H,30,34)(H,31,35)/t21-,22-,23-/m0/s1 |
InChI Key |
HLXJVMRDGBCZCM-VABKMULXSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)CF)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(C)CC(C(=O)CF)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Foundational & Exploratory
Z-Leu-Leu-Leu-fluoromethyl Ketone (Z-LLL-FMK): An In-depth Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Z-Leu-Leu-Leu-fluoromethyl ketone (Z-LLL-FMK) is a potent, cell-permeable, and irreversible peptide inhibitor of cysteine proteases. Its core mechanism of action lies in the covalent modification of the active site cysteine residue of its target enzymes, effectively blocking their proteolytic activity. This inhibitory action extends to several key cellular proteases, primarily calpains, cathepsins, and the proteasome. By modulating the activity of these enzymes, Z-LLL-FMK exerts significant effects on critical cellular processes, most notably apoptosis (programmed cell death) and inflammatory signaling pathways such as the NF-κB pathway. This technical guide provides a comprehensive overview of the molecular mechanisms of Z-LLL-FMK, detailed experimental protocols for its study, and visual representations of the affected signaling cascades.
Core Mechanism of Action: Cysteine Protease Inhibition
Z-LLL-FMK belongs to the class of peptide fluoromethyl ketone (FMK) inhibitors. The peptidic component (Z-Leu-Leu-Leu) confers specificity for the active sites of target proteases that recognize and cleave leucine-rich sequences. The electrophilic fluoromethyl ketone "warhead" is the reactive moiety responsible for the irreversible inhibition.
The inhibitory mechanism involves a two-step process:
-
Reversible Binding: The peptide portion of Z-LLL-FMK initially binds non-covalently to the active site of the target cysteine protease in a substrate-like manner.
-
Irreversible Covalent Modification: The catalytic cysteine residue in the protease's active site performs a nucleophilic attack on the carbonyl carbon of the fluoromethyl ketone. This results in the formation of a stable, covalent thiohemiketal adduct, which effectively and irreversibly inactivates the enzyme.
Primary Cellular Targets and Quantitative Inhibitory Data
Z-LLL-FMK exhibits inhibitory activity against a range of cysteine proteases. The following table summarizes the available quantitative data on its inhibitory potency.
| Target Protease | Enzyme Subtype | IC50 / Ki Value | Notes |
| Calpain | Calpain II | k₂ = 28,900 M⁻¹s⁻¹[1] | Potent irreversible inhibitor.[1][2] |
| Cathepsin | Cathepsin L | k₂ = 680,000 M⁻¹s⁻¹[1] | Also shows inhibitory activity.[1][2] |
| Cathepsin L | IC50 = 15 µM ((Rac)-Z-Phe-Phe-FMK, an isomer)[3] | ||
| Proteasome | 26S Proteasome | IC50 = 100 nM (for MG-132, Z-Leu-Leu-Leu-al) | Z-LLL-FMK is also known to inhibit the proteasome. |
Note: Directly comparable IC50/Ki values for Z-LLL-FMK against all its primary targets are not consistently available in the literature. The provided data is based on available information for Z-LLL-FMK and structurally related inhibitors.
Impact on Cellular Signaling Pathways
Induction of Apoptosis
By inhibiting the proteasome and calpains, Z-LLL-FMK can induce apoptosis through multiple mechanisms. Proteasome inhibition leads to the accumulation of pro-apoptotic proteins, such as p53 and Bax, and prevents the degradation of cell cycle inhibitors. Calpain inhibition can modulate the release of apoptosis-inducing factor (AIF) from the mitochondria.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. Its activation relies on the proteasomal degradation of the inhibitory protein IκBα. By inhibiting the proteasome, Z-LLL-FMK prevents IκBα degradation, thereby sequestering the NF-κB (p50/p65) dimer in the cytoplasm and inhibiting the transcription of pro-inflammatory genes.
Detailed Experimental Protocols
Calpain Activity Assay (Fluorometric)
This protocol is adapted from commercially available calpain activity assay kits.
Materials:
-
Cell lysate containing activated calpain
-
Extraction Buffer (e.g., containing HEPES, NaCl, MgCl2, EDTA, EGTA, DTT)
-
10X Reaction Buffer
-
Calpain Substrate (e.g., Ac-LLY-AFC)
-
Z-LLL-FMK (as inhibitor)
-
96-well microplate (black, clear bottom)
-
Fluorometric microplate reader (Excitation/Emission = 400/505 nm)
Procedure:
-
Sample Preparation:
-
Culture cells to the desired density and treat with experimental compounds to induce calpain activation.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in Extraction Buffer on ice for 20 minutes.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cytosolic extract). Determine protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add 50-100 µg of cell lysate per well.
-
For inhibitor wells, pre-incubate the lysate with the desired concentration of Z-LLL-FMK for 10-30 minutes at 37°C.
-
Add 10X Reaction Buffer to each well.
-
Bring the final volume to 90 µL with Extraction Buffer.
-
-
Reaction Initiation and Measurement:
-
Add 10 µL of Calpain Substrate to each well to start the reaction.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence at Ex/Em = 400/505 nm.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank (no lysate) from all readings.
-
Calculate the percentage of inhibition by comparing the fluorescence of Z-LLL-FMK-treated wells to the untreated control.
-
Cathepsin L Activity Assay (Fluorometric)
This protocol is based on commercially available cathepsin L activity assay kits.
Materials:
-
Cell lysate or purified cathepsin L
-
Cell Lysis Buffer
-
Reaction Buffer
-
Cathepsin L Substrate (e.g., Ac-FR-AFC)
-
Z-LLL-FMK (as inhibitor)
-
96-well microplate (black, clear bottom)
-
Fluorometric microplate reader (Excitation/Emission = 400/505 nm)
Procedure:
-
Sample Preparation:
-
Prepare cell lysates as described in the calpain activity assay.
-
-
Assay Setup:
-
Add 50 µL of cell lysate to each well of a 96-well plate.
-
For inhibitor wells, pre-incubate the lysate with Z-LLL-FMK.
-
Add 50 µL of Reaction Buffer to each well.
-
-
Reaction Initiation and Measurement:
-
Add 2 µL of Cathepsin L Substrate to each well.
-
Incubate at 37°C for 1-2 hours, protected from light.
-
Measure fluorescence at Ex/Em = 400/505 nm.
-
-
Data Analysis:
-
Determine the fold-increase in cathepsin L activity by comparing the relative fluorescence units (RFU) with the level of the uninduced or inhibitor-treated control.
-
Proteasome Activity Assay (Luminometric)
This protocol is a generalized procedure based on commercially available proteasome-Glo™ assays.
Materials:
-
Cultured cells
-
Proteasome-Glo™ Cell-Based Reagent (containing a specific luminogenic proteasome substrate, e.g., Suc-LLVY-aminoluciferin for chymotrypsin-like activity)
-
Z-LLL-FMK (as inhibitor)
-
96-well opaque-walled microplate
-
Luminometer
Procedure:
-
Cell Plating and Treatment:
-
Plate cells in a 96-well opaque-walled plate and culture overnight.
-
Treat cells with various concentrations of Z-LLL-FMK for the desired time.
-
-
Assay Reagent Preparation and Addition:
-
Equilibrate the Proteasome-Glo™ Reagent to room temperature.
-
Add a volume of Proteasome-Glo™ Reagent equal to the volume of cell culture medium in each well.
-
-
Incubation and Measurement:
-
Mix the contents of the wells on a plate shaker at a low speed for 2 minutes.
-
Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of proteasome inhibition relative to the vehicle-treated control cells.
-
Western Blot for Apoptosis Markers
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bax, anti-Bcl-2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Separation and Transfer:
-
Separate equal amounts of protein from cell lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities to determine the relative levels of apoptotic marker proteins.
-
Mandatory Visualizations: Workflows and Logical Relationships
Experimental Workflow for Inhibitor Potency Determination
Experimental Workflow for Apoptosis Induction Analysis
Conclusion
This compound is a valuable research tool for studying the roles of calpains, cathepsins, and the proteasome in various cellular processes. Its ability to irreversibly inhibit these cysteine proteases provides a powerful method for dissecting their contributions to apoptosis, inflammation, and other signaling pathways. The detailed protocols and conceptual workflows provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize Z-LLL-FMK in their investigations. Further research to elucidate the precise inhibitory constants against a broader range of proteases will continue to refine our understanding of this versatile inhibitor.
References
Unraveling the Target: A Technical Guide to the Cellular Interactions of Peptide Fluoromethylketones
Abstract
This technical guide delves into the primary cellular targets of peptide inhibitors ending in a fluoromethylketone (FMK) moiety. While the specific inhibitor Z-LLL-FMK is not prominently documented in scientific literature, this guide will focus on the well-characterized class of cysteine protease inhibitors that share this chemical feature, such as Z-VAD-FMK and Z-DEVD-FMK. The primary cellular targets of these compounds are caspases, a family of cysteine-aspartic proteases that play critical roles in apoptosis and inflammation. This document will provide a comprehensive overview of their mechanism of action, quantitative data on their inhibitory activity, detailed experimental protocols for their characterization, and visualizations of the key signaling pathways they modulate.
Introduction: The Landscape of Peptide-Based Cysteine Protease Inhibitors
Peptide-based inhibitors are invaluable tools in dissecting cellular signaling pathways and represent a significant class of therapeutic candidates. The fluoromethylketone (FMK) reactive group is a hallmark of potent, irreversible inhibitors of cysteine proteases. The peptide sequence confers specificity, directing the inhibitor to the active site of its target enzyme. While the tri-leucine peptide sequence of "Z-LLL-FMK" does not correspond to a widely characterized inhibitor, it is likely intended to target a specific protease. However, the vast body of research on related FMK inhibitors provides a strong foundation for understanding their general mechanism and potential applications.
The most extensively studied family of targets for peptide-FMK inhibitors are the caspases . These enzymes are central to programmed cell death (apoptosis) and inflammatory responses.
Primary Cellular Target: Caspases
The primary cellular targets of many well-known Z-peptide-FMK compounds are the caspases . These are a family of cysteine proteases that cleave their substrates after an aspartic acid residue. They are synthesized as inactive zymogens (procaspases) and are activated through proteolytic cleavage.
Mechanism of Irreversible Inhibition
Z-peptide-FMK inhibitors act as irreversible covalent inhibitors. The peptide portion of the inhibitor mimics the natural substrate of the caspase, leading to its recognition and binding to the enzyme's active site. The fluoromethylketone group then forms a stable thioether bond with the cysteine residue in the catalytic site, leading to irreversible inactivation of the enzyme.
Quantitative Data: Inhibitory Profile of Common Z-Peptide-FMKs
The following table summarizes the inhibitory constants (Ki) or half-maximal inhibitory concentrations (IC50) for several well-characterized Z-peptide-FMK inhibitors against their primary caspase targets. It is important to note that while some inhibitors are pan-caspase inhibitors, others exhibit selectivity for specific caspases.
| Inhibitor | Primary Target(s) | Other Notable Targets | Reported IC50 / Ki (nM) | Reference |
| Z-VAD-FMK | Pan-caspase inhibitor[1][2] | Cathepsins B and H, Calpains | Caspase-1: 0.5-10Caspase-3: 10-50Caspase-7: 10-50Caspase-8: 20-100 | [1][2] |
| Z-DEVD-FMK | Caspase-3, Caspase-7[3][4][5] | Caspase-6, Caspase-8, Caspase-10 | Caspase-3: 0.2-1Caspase-7: 1-5 | [3][4][5] |
| Z-IETD-FMK | Caspase-8 | Caspase-6, Caspase-10 | Caspase-8: 0.5-2 | [6] |
| Z-LEHD-FMK | Caspase-9[7] | Caspase-4, Caspase-5 | Caspase-9: 8-12 | [7] |
| Z-FA-FMK | Effector Caspases (Caspase-3, -6, -7)[8][9] | Cathepsins B and L | Caspase-3: ~500Caspase-7: ~1000 | [8][9] |
Note: IC50 and Ki values can vary depending on the assay conditions, substrate concentration, and enzyme source.
Signaling Pathways Modulated by Caspase Inhibition
Caspase inhibitors like Z-VAD-FMK can block both the intrinsic and extrinsic pathways of apoptosis.
Extrinsic Apoptosis Pathway
The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their cognate death receptors on the cell surface. This leads to the recruitment of adaptor proteins and pro-caspase-8, resulting in its activation. Active caspase-8 then directly activates effector caspases like caspase-3.
Intrinsic Apoptosis Pathway
The intrinsic, or mitochondrial, pathway is triggered by intracellular stress signals such as DNA damage or growth factor withdrawal. This leads to the release of cytochrome c from the mitochondria, which then binds to Apaf-1 and pro-caspase-9 to form the apoptosome. The apoptosome activates caspase-9, which in turn activates effector caspases.
References
- 1. Caspase Inhibitor Z-VAD-FMK [promega.com]
- 2. invivogen.com [invivogen.com]
- 3. apexbt.com [apexbt.com]
- 4. Caspase-3 inhibitor Z-DEVD-FMK | Inhibitors | MBL Life Sience -GLOBAL- [mblbio.com]
- 5. The caspase-3 inhibitor (peptide Z-DEVD-FMK) affects the survival and function of platelets in platelet concentrate during storage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and z-IETD-FMK is independent of their caspase inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Z-FA-fmk inhibits effector caspases but not initiator caspases 8 and 10, and demonstrates that novel anticancer retinoid-related molecules induce apoptosis via the intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
Z-Leu-Leu-Leu-fluoromethyl ketone: A Technical Guide to its Structure, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potent, irreversible cysteine protease inhibitor, Z-Leu-Leu-Leu-fluoromethyl ketone (Z-LLL-FMK). This document details its chemical structure, proposes a detailed synthetic route, summarizes its known biological activities with quantitative data, and visualizes its role in relevant signaling pathways.
Chemical Structure
This compound, also known as Z-LLL-FMK, is a tripeptidyl inhibitor with a fluoromethyl ketone (FMK) warhead that irreversibly binds to the active site of target proteases.
Table 1: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C27H42FN3O5[1] |
| Molecular Weight | 507.64 g/mol [1] |
| CAS Number | 371167-61-2[1] |
| Canonical SMILES | CC(C)C--INVALID-LINK--NC(=O)--INVALID-LINK--NC(=O)--INVALID-LINK--NC(=O)OCc1ccccc1 |
| InChI Key | HLXJVMRDGBCZCM-VABKMULXSA-N |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and ethanol |
Synthesis of this compound
Experimental Protocol: A Representative Synthesis
Step 1: Synthesis of Z-Leu-Leu-OH
-
To a solution of Z-Leu-OH (1 equivalent) in dichloromethane (DCM), add N-hydroxysuccinimide (NHS, 1.1 equivalents) and dicyclohexylcarbodiimide (DCC, 1.1 equivalents) at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
In a separate flask, dissolve L-Leucine methyl ester hydrochloride (1 equivalent) in DCM and add triethylamine (TEA, 2.2 equivalents).
-
Add the activated Z-Leu-OSu solution to the leucine methyl ester solution and stir at room temperature overnight.
-
Wash the reaction mixture sequentially with 1N HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain Z-Leu-Leu-OMe.
-
Dissolve the Z-Leu-Leu-OMe in a mixture of methanol and 1N NaOH (2 equivalents) and stir at room temperature for 2 hours.
-
Acidify the reaction mixture with 1N HCl and extract with ethyl acetate.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield Z-Leu-Leu-OH.
Step 2: Synthesis of Z-Leu-Leu-Leu-OH
-
Repeat the coupling procedure described in Step 1, using Z-Leu-Leu-OH (1 equivalent) and L-Leucine methyl ester hydrochloride (1 equivalent) to obtain Z-Leu-Leu-Leu-OMe.
-
Saponify the methyl ester as described in Step 1 to yield the protected tripeptide, Z-Leu-Leu-Leu-OH.
Step 3: Synthesis of Z-Leu-Leu-Leu-diazomethyl ketone
-
Dissolve Z-Leu-Leu-Leu-OH (1 equivalent) in anhydrous tetrahydrofuran (THF) and cool to -15 °C.
-
Add N-methylmorpholine (1 equivalent) followed by isobutyl chloroformate (1 equivalent) and stir for 15 minutes.
-
In a separate flask, prepare a solution of diazomethane in diethyl ether.
-
Add the ethereal solution of diazomethane to the mixed anhydride solution and stir at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Remove the solvent under reduced pressure to obtain the crude Z-Leu-Leu-Leu-diazomethyl ketone.
Step 4: Synthesis of this compound
-
Dissolve the crude Z-Leu-Leu-Leu-diazomethyl ketone in anhydrous THF.
-
At 0 °C, add a 70:30 mixture of HF-pyridine dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Quench the reaction by carefully adding saturated NaHCO3 solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford this compound.
References
The Advent and Evolution of Peptidyl Fluoromethyl Ketones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peptidyl fluoromethyl ketones (PFMKs) have emerged as a pivotal class of irreversible inhibitors for cysteine proteases and other enzymes, playing a crucial role in both fundamental research and therapeutic development. This in-depth technical guide explores the discovery, history, and core principles of PFMKs, offering a comprehensive resource for professionals in the field. The narrative traces their development from early concepts to their current status as sophisticated tools in chemical biology and drug discovery. Key aspects covered include their mechanism of action, synthetic methodologies, and applications in targeting enzymes such as caspases and cathepsins. This guide emphasizes quantitative data, detailed experimental protocols, and visual representations of complex biological pathways and experimental workflows to provide a thorough understanding of this important class of enzyme inhibitors.
Introduction: The Genesis of Peptidyl Fluoromethyl Ketones
The story of peptidyl fluoromethyl ketones begins in the quest for potent and specific enzyme inhibitors. Early efforts in the mid-20th century focused on reactive functionalities that could covalently modify active site residues of enzymes. Among these, halomethyl ketones, particularly chloromethyl ketones (CMKs), showed promise as irreversible inhibitors of serine and cysteine proteases. However, the high reactivity of the C-Cl bond in CMKs often led to a lack of specificity, resulting in off-target effects and toxicity, which limited their therapeutic potential.
This challenge spurred the search for a more stable yet sufficiently reactive "warhead." The focus turned to fluorine, the most electronegative element, known for forming strong carbon-fluorine bonds. The hypothesis was that incorporating a fluorine atom in place of chlorine would temper the reactivity of the halomethyl ketone, thereby enhancing selectivity for the target enzyme. This led to the first synthesis of peptidyl fluoromethyl ketones in the 1980s, a development that marked a significant milestone in the design of irreversible enzyme inhibitors. These novel compounds demonstrated a superior balance of reactivity and stability, paving the way for the development of highly specific probes and drug candidates.
Mechanism of Action: A Tale of Three Fluorines
The inhibitory activity of PFMKs is intricately linked to the number of fluorine atoms attached to the methyl group of the ketone. This seemingly subtle modification dramatically influences the inhibitor's mechanism, shifting it from irreversible to reversible inhibition.
2.1. Monofluoromethyl Ketones (MFMKs): Irreversible Covalent Modification
Peptidyl monofluoromethyl ketones are potent irreversible inhibitors, primarily of cysteine proteases. The mechanism involves a two-step process. Initially, the PFMK binds to the active site of the enzyme in a manner similar to the natural substrate. This is followed by a nucleophilic attack on the carbonyl carbon of the FMK by the thiolate anion of the active site cysteine residue. This attack is facilitated by the electron-withdrawing fluorine atom, which increases the electrophilicity of the carbonyl carbon. The resulting tetrahedral intermediate then undergoes a rapid intramolecular SN2 displacement of the fluoride ion by the sulfur atom, forming a stable thioether bond. This covalent modification permanently inactivates the enzyme.
dot
Caption: Mechanism of irreversible inhibition by monofluoromethyl ketones.
2.2. Difluoromethyl (DFMKs) and Trifluoromethyl (TFMKs) Ketones: Reversible Inhibition
In contrast to their monofluorinated counterparts, di- and trifluoromethyl ketones generally act as reversible inhibitors. The increased number of fluorine atoms significantly enhances the stability of the C-F bonds, making the fluoride ion a poor leaving group.
Instead of forming a covalent thioether bond, DFMKs and TFMKs readily form a stable hydrated gem-diol in aqueous solution. This hydrated form mimics the tetrahedral transition state of peptide bond hydrolysis. When a DFMK or TFMK binds to the active site of a protease, the active site nucleophile (e.g., the hydroxyl group of serine or the thiol group of cysteine) attacks the carbonyl carbon, forming a stable hemiketal or hemithioketal, respectively. This complex is a potent transition-state analog that binds tightly but reversibly to the enzyme, effectively blocking its activity without forming a permanent covalent bond.
dot
Caption: Mechanism of reversible inhibition by di- and trifluoromethyl ketones.
Synthesis of Peptidyl Fluoromethyl Ketones
The synthesis of PFMKs can be broadly categorized into solution-phase and solid-phase methods. The choice of method often depends on the desired peptide sequence and the scale of the synthesis.
3.1. General Synthetic Workflow
A common strategy for synthesizing PFMKs involves the initial preparation of a protected amino acid or peptide acid, which is then converted to the corresponding diazomethyl ketone. Subsequent treatment with a source of fluoride, such as hydrogen fluoride-pyridine, introduces the fluorine atom to yield the monofluoromethyl ketone. For di- and trifluoromethyl ketones, different synthetic strategies are typically employed, often involving the use of fluorinated building blocks.
dot
Caption: A general workflow for the synthesis of peptidyl fluoromethyl ketones.
Quantitative Analysis of PFMK Inhibition
The potency and selectivity of PFMK inhibitors are typically quantified by determining their inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50). These values are crucial for comparing the efficacy of different inhibitors and for understanding their structure-activity relationships.
4.1. PFMK Inhibitors of Caspases
Caspases are a family of cysteine proteases that play essential roles in apoptosis (programmed cell death). PFMKs, particularly those with peptide sequences recognized by specific caspases, have been instrumental in elucidating the roles of these enzymes in various cellular processes. The pan-caspase inhibitor Z-VAD-FMK is one of the most widely used tools in apoptosis research.
| Inhibitor | Target Caspase(s) | IC50 (nM) | Ki (nM) | Reference |
| Z-VAD-FMK | Pan-caspase | 10 - 500 | - | [1] |
| Z-DEVD-FMK | Caspase-3, -7 | 0.2 - 20 | - | |
| Z-IETD-FMK | Caspase-8 | 0.5 - 20 | - | |
| Z-LEHD-FMK | Caspase-9 | 0.4 - 15 | - | |
| Boc-D-FMK | Broad Spectrum | 300 - 10,000 | - | |
| Ac-YVAD-FMK | Caspase-1 | 5 - 50 | - |
4.2. PFMK Inhibitors of Cathepsins
Cathepsins are another family of proteases, primarily located in lysosomes, that are involved in protein turnover. However, their dysregulation has been implicated in various diseases, including cancer and rheumatoid arthritis. PFMKs have been developed as potent inhibitors of several cathepsins.
| Inhibitor | Target Cathepsin(s) | IC50 (nM) | k2/Ki (M⁻¹s⁻¹) | Reference |
| Z-FA-FMK | Cathepsin B, L | 10 - 100 | 1,800 - 16,000 | |
| CA-074 | Cathepsin B | 1.5 - 10 | 120,000 | |
| Z-FY(tBu)-DMK | Cathepsin S | 0.5 - 5 | - | |
| Mu-Leu-Hph-VSPh | Cathepsin K | 0.1 - 1 | - |
Key Experimental Protocols
5.1. Synthesis of Z-VAD(OMe)-FMK
Materials:
-
Z-Val-Ala-OH
-
N-Methylmorpholine (NMM)
-
Isobutyl chloroformate
-
Diazomethane in diethyl ether
-
HF-Pyridine
-
Aspartic acid β-methyl ester hydrochloride (H-Asp(OMe)-OH·HCl)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Activation of Z-Val-Ala-OH: Dissolve Z-Val-Ala-OH (1 equivalent) in anhydrous THF. Cool the solution to -15°C. Add NMM (1 equivalent) followed by isobutyl chloroformate (1 equivalent) dropwise. Stir the reaction mixture at -15°C for 30 minutes.
-
Formation of the Diazomethyl Ketone: To the cold mixed anhydride solution, add a freshly prepared ethereal solution of diazomethane (excess) and stir the reaction at 0°C for 1 hour and then at room temperature for 2 hours.
-
Work-up: Quench the excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears. Dilute the reaction mixture with EtOAc and wash sequentially with water, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude diazomethyl ketone.
-
Fluorination: Dissolve the crude diazomethyl ketone in anhydrous DCM and cool to 0°C. Add HF-Pyridine (excess) dropwise. Stir the reaction at 0°C for 1 hour.
-
Final Work-up and Purification: Carefully quench the reaction with saturated NaHCO₃. Separate the organic layer and wash with water and brine. Dry over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography to yield Z-Val-Ala-FMK.
-
Coupling with Aspartic Acid Derivative: Couple the purified Z-Val-Ala-FMK with H-Asp(OMe)-OH·HCl using standard peptide coupling reagents (e.g., HBTU, HOBt, DIPEA) in DMF to obtain the final product, Z-VAD(OMe)-FMK. Purify by chromatography.
5.2. Caspase-3 Inhibition Assay (Fluorometric)
Materials:
-
Recombinant human caspase-3
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)
-
Fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC)
-
PFMK inhibitor stock solution (in DMSO)
-
96-well black microplate
-
Fluorometric plate reader (Excitation: ~380 nm, Emission: ~460 nm)
Procedure:
-
Prepare Reagents: Dilute the caspase-3 enzyme and the Ac-DEVD-AMC substrate to their final working concentrations in the assay buffer. Prepare serial dilutions of the PFMK inhibitor in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, the PFMK inhibitor at various concentrations, and the caspase-3 enzyme. Include controls with no enzyme and no inhibitor.
-
Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the Ac-DEVD-AMC substrate to all wells to start the reaction.
-
Measurement: Immediately begin monitoring the fluorescence intensity at regular intervals for 30-60 minutes using a fluorometric plate reader.
-
Data Analysis: Calculate the rate of reaction (slope of the fluorescence versus time plot) for each inhibitor concentration. Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable equation to determine the IC50 value.
Signaling Pathways and Logical Relationships
6.1. Caspase-Mediated Apoptosis
PFMKs that inhibit caspases are invaluable for studying the intricate signaling cascades of apoptosis. The extrinsic and intrinsic pathways of apoptosis converge on the activation of effector caspases, such as caspase-3, which then cleave a multitude of cellular substrates, leading to the orchestrated dismantling of the cell.
dot
Caption: The role of PFMK inhibitors in the caspase-mediated apoptosis pathway.
6.2. Role of Cathepsin B in Cancer Progression
Cathepsin B is frequently overexpressed in various cancers and contributes to tumor progression through several mechanisms, including the degradation of the extracellular matrix (ECM), which facilitates invasion and metastasis, and the processing of growth factors. PFMK inhibitors of cathepsin B are being investigated as potential anti-cancer agents.
dot
Caption: The role of cathepsin B in cancer and its inhibition by PFMKs.
Conclusion
Peptidyl fluoromethyl ketones represent a cornerstone in the field of enzyme inhibition. Their development from the less specific chloromethyl ketones has provided researchers with a powerful and versatile toolkit to dissect complex biological processes and to design novel therapeutic agents. The ability to fine-tune the mechanism of inhibition by altering the degree of fluorination has further expanded their utility. This technical guide has provided a comprehensive overview of the discovery, mechanism, synthesis, and application of PFMKs, with a focus on providing practical information for researchers and drug development professionals. The continued exploration of PFMK chemistry and biology promises to yield even more sophisticated and effective molecules for the study and treatment of human diseases.
References
Z-LLL-FMK: An In-depth Technical Guide to Enzyme Kinetics and Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-LLL-FMK (Z-Leu-Leu-Leu-fluoromethylketone) is a synthetic peptide derivative that functions as an irreversible inhibitor of certain cysteine proteases. This technical guide provides a comprehensive overview of the enzyme kinetics and binding affinity of Z-LLL-FMK, with a focus on its primary targets. The information presented herein is intended to support researchers and professionals in drug development in their understanding and utilization of this compound.
Z-LLL-FMK belongs to the fluoromethylketone (FMK) class of inhibitors, which are known to form a covalent bond with the active site cysteine of their target proteases, leading to irreversible inhibition. Its primary targets are cathepsins, particularly cathepsin L and cathepsin B, which are lysosomal cysteine proteases involved in various physiological and pathological processes, including protein turnover, antigen presentation, and viral entry.
Enzyme Kinetics and Binding Affinity
Quantitative data on the inhibitory activity of Z-LLL-FMK is crucial for understanding its potency and selectivity. While specific kinetic constants for Z-LLL-FMK are not extensively reported in publicly available literature, data from related compounds and its known inhibitory class provide valuable insights.
Table 1: Inhibitory Activity of Z-LLL-FMK and Related Compounds
| Compound | Target Enzyme | Parameter | Value | Reference |
| Z-LLL-FMK | Cathepsin B & L | Inhibition | Efficiently inhibits | [1] |
| (Rac)-Z-Phe-Phe-FMK | Cathepsin L | IC50 | 15 µM | [2] |
| Z-FA-FMK | Cathepsin B | Ki | 1.5 µM | [3] |
| Z-FA-FMK | Caspase-2 | IC50 | 6.147 µM | [3] |
| Z-FA-FMK | Caspase-3 | IC50 | 15.41 µM | [3] |
| Z-FA-FMK | Caspase-6 | IC50 | 32.45 µM | [3] |
| Z-FA-FMK | Caspase-7 | IC50 | 9.077 µM | [3] |
| Z-FA-FMK | Caspase-9 | IC50 | 110.7 µM | [3] |
| Z-FA-FMK | SARS-CoV-2 Mpro | IC50 | 11.39 µM | [3] |
Note: Data for related compounds are provided for comparative purposes and to highlight the potential activity profile of FMK-based inhibitors.
Experimental Protocols
Detailed methodologies are essential for the accurate determination of enzyme kinetics and binding affinity. The following are detailed protocols for key experiments relevant to the study of Z-LLL-FMK.
Cathepsin L Inhibition Assay
This protocol describes a fluorometric assay to determine the inhibitory potency of Z-LLL-FMK against Cathepsin L.
Materials:
-
Recombinant human Cathepsin L
-
Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, 5 mM DTT, pH 5.5
-
Cathepsin L substrate: Z-Phe-Arg-AMC (7-amino-4-methylcoumarin)
-
Z-LLL-FMK
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Prepare a stock solution of Z-LLL-FMK in DMSO.
-
Serially dilute Z-LLL-FMK in Assay Buffer to achieve a range of desired concentrations.
-
In a 96-well plate, add 50 µL of Assay Buffer to each well.
-
Add 10 µL of the diluted Z-LLL-FMK or vehicle (DMSO in Assay Buffer) to the appropriate wells.
-
Add 20 µL of a pre-diluted solution of recombinant human Cathepsin L to each well.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 20 µL of the Cathepsin L substrate Z-Phe-Arg-AMC to each well.
-
Immediately measure the fluorescence intensity at 1-minute intervals for 30 minutes using a microplate reader.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
-
Plot the reaction rate against the inhibitor concentration and fit the data to a suitable inhibition model to determine the IC50 value.
Determination of Binding Affinity using Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with molecular interactions, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Materials:
-
Isothermal Titration Calorimeter
-
Purified target enzyme (e.g., Cathepsin L)
-
Z-LLL-FMK
-
Dialysis buffer (e.g., PBS, pH 7.4)
Procedure:
-
Thoroughly dialyze the purified enzyme against the chosen ITC buffer to ensure buffer matching.
-
Prepare a stock solution of Z-LLL-FMK in the same dialysis buffer.
-
Degas both the enzyme and inhibitor solutions immediately before the experiment.
-
Load the enzyme solution into the sample cell of the calorimeter.
-
Load the Z-LLL-FMK solution into the injection syringe.
-
Set the experimental parameters (temperature, stirring speed, injection volume, and spacing).
-
Perform an initial small injection to account for any dilution effects, followed by a series of injections of Z-LLL-FMK into the enzyme solution.
-
Record the heat changes after each injection.
-
Integrate the raw data to obtain the heat released or absorbed per injection.
-
Plot the integrated heat data against the molar ratio of inhibitor to enzyme and fit the data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Signaling Pathways
Z-LLL-FMK, through its inhibition of cathepsins, can modulate several critical signaling pathways. The following diagrams illustrate these pathways.
Viral Entry Inhibition via Cathepsin L
Z-LLL-FMK can block the entry of certain viruses, such as SARS-CoV, by inhibiting the proteolytic processing of the viral spike protein by Cathepsin L in the endosome.[1]
Caption: Z-LLL-FMK inhibits viral entry by blocking Cathepsin L-mediated spike protein cleavage.
Potential Involvement in Apoptosis
Cathepsins can be released from the lysosome into the cytosol under cellular stress, where they can cleave Bid, a pro-apoptotic Bcl-2 family member. This leads to the activation of the mitochondrial apoptosis pathway. Z-LLL-FMK, by inhibiting cathepsins, may modulate this process.
Caption: Potential modulation of the intrinsic apoptosis pathway by Z-LLL-FMK.
Inferred Modulation of NF-κB Signaling
Related FMK compounds have been shown to inhibit the activation of NF-κB.[3] While direct evidence for Z-LLL-FMK is pending, a similar mechanism is plausible. This diagram illustrates the canonical NF-κB signaling pathway and the potential point of inhibition.
Caption: Inferred inhibition of the NF-κB signaling pathway by Z-LLL-FMK.
Conclusion
Z-LLL-FMK is a valuable research tool for studying the roles of cysteine proteases, particularly cathepsins, in various biological processes. Its irreversible mode of action and potential to modulate key signaling pathways make it a compound of interest for further investigation in the context of viral diseases, inflammation, and apoptosis. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to design and execute studies aimed at further elucidating the biochemical and cellular functions of Z-LLL-FMK. Further research is warranted to establish a more comprehensive and specific kinetic profile of Z-LLL-FMK against a broader range of proteases to fully understand its selectivity and therapeutic potential.
References
Core Topic: Is Z-Leu-Leu-Leu-fluoromethyl ketone a Reversible Inhibitor?
An In-depth Technical Guide to the Inhibitory Mechanism of Z-Leu-Leu-Leu-fluoromethyl ketone
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the mechanism of action of this compound (Z-LLL-FMK), a well-known cysteine protease inhibitor. A critical aspect of any inhibitor is the nature of its interaction with the target enzyme—specifically, whether the inhibition is reversible or irreversible. This distinction has profound implications for its pharmacological profile, including duration of action, potential for off-target effects, and overall therapeutic strategy.
Based on its chemical structure as a peptidyl mono-fluoromethyl ketone (m-PFMK), This compound is classified as an irreversible inhibitor .[1][2] The presence of a single fluorine atom adjacent to the ketone carbonyl group renders it a highly reactive electrophile, susceptible to nucleophilic attack by the active site cysteine of target proteases.[3]
Mechanism of Irreversible Inhibition
The inhibitory action of Z-LLL-FMK proceeds through the formation of a stable, covalent bond with the target enzyme.[2] The process can be described in two steps:
-
Initial Binding: The peptidyl portion of Z-LLL-FMK (Z-Leu-Leu-Leu) mimics the natural substrate of the protease, facilitating its binding to the enzyme's active site. This initial interaction is a reversible, non-covalent association.
-
Covalent Adduct Formation: Once positioned correctly within the active site, the catalytic cysteine residue, in its thiolate anion form, performs a nucleophilic attack on the electrophilic carbonyl carbon of the fluoromethyl ketone moiety. This leads to the displacement of the fluoride ion and the formation of a stable thioether linkage between the inhibitor and the enzyme.[1][2] This covalent modification permanently inactivates the enzyme.
While mono-fluoromethyl ketones are generally considered irreversible inhibitors, it is worth noting that di- and tri-fluoromethyl ketones may exhibit reversible inhibition by forming a stable gem-diol that mimics the tetrahedral transition state of the enzyme-substrate reaction.[1][4] However, for mono-fluorinated compounds like Z-LLL-FMK, the formation of a covalent thioether adduct is the predominant and defining mechanism.[1]
Caption: Mechanism of irreversible inhibition by Z-LLL-FMK.
Quantitative Data on Peptidyl Fluoromethyl Ketone Inhibitors
| Inhibitor | Target Enzyme | Potency Metric | Value | Reference |
| Z-Leu-Leu-Tyr-CH₂F | Calpain II | Second-order rate constant (k₂) | 28,900 M⁻¹s⁻¹ | [1] |
| Z-Leu-Leu-Phe-CH₂F | Calpain I | Second-order rate constant (k₂) | 290,000 M⁻¹s⁻¹ | [1] |
| Z-Leu-Leu-Phe-CH₂F | Calpain I | Intact Cell Assay (IC₅₀) | 0.2 µM | [1] |
| Ac-Leu-Ala-Ala-Gln(NMe)₂-CH₂F | HAV 3Cpro | Second-order rate constant (k₂) | 3,300 M⁻¹s⁻¹ | [1] |
| Z-VAD-FMK | Caspases | General irreversible inhibitor | Not specified | [5] |
| Z-FA-FMK | Cysteine Proteases | General irreversible inhibitor | Not specified | [6] |
Experimental Protocols for Determining Inhibition Type
Distinguishing between reversible and irreversible inhibition is crucial. The following experimental designs are commonly employed for this purpose.
Protocol 1: Dialysis or Rapid Dilution (Washout) Experiment
This method physically separates the enzyme from the unbound inhibitor to determine if enzyme activity can be restored.
Objective: To assess the recovery of enzyme activity after removal of the inhibitor.
Methodology:
-
Incubation: Incubate the target enzyme with a concentration of Z-LLL-FMK sufficient to achieve significant inhibition (e.g., 10x IC₅₀). A control sample with the enzyme and vehicle (e.g., DMSO) is run in parallel.
-
Removal of Unbound Inhibitor:
-
Dialysis: Place the enzyme-inhibitor mixture in a dialysis bag with a molecular weight cut-off that retains the enzyme but allows the small molecule inhibitor to diffuse out. Dialyze against a large volume of buffer for an extended period (e.g., 12-24 hours) with several buffer changes.
-
Rapid Dilution: Alternatively, dilute the enzyme-inhibitor mixture rapidly (e.g., 100-fold or more) into a reaction buffer. This significantly lowers the concentration of the free inhibitor, preventing further binding.
-
-
Activity Assay: Measure the enzymatic activity of the dialyzed or diluted sample using a suitable substrate.
-
Analysis:
-
Irreversible Inhibition: If Z-LLL-FMK is an irreversible inhibitor, the enzyme activity will not be restored after dialysis or dilution.
-
Reversible Inhibition: If the inhibition were reversible, the enzyme-inhibitor complex would dissociate upon removal of the free inhibitor, leading to the recovery of enzymatic activity.
-
Caption: Experimental workflow for a washout experiment.
Protocol 2: Kinetic Analysis of Time-Dependent Inhibition
Irreversible inhibitors typically exhibit time-dependent inhibition, where the degree of inhibition increases with the duration of pre-incubation of the enzyme and inhibitor.
Objective: To determine the kinetic parameters of irreversible inhibition (K_I and k_inact).
Methodology:
-
IC₅₀ Determination at Various Time Points:
-
Prepare a series of inhibitor concentrations.
-
Pre-incubate the enzyme with each inhibitor concentration for different, fixed periods (e.g., 5, 15, 30, 60 minutes).
-
After each pre-incubation period, initiate the enzymatic reaction by adding the substrate and measure the initial velocity.
-
Calculate the IC₅₀ value for each pre-incubation time point. A decrease in IC₅₀ with increasing pre-incubation time is indicative of irreversible inhibition.
-
-
Determination of k_obs:
-
For several fixed concentrations of Z-LLL-FMK, measure the enzyme activity at multiple time points during pre-incubation.
-
For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity versus time. The negative slope of this line gives the pseudo-first-order rate constant, k_obs.
-
-
Calculation of k_inact and K_I:
-
Plot the calculated k_obs values against the corresponding inhibitor concentrations.
-
Fit the data to the Michaelis-Menten equation for irreversible inhibitors: k_obs = k_inact * [I] / (K_I + [I]).[7]
-
The maximal value of k_obs at saturating inhibitor concentrations is k_inact (the maximum rate of inactivation), and K_I (the inhibitor concentration that gives half-maximal inactivation rate) can be determined from the fit.[7]
-
These kinetic constants provide a definitive, quantitative measure of the irreversible interaction between Z-LLL-FMK and its target protease.
References
- 1. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. invivogen.com [invivogen.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Optimization and Anti-Cancer Properties of Fluoromethylketones as Covalent Inhibitors for Ubiquitin C-Terminal Hydrolase L1 [mdpi.com]
Z-LLL-FMK: A Technical Guide to its Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-LLL-FMK, also known as Z-Leu-Leu-Leu-fluoromethyl ketone, is a potent, irreversible inhibitor of the proteasome and a member of the broader class of cysteine protease inhibitors. Its ability to selectively target cellular machinery involved in protein degradation has positioned it as a valuable tool in studying a range of biological processes, including cell cycle regulation, apoptosis, and inflammatory signaling pathways. This technical guide provides a comprehensive overview of the physical and chemical properties of Z-LLL-FMK, detailed experimental protocols for its use, and a visual representation of its known signaling interactions.
Core Physical and Chemical Properties
Z-LLL-FMK is a synthetic peptide derivative characterized by its fluoromethyl ketone (FMK) moiety, which is responsible for its irreversible binding to the active site of target proteases.
| Property | Value | Source |
| Molecular Formula | C₂₇H₄₂FN₃O₅ | |
| Molecular Weight | 507.64 g/mol | [1] |
| Appearance | White to off-white solid/powder | [2] |
| Purity | ≥90% (TLC) | |
| Solubility | Soluble in DMSO and acetone (10 mg/mL, clear, colorless) | [2] |
| Storage | Store at -20°C. Solid form is stable for at least 12 months when stored as directed. Avoid repeated freeze-thaw cycles of solutions. | [2] |
| CAS Number | 371167-61-2 | [1] |
Biological Activity and Mechanism of Action
Z-LLL-FMK primarily functions as a proteasome inhibitor. The proteasome is a large protein complex responsible for the degradation of ubiquitinated proteins, playing a crucial role in the regulation of numerous cellular processes. By inhibiting the chymotrypsin-like activity of the 20S proteasome, Z-LLL-FMK disrupts the normal protein degradation pathway. This disruption can lead to the accumulation of regulatory proteins, ultimately affecting cell cycle progression and inducing apoptosis.
Furthermore, as a cysteine protease inhibitor, Z-LLL-FMK has the potential to inhibit other cysteine proteases, such as cathepsins, although its primary target is considered to be the proteasome.
Inhibition of NF-κB Signaling
The inhibition of the proteasome by Z-LLL-FMK has a direct impact on the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates genes involved in inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, IκB is phosphorylated, ubiquitinated, and subsequently degraded by the proteasome. This allows NF-κB to translocate to the nucleus and activate gene transcription. By blocking proteasomal degradation of IκB, Z-LLL-FMK prevents the activation of NF-κB.[3]
Quantitative Data: Inhibitory Activity of Related FMK Compounds
| Compound | Target | IC₅₀ | Kᵢ | Source |
| Z-VAD(OMe)-FMK | Pan-caspase | - | - | [2] |
| Z-DEVD-FMK | Caspase-3 | 18 µM (for 6-OHDA-induced apoptosis) | - | [4][5] |
| Z-FA-FMK | Effector caspases (2, 3, 6, 7) | 6-32 µM | - | [6] |
| Z-FF-FMK | Cathepsin B | - | 2.7 nM | [3] |
Experimental Protocols
Western Blotting for NF-κB Pathway Analysis
This protocol outlines the procedure to assess the effect of Z-LLL-FMK on the NF-κB signaling pathway by measuring the levels of IκBα and phosphorylated NF-κB p65.
a. Cell Culture and Treatment:
-
Seed cells (e.g., HeLa, Jurkat) in 6-well plates and grow to 70-80% confluency.
-
Pre-treat cells with the desired concentration of Z-LLL-FMK (e.g., 10-50 µM) or vehicle control (DMSO) for 1-2 hours.
-
Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α, 10 ng/mL), for 15-30 minutes.
b. Protein Extraction:
-
Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay.[7]
c. SDS-PAGE and Immunoblotting:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against IκBα, phospho-NF-κB p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[7]
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with Z-LLL-FMK.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of Z-LLL-FMK for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[4]
Proteasome Activity Assay (Fluorometric)
This assay measures the chymotrypsin-like activity of the proteasome in cell lysates.
a. Lysate Preparation:
-
Harvest cells and wash with cold PBS.
-
Resuspend the cell pellet in a hypotonic lysis buffer.
-
Homogenize the cells and centrifuge to remove insoluble material.
-
Determine the protein concentration of the supernatant.[8]
b. Assay Procedure:
-
In a black 96-well plate, add cell lysate to each well.
-
For inhibitor control wells, add a known proteasome inhibitor (e.g., MG-132).
-
Add the fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC) to all wells.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence with an excitation wavelength of 350 nm and an emission wavelength of 440 nm using a fluorescence plate reader.[8]
Visualizations
Signaling Pathway Diagram
Caption: Z-LLL-FMK inhibits proteasomal degradation of IκB, preventing NF-κB activation.
Experimental Workflow Diagram
Caption: Workflow for studying the effects of Z-LLL-FMK on cultured cells.
References
Z-LLL-FMK: A Technical Guide for Cysteine Protease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-LLL-FMK (Z-Leu-Leu-Leu-fluoromethyl ketone) is a potent, irreversible inhibitor of certain cysteine proteases, notably cathepsins B and L.[1][2] This peptide-based inhibitor belongs to the fluoromethyl ketone (FMK) class of compounds, which are widely utilized as tools in cell biology and drug discovery to investigate the roles of specific proteases in various physiological and pathological processes. Its ability to covalently modify the active site cysteine of target proteases makes it an invaluable reagent for studying enzyme function, elucidating signaling pathways, and assessing the therapeutic potential of cysteine protease inhibition.
This technical guide provides an in-depth overview of Z-LLL-FMK, including its mechanism of action, target specificity, and practical guidance for its use in experimental settings. While direct quantitative data and detailed protocols for Z-LLL-FMK are limited in publicly available literature, this guide consolidates the existing information and provides extrapolated methodologies based on closely related FMK inhibitors and general biochemical principles. Researchers should note that specific concentrations and conditions may require optimization for their particular experimental systems.
Core Concepts
Mechanism of Irreversible Inhibition
Z-LLL-FMK, like other fluoromethyl ketone-based inhibitors, acts as an irreversible covalent inhibitor of its target cysteine proteases. The mechanism of inhibition is a two-step process:
-
Reversible Binding: The peptidic backbone of Z-LLL-FMK (Leu-Leu-Leu) mimics the natural substrate of the target protease, allowing it to bind reversibly to the enzyme's active site.
-
Irreversible Covalent Modification: The highly electrophilic carbon of the fluoromethyl ketone moiety is then attacked by the nucleophilic thiol group of the active site cysteine residue. This results in the formation of a stable thiohemiketal adduct, effectively and irreversibly inactivating the enzyme.
Figure 1: Mechanism of irreversible inhibition by Z-LLL-FMK.
Target Specificity
Z-LLL-FMK is reported to be an inhibitor of both cathepsin B and cathepsin L.[2] It is important to distinguish Z-LLL-FMK from its aldehyde analogue, Z-LLL-CHO (MG132), which is a potent and widely used proteasome inhibitor. The fluoromethyl ketone warhead confers a different inhibitory profile, primarily targeting cysteine proteases rather than the threonine active site of the proteasome.
The specificity of peptide-FMK inhibitors is largely determined by the peptide sequence. For instance, Z-VAD-FMK is a pan-caspase inhibitor, while Z-FA-FMK targets cathepsin B. Therefore, the Leu-Leu-Leu sequence of Z-LLL-FMK directs its binding to the substrate-binding pockets of cathepsins B and L.
Table 1: Comparison of Z-LLL-FMK with Related Inhibitors
| Compound | Primary Target(s) | Inhibition Mechanism | Notes |
| Z-LLL-FMK | Cathepsin B, Cathepsin L | Irreversible | Cysteine protease inhibitor. |
| Z-LLL-CHO (MG132) | 26S Proteasome, Calpains | Reversible | Widely used proteasome inhibitor. |
| Z-VAD-FMK | Pan-caspase | Irreversible | Broad-spectrum apoptosis inhibitor. |
| Z-FA-FMK | Cathepsin B | Irreversible | Also inhibits some caspases. |
Note: IC50 and Ki values are highly dependent on the assay conditions (e.g., enzyme source, substrate, pH, and temperature).
Quantitative Data
Experimental Protocols
The following protocols are generalized based on standard laboratory procedures and protocols for similar FMK-based inhibitors. Optimization will be required for specific cell lines and experimental conditions.
In Vitro Enzyme Activity Assay (Fluorometric)
This protocol is designed to determine the inhibitory activity of Z-LLL-FMK against purified cathepsin B or L.
Materials:
-
Purified recombinant human cathepsin B or L
-
Assay Buffer: 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5
-
Fluorogenic Substrate:
-
For Cathepsin B: Z-Arg-Arg-AMC
-
For Cathepsin L: Z-Phe-Arg-AMC
-
-
Z-LLL-FMK stock solution (e.g., 10 mM in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of Z-LLL-FMK in Assay Buffer.
-
In a 96-well plate, add 50 µL of the appropriate enzyme solution (e.g., 10 nM final concentration) to each well.
-
Add 5 µL of the diluted Z-LLL-FMK or DMSO (vehicle control) to the wells.
-
Incubate for 30 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding 45 µL of the fluorogenic substrate (e.g., 20 µM final concentration).
-
Immediately measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) in kinetic mode for 30-60 minutes at 37°C.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence curve).
-
Plot the reaction rate against the inhibitor concentration and determine the IC50 value.
Figure 2: Workflow for in vitro enzyme activity assay.
Cell Viability (MTT) Assay
This assay measures the effect of Z-LLL-FMK on cell viability.[3][4]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Z-LLL-FMK stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat cells with various concentrations of Z-LLL-FMK (e.g., 1-100 µM) and a vehicle control (DMSO).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals form.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Incubate on a shaker for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This protocol determines if inhibition of cathepsins by Z-LLL-FMK affects apoptosis.[5]
Materials:
-
Cells of interest
-
Apoptosis-inducing agent (e.g., staurosporine, etoposide)
-
Z-LLL-FMK stock solution (10 mM in DMSO)
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells and allow them to adhere.
-
Pre-treat cells with Z-LLL-FMK or vehicle control for 1-2 hours.
-
Induce apoptosis with an appropriate agent for the recommended time.
-
Harvest cells (including supernatant for suspension cells) and wash with cold PBS.
-
Resuspend cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour.
Signaling Pathways
While direct evidence for Z-LLL-FMK's effect on specific signaling pathways is not extensively documented, the inhibition of its targets, cathepsin B and L, is known to impact several cellular processes. Furthermore, studies on other FMK inhibitors provide insights into potential downstream effects.
Apoptosis Signaling
Cathepsins can be involved in both the intrinsic and extrinsic apoptosis pathways. Lysosomal membrane permeabilization can lead to the release of cathepsins into the cytosol, where they can activate caspases or cleave Bid, leading to mitochondrial outer membrane permeabilization and subsequent apoptosis. By inhibiting cathepsins B and L, Z-LLL-FMK may block these apoptotic cascades.
Figure 3: Potential role of Z-LLL-FMK in apoptosis signaling.
NF-κB Signaling
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation, immunity, and cell survival. Some studies with other cathepsin inhibitors, such as Z-FA-FMK, have suggested a role in modulating NF-κB activity.[6] Cathepsins may be involved in the degradation of IκBα, the inhibitor of NF-κB. By preventing IκBα degradation, cathepsin inhibitors could suppress the translocation of NF-κB to the nucleus and subsequent pro-inflammatory gene expression. The direct effect of Z-LLL-FMK on this pathway requires experimental validation.
Figure 4: Hypothetical modulation of NF-κB signaling by Z-LLL-FMK.
Conclusion
Z-LLL-FMK is a valuable tool for investigating the roles of cathepsins B and L in cellular processes. Its irreversible mechanism of action allows for the sustained inhibition of these proteases, facilitating the study of their downstream consequences. While this guide provides a framework for its use, researchers are strongly encouraged to perform dose-response and time-course experiments to determine the optimal conditions for their specific experimental models. Further research is needed to fully elucidate the complete inhibitory profile and the precise signaling pathways modulated by Z-LLL-FMK.
References
- 1. Inhibition of GSDMD activation by Z-LLSD-FMK or Z-YVAD-FMK reduces vascular inflammation and atherosclerotic lesion development in ApoE−/− mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. protocols.io [protocols.io]
- 4. texaschildrens.org [texaschildrens.org]
- 5. Evaluation of Z-VAD-FMK as an anti-apoptotic drug to prevent granulosa cell apoptosis and follicular death after human ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of NF-κB by the CARD proteins - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Z-Leu-Leu-Leu-fluoromethyl ketone (MG132) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Leu-Leu-Leu-fluoromethyl ketone, commonly known as MG132, is a potent, reversible, and cell-permeable peptide aldehyde inhibitor of the 26S proteasome.[1][2][3] The 26S proteasome is a multi-catalytic protein complex responsible for the degradation of ubiquitinated proteins, playing a critical role in the regulation of numerous cellular processes, including cell cycle progression, apoptosis, and signal transduction.[2] By inhibiting the chymotrypsin-like activity of the proteasome, MG132 blocks the degradation of target proteins, leading to their accumulation and subsequent disruption of downstream pathways.[1] This property makes MG132 an invaluable tool for studying the ubiquitin-proteasome system and a compound of interest in cancer research and drug development.[4][5]
Mechanism of Action
MG132 primarily functions by inhibiting the proteolytic activity of the 26S proteasome complex.[6] This inhibition prevents the degradation of proteins that are targeted for destruction via the ubiquitin pathway.[2] Key consequences of MG132 treatment include the stabilization of regulatory proteins, which can lead to the induction of apoptosis, cell cycle arrest, and modulation of critical signaling pathways such as NF-κB.[1][7][8]
Key Applications in Cell Culture
-
Induction of Apoptosis: MG132 is widely used to induce programmed cell death in various cancer cell lines.[5][9][10][11] This is often mediated through the activation of caspases and the upregulation of pro-apoptotic proteins.[4][9][10][11]
-
Cell Cycle Analysis: By preventing the degradation of cell cycle regulatory proteins like cyclins and cyclin-dependent kinase inhibitors, MG132 can induce cell cycle arrest, typically at the G2/M phase, allowing for the study of cell cycle progression.[8][12][13]
-
NF-κB Signaling Pathway Inhibition: MG132 blocks the degradation of IκBα, the inhibitory subunit of NF-κB.[7] This prevents the translocation of NF-κB to the nucleus, thereby inhibiting the transcription of its target genes, which are often involved in inflammation and cell survival.[7][14][15]
-
Protein Ubiquitination and Degradation Studies: MG132 is a crucial tool for studying the role of the ubiquitin-proteasome pathway in the degradation of specific proteins.[16][17][18] By inhibiting the proteasome, researchers can observe the accumulation of ubiquitinated forms of their protein of interest.[17][18]
Quantitative Data Summary
The following tables summarize the effective concentrations and incubation times of MG132 for various applications as reported in the literature. It is important to note that optimal conditions are cell-type dependent and should be determined empirically.
Table 1: IC50 Values of MG132 in Various Cell Lines
| Cell Line | Cancer Type | IC50 Value | Incubation Time (hours) | Reference |
| C6 | Glioma | 18.5 µM | 24 | [9] |
| HeLa | Cervical Cancer | ~5 µM | 24 | [19] |
| U2OS | Osteosarcoma | 1.258 ± 0.06 µM | Not Specified | [20] |
Table 2: Working Concentrations and Incubation Times for Specific Cellular Effects
| Application | Cell Line | Concentration | Incubation Time | Observed Effect | Reference |
| Apoptosis Induction | NCI-H2452, NCI-H2052 | 0.5 µM | 36 - 48 hours | Significant apoptosis | [11] |
| GBC-SD | 2.5 - 10 µM | 48 hours | Dose-dependent apoptosis | [10] | |
| Cell Cycle Arrest | PC-3 | 50 µM | 24 hours | G2/M arrest | [8] |
| HL-60 | 2 µM | 12 hours | 63.42% of cells in G2/M | [13] | |
| NF-κB Inhibition | A549 | 10 µM | Not Specified | Inhibition of TNF-α-induced NF-κB activation | [21] |
| Protein Degradation Inhibition | HEK293 or MEF | 20 µM | 4 hours | Accumulation of target proteins for Western Blot | [22] |
| HeLa | 50 µM | 0.5 - 24 hours | Effective for observing protein accumulation | [22] |
Experimental Protocols
Protocol 1: General Procedure for MG132 Treatment in Cell Culture
This protocol provides a general workflow for treating adherent cells with MG132.
Caption: General workflow for MG132 treatment in cell culture.
Materials:
-
This compound (MG132)
-
Dimethyl sulfoxide (DMSO), sterile
-
Complete cell culture medium appropriate for the cell line
-
Cell line of interest
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Stock Solution Preparation:
-
MG132 is soluble in DMSO.[23][24] Prepare a stock solution of 10 mM by dissolving 1 mg of MG132 in 210.3 µL of DMSO.[23]
-
Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C, protected from light.[23][24] The lyophilized powder is stable for 24 months, while the solution should be used within 1 month.[23]
-
-
Cell Seeding:
-
Seed cells in appropriate culture vessels (e.g., plates, flasks) at a density that will ensure they are in the exponential growth phase and not over-confluent at the time of harvest.
-
Allow cells to adhere and recover for at least 24 hours before treatment.
-
-
MG132 Treatment:
-
On the day of the experiment, thaw an aliquot of the MG132 stock solution.
-
Dilute the stock solution directly into pre-warmed complete cell culture medium to achieve the desired final concentration. It is crucial to ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.[25][26]
-
Remove the existing medium from the cells and replace it with the MG132-containing medium.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest MG132 concentration) in your experimental setup.
-
-
Incubation:
-
Downstream Analysis:
-
Following incubation, harvest the cells for downstream applications such as Western blotting, flow cytometry for cell cycle or apoptosis analysis, or immunoprecipitation for ubiquitination studies.
-
Protocol 2: Inhibition of NF-κB Activation
This protocol outlines a method to study the effect of MG132 on the NF-κB signaling pathway, often activated by stimuli like TNF-α.
Signaling Pathway Diagram: MG132 Inhibition of NF-κB
Caption: MG132 inhibits NF-κB activation by blocking proteasomal degradation of IκBα.
Procedure:
-
Follow the general protocol for cell seeding and growth.
-
Pre-treat cells with the desired concentration of MG132 (e.g., 10 µM) for 1-2 hours.
-
Stimulate the cells with an NF-κB activator, such as TNF-α (e.g., 10 ng/mL), for a specific time (e.g., 15-30 minutes).
-
Harvest the cells and prepare cytoplasmic and nuclear extracts.
-
Analyze the levels of IκBα in the cytoplasmic fraction and the levels of NF-κB (e.g., p65 subunit) in both the cytoplasmic and nuclear fractions by Western blotting. Successful inhibition will result in the stabilization of IκBα in the cytoplasm and a reduction of NF-κB in the nucleus.
Protocol 3: Analysis of Protein Ubiquitination
This protocol details a method to enrich for and detect ubiquitinated proteins following MG132 treatment.
Logical Relationship Diagram: Studying Protein Ubiquitination with MG132
Caption: Workflow for detecting protein ubiquitination using MG132.
Procedure:
-
Transfect cells with a construct expressing your protein of interest, if necessary.
-
Treat the cells with MG132 (e.g., 10-20 µM) for 4-6 hours prior to harvesting to allow for the accumulation of ubiquitinated proteins.[18][22]
-
Lyse the cells in a buffer containing deubiquitinase (DUB) inhibitors (e.g., N-ethylmaleimide (NEM)) in addition to standard protease inhibitors to preserve the ubiquitin chains.
-
Perform immunoprecipitation to enrich for your protein of interest.
-
Separate the immunoprecipitated proteins by SDS-PAGE and perform a Western blot.
-
Probe the membrane with an antibody specific for ubiquitin or a specific ubiquitin linkage (e.g., K48, K63) to detect the polyubiquitinated forms of your protein, which will appear as a high-molecular-weight smear or "ladder."
Troubleshooting and Considerations
-
Cell Toxicity: MG132 can be toxic to cells, especially at high concentrations and with prolonged exposure.[24] It is essential to perform a dose-response curve and a time-course experiment to determine the optimal, sub-toxic concentration and duration for your specific cell line and experimental goals.
-
Solubility: If the MG132 DMSO stock solution precipitates upon addition to the culture medium, it can be warmed to 37-40°C before dilution.[24]
-
Off-Target Effects: While MG132 is a potent proteasome inhibitor, it can also inhibit other proteases, such as calpains and some lysosomal cysteine proteases, at higher concentrations.[1][23] It is important to consider these potential off-target effects when interpreting results.
-
Vehicle Control: Always include a DMSO-only vehicle control to account for any effects of the solvent on the cells.[25]
By following these guidelines and protocols, researchers can effectively utilize MG132 as a powerful tool to investigate the diverse cellular processes regulated by the ubiquitin-proteasome system.
References
- 1. MG132 - Wikipedia [en.wikipedia.org]
- 2. invivogen.com [invivogen.com]
- 3. MG-132 | Z-Leu-Leu-Leu-CHO | 26S proteasome inhibitor | TargetMol [targetmol.com]
- 4. Proteasome inhibitor MG132 inhibits the proliferation and promotes the cisplatin-induced apoptosis of human esophageal squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MG132, a proteasome inhibitor, induces apoptosis in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MG-132 | Z-Leu-Leu-Leu-CHO | Proteasome inhibitor | Hello Bio [hellobio.com]
- 7. Proteasome Inhibitor Carbobenzoxy-L-Leucyl-L-Leucyl-L-Leucinal (MG132) Enhances Therapeutic Effect of Paclitaxel on Breast Cancer by Inhibiting Nuclear Factor (NF)-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Proteasome inhibitor MG-132 induces C6 glioma cell apoptosis via oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Proteasome Inhibitor MG132 Induces Apoptosis and Inhibits Invasion of Human Malignant Pleural Mesothelioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Induction of apoptosis by the proteasome inhibitor MG132 in human HCC cells: Possible correlation with specific caspase-dependent cleavage of beta-catenin and inhibition of beta-catenin-mediated transactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Mechanism of G2/M cell cycle arrest before apoptosis in leukemia cell line HL-60 induced by proteasome inhibitor MG132] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The effect of proteasome inhibitor MG132 on experimental inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Impact of proteasome inhibitor MG-132 on expression of NF-κB, IL-1β and histological remodeling after myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Methods for quantification of in vivo changes in protein ubiquitination following proteasome and deubiquitinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Inhibition of Ubiquitin Proteasome System Rescues the Defective Sarco(endo)plasmic Reticulum Ca2+-ATPase (SERCA1) Protein Causing Chianina Cattle Pseudomyotonia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The effect of MG132, a proteasome inhibitor on HeLa cells in relation to cell growth, reactive oxygen species and GSH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. selleckchem.com [selleckchem.com]
- 22. researchgate.net [researchgate.net]
- 23. MG-132 | Cell Signaling Technology [cellsignal.com]
- 24. Proteasome Inhibitors [labome.com]
- 25. mg-132.com [mg-132.com]
- 26. stemcell.com [stemcell.com]
Z-LLL-FMK Protocol for Inhibiting Cathepsin L: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-LLL-FMK, also known as Z-Leu-Leu-Leu-fluoromethyl ketone, is a potent, irreversible inhibitor of cysteine proteases, with notable activity against cathepsin L.[1][2] Cathepsin L is a lysosomal protease that plays a crucial role in various physiological processes, including protein degradation, antigen presentation, and hormone processing. However, its dysregulation has been implicated in a range of pathologies, making it a significant target for therapeutic intervention.
Elevated cathepsin L activity is associated with cancer progression and metastasis, where it facilitates the degradation of the extracellular matrix, promoting tumor cell invasion and dissemination.[3][4][5][6] In neurodegenerative diseases, cathepsin L is involved in neuroinflammatory processes mediated by microglia.[7][8][9][10][11] This document provides detailed application notes and protocols for the use of Z-LLL-FMK as a selective inhibitor of cathepsin L in research settings.
Mechanism of Action
Z-LLL-FMK is a peptide-based inhibitor designed to mimic the substrate of cathepsin L. The fluoromethyl ketone (FMK) moiety forms a covalent bond with the active site cysteine residue of the protease, leading to irreversible inhibition. While Z-LLL-FMK is a potent inhibitor of cathepsin L, it may also exhibit activity against other cysteine proteases, such as cathepsin B. Therefore, appropriate controls and selectivity profiling are recommended for target validation. A related compound, (Rac)-Z-Phe-Phe-FMK, an isomer of Z-LLL-FMK, has been reported to inhibit cathepsin L with an IC50 of 15 µM.[12]
Quantitative Data
The following table summarizes the inhibitory activity of a related isomer of Z-LLL-FMK. Researchers should perform their own dose-response experiments to determine the optimal concentration for their specific assay conditions and cell types.
| Compound | Target | IC50 | Reference |
| (Rac)-Z-Phe-Phe-FMK (isomer of Z-LLL-FMK) | Cathepsin L | 15 µM | [12] |
Experimental Protocols
Preparation of Z-LLL-FMK Stock Solution
Proper preparation and storage of the Z-LLL-FMK stock solution are critical for maintaining its activity.
Materials:
-
Z-LLL-FMK powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
Allow the Z-LLL-FMK powder to equilibrate to room temperature before opening the vial.
-
Prepare a stock solution of 10 mM by dissolving the appropriate amount of Z-LLL-FMK powder in DMSO. For example, for a compound with a molecular weight of 507.6 g/mol , dissolve 5.08 mg in 1 mL of DMSO.
-
Vortex the solution until the powder is completely dissolved.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
In Vitro Cathepsin L Inhibition Assay (Fluorometric)
This protocol describes a general method to assess the inhibitory activity of Z-LLL-FMK against purified cathepsin L in a cell-free system.
Materials:
-
Recombinant human cathepsin L
-
Cathepsin L substrate (e.g., Z-Phe-Arg-AMC)
-
Assay buffer (e.g., 50 mM sodium acetate, 2 mM DTT, 1 mM EDTA, pH 5.5)
-
Z-LLL-FMK stock solution (10 mM in DMSO)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Protocol:
-
Prepare a working solution of recombinant cathepsin L in the assay buffer. The final concentration should be determined empirically but is typically in the low nanomolar range.
-
Prepare serial dilutions of Z-LLL-FMK in the assay buffer from the 10 mM stock solution. Ensure the final DMSO concentration in the assay does not exceed 0.5%.
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
Z-LLL-FMK dilution or vehicle control (DMSO in assay buffer)
-
Recombinant cathepsin L solution
-
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the cathepsin L substrate to each well. The final substrate concentration should be at or below its Km value.
-
Immediately measure the fluorescence intensity (e.g., excitation at 380 nm and emission at 460 nm for AMC-based substrates) at regular intervals (e.g., every 1-2 minutes) for 15-30 minutes at 37°C.[13]
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
-
Determine the percent inhibition for each Z-LLL-FMK concentration relative to the vehicle control and calculate the IC50 value by fitting the data to a dose-response curve.
Cell-Based Assay for Cathepsin L Inhibition
This protocol provides a general guideline for inhibiting cathepsin L activity in a cellular context. The specific cell line, treatment conditions, and endpoint measurements should be optimized for the experimental question.
Materials:
-
Mammalian cell line of interest (e.g., cancer cell line, microglia)
-
Complete cell culture medium
-
Z-LLL-FMK stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
Cathepsin L activity assay kit or specific downstream assay (e.g., invasion assay, cytokine measurement)
Protocol:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere and grow to the desired confluency.
-
Prepare working solutions of Z-LLL-FMK in complete cell culture medium at various concentrations. Include a vehicle control (DMSO in medium) with the same final DMSO concentration as the highest inhibitor concentration.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of Z-LLL-FMK or the vehicle control.
-
Incubate the cells for a predetermined period (e.g., 1-24 hours) to allow for cellular uptake and inhibition of cathepsin L.[1] The optimal incubation time should be determined empirically.
-
After incubation, proceed with the desired downstream analysis:
-
To measure intracellular cathepsin L activity:
-
Wash the cells with PBS.
-
Lyse the cells using a suitable lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Measure cathepsin L activity in the lysates using a fluorometric assay as described in the in vitro protocol, normalizing the activity to the protein concentration.
-
-
To assess a functional outcome of cathepsin L inhibition (e.g., cell invasion):
-
Perform a transwell invasion assay (e.g., Matrigel invasion assay) following the manufacturer's instructions, including Z-LLL-FMK in the assay medium.
-
Quantify the number of invaded cells.
-
-
To measure changes in signaling pathways:
-
Harvest cells for protein or RNA extraction.
-
Analyze the expression or activation of target proteins by Western blotting or measure gene expression by RT-qPCR.
-
-
Visualizations
References
- 1. Inhibitors of cathepsin L prevent severe acute respiratory syndrome coronavirus entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cathepsin L targeting in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cathepsins mediate tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Cathepsin L Aggravates Neuroinflammation via Promoting Microglia M1 Polarization and NLRP3 Activation After Spinal Cord Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of cathepsin L alleviates the microglia-mediated neuroinflammatory responses through caspase-8 and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New Insights into the Role of Cysteine Cathepsins in Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdsabstracts.org [mdsabstracts.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Optimal Working Concentration of Z-LLL-FMK in vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-LLL-FMK, also known as Z-Leu-Leu-Leu-fluoromethylketone, is a synthetic peptide derivative that functions as an irreversible inhibitor of certain proteases. Due to its structure, particularly the tri-leucine peptide sequence, it is predicted to primarily target the chymotrypsin-like activity of the proteasome. The fluoromethylketone (FMK) moiety forms a covalent bond with the active site threonine of the β5 subunit of the 20S proteasome, leading to its irreversible inhibition. This inhibition of the proteasome disrupts the degradation of ubiquitinated proteins, which can, in turn, affect numerous cellular processes, including cell cycle progression, apoptosis, and the NF-κB signaling pathway.
These application notes provide a guideline for determining the optimal working concentration of Z-LLL-FMK for in vitro studies and include protocols for common experimental applications.
Data Presentation
The optimal working concentration of Z-LLL-FMK is cell-type dependent and should be determined empirically for each new experimental system. Based on data from structurally and functionally related compounds, a starting concentration range is suggested below.
| Parameter | Concentration Range | Notes |
| Initial Working Concentration | 10 - 100 µM | Start with a broad range to determine the effective concentration. Based on the use of a similar compound, Z-LLSD-FMK, a concentration of 100 µM has been shown to be effective in vitro for inhibiting specific cellular pathways[1]. |
| IC₅₀ (Proteasome Inhibition) | Variable | The half-maximal inhibitory concentration (IC₅₀) for proteasome inhibition will vary depending on the cell type and the specific proteasome activity being measured (e.g., chymotrypsin-like, trypsin-like, or caspase-like). |
| Cytotoxicity (CC₅₀) | Variable | The half-maximal cytotoxic concentration (CC₅₀) should be determined to distinguish between specific inhibitory effects and general toxicity. This is highly cell-line dependent. |
Signaling Pathway
Z-LLL-FMK is anticipated to act as an inhibitor of the ubiquitin-proteasome pathway. This pathway is crucial for the degradation of a majority of intracellular proteins, thereby regulating a wide array of cellular functions.
Experimental Protocols
Stock Solution Preparation
-
Reconstitution: Z-LLL-FMK is typically supplied as a lyophilized powder. To prepare a stock solution, reconstitute the powder in sterile DMSO to a final concentration of 10-20 mM.
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term storage.
Determining Optimal Working Concentration: Cytotoxicity Assay
This protocol is essential to determine the concentration range that is effective for proteasome inhibition without causing significant cell death.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the cell line and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of Z-LLL-FMK in a complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of Z-LLL-FMK. Include a vehicle control (DMSO) at the highest concentration used for the inhibitor.
-
Incubation: Incubate the plate for a period relevant to your experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: Perform a cell viability assay, such as MTT or WST-1, according to the manufacturer's protocol.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the CC₅₀.
Proteasome Activity Assay
This assay directly measures the inhibitory effect of Z-LLL-FMK on the chymotrypsin-like activity of the proteasome.
Protocol:
-
Cell Lysis: Treat cells with Z-LLL-FMK at various non-toxic concentrations for the desired time. Wash the cells with cold PBS and lyse them in a suitable lysis buffer for proteasome activity assays.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Proteasome Activity Measurement: In a black 96-well plate, add an equal amount of protein from each lysate. Add a fluorogenic proteasome substrate specific for chymotrypsin-like activity (e.g., Suc-LLVY-AMC).
-
Kinetic Measurement: Immediately measure the fluorescence in a kinetic mode at 37°C using an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
Data Analysis: Calculate the rate of substrate cleavage (slope of the fluorescence versus time curve) for each condition. Normalize the activity to the vehicle control to determine the percentage of inhibition.
Western Blot Analysis for Proteasome Inhibition
This method indirectly assesses proteasome inhibition by measuring the accumulation of ubiquitinated proteins or specific proteasome substrates.
Protocol:
-
Cell Treatment and Lysis: Treat cells with the desired concentrations of Z-LLL-FMK for the appropriate duration. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody against a known proteasome substrate (e.g., ubiquitinated proteins, IκBα, or p27). Follow this with incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Accumulation of the target protein in Z-LLL-FMK-treated samples indicates proteasome inhibition.
Immunofluorescence Staining
This technique can be used to visualize the subcellular localization of proteins that are regulated by proteasomal degradation.
Protocol:
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat them with Z-LLL-FMK.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).
-
Antibody Staining: Incubate with a primary antibody against the protein of interest (e.g., NF-κB p65 subunit to observe its nuclear translocation). Subsequently, incubate with a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize the cells using a fluorescence microscope.
Conclusion
The optimal working concentration of Z-LLL-FMK for in vitro experiments is a critical parameter that requires careful determination. By starting with a broad concentration range and performing cytotoxicity and functional assays, researchers can identify the ideal concentration that provides specific proteasome inhibition without inducing widespread cellular toxicity. The protocols provided herein offer a framework for these initial characterizations and subsequent experimental applications.
References
Z-Leu-Leu-Leu-fluoromethyl ketone: A Potent Inhibitor of SARS-CoV Entry via Cathepsin L Blockade
Application Notes and Protocols for Researchers
For Immediate Release: Z-Leu-Leu-Leu-fluoromethyl ketone (Z-LLL-FMK), a well-characterized cysteine protease inhibitor, has demonstrated significant potential in blocking the entry of Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) into host cells. These application notes provide a comprehensive overview of the mechanism of action, key experimental data, and detailed protocols for researchers, scientists, and drug development professionals investigating the therapeutic potential of Z-LLL-FMK and related compounds against coronaviruses.
Mechanism of Action: Targeting the Endosomal Entry Pathway
SARS-CoV can utilize two main pathways to enter host cells: a cell surface pathway and an endosomal pathway. The endosomal pathway is critically dependent on the host cell's endosomal cysteine protease, Cathepsin L (CTSL). Z-LLL-FMK acts as a potent and irreversible inhibitor of CTSL.
The viral spike (S) protein, which mediates receptor binding and membrane fusion, requires proteolytic cleavage to become fusion-competent. In the endosomal pathway, after the virus is internalized into an endosome, the acidic environment activates CTSL. Activated CTSL then cleaves the SARS-CoV S protein at specific sites, inducing conformational changes that expose the fusion peptide. This allows the viral and endosomal membranes to fuse, releasing the viral genome into the cytoplasm and initiating infection.
Z-LLL-FMK blocks this crucial step by inhibiting CTSL activity. By preventing the cleavage of the S protein, Z-LLL-FMK effectively halts the fusion process and traps the virus within the endosome, thus preventing infection. This host-targeting mechanism offers the potential for broad-spectrum activity against coronaviruses that rely on cathepsin-mediated entry and may reduce the likelihood of viral resistance development.[1][2][3]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of Z-LLL-FMK and a related fluoromethyl ketone compound, Z-FA-FMK, against SARS-CoV and SARS-CoV-2. This data highlights the potent antiviral activity of these cathepsin inhibitors.
Table 1: In Vitro Efficacy of Z-FA-FMK against SARS-CoV-2 Variants
| Virus Strain | EC50 (µM) |
| Wuhan-like | 0.55 - 2.41 |
| Nine Other Variants | 0.55 - 2.41 |
Data extracted from studies on Z-FA-FMK, a related cathepsin L inhibitor, demonstrating potent inhibition across various SARS-CoV-2 strains.[4][5]
Table 2: In Vivo Efficacy of Z-FA-FMK in a SARS-CoV-2 Mouse Model
| Treatment Group | Survival Rate | Key Observations |
| Z-FA-FMK (25 mg/kg) | 60% | Accelerated recovery compared to controls. |
| Nirmatrelvir (NTV) | Lower than FMK | |
| Molnupiravir (MPV) | Lower than FMK |
In vivo data for Z-FA-FMK in K18 hACE2 transgenic mice infected with SARS-CoV-2.[4]
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanism of action and experimental procedures, the following diagrams are provided.
References
- 1. The role of cysteine peptidases in coronavirus cell entry and replication: The therapeutic potential of cathepsin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Cathepsin L in COVID-19: From Pharmacological Evidences to Genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluating Z-FA-FMK, a host cathepsin L protease inhibitor, as a potent and broad-spectrum antiviral therapy against SARS-CoV-2 and related coronaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application of Z-LLL-FMK in Apoptosis Research: A Detailed Guide for Scientists
Introduction:
Z-LLL-FMK, also known as Z-Leu-Leu-Leu-FMK, is a potent, cell-permeable, and irreversible inhibitor of the proteasome and calpains. These enzyme families play crucial roles in cellular homeostasis, and their dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. In the context of apoptosis research, Z-LLL-FMK serves as a valuable tool to investigate the intricate signaling pathways governing programmed cell death. By inhibiting the proteasome, Z-LLL-FMK can induce apoptosis through the accumulation of pro-apoptotic proteins. Concurrently, its inhibition of calpains, a family of calcium-dependent cysteine proteases, allows for the dissection of their role in apoptotic execution pathways.
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in utilizing Z-LLL-FMK to study apoptosis.
Data Presentation: Inhibitor Specificity and Potency
The following table summarizes the inhibitory concentrations of various FMK-containing peptides, including those related to Z-LLL-FMK, against key enzymes involved in apoptosis. This data is crucial for designing experiments and interpreting results.
| Inhibitor | Target(s) | Cell Line(s) | Effective Concentration/IC50 | Reference |
| Z-LLL-FMK (MG-132) | Proteasome, Calpain | Various | 1-10 µM (Proteasome inhibition in cells) | [1] |
| Z-LLY-FMK | Calpain II, Cathepsin L | MOLT-4 | 10 µM (Inhibits Gal-9-induced apoptosis) | [2] |
| Z-DEVD-FMK | Caspase-3 | Jurkat | 20 µM (Inhibits camptothecin-induced apoptosis) | [3] |
| A549 | 50 µM (Alleviates SFN + TRAIL-induced apoptosis) | |||
| Z-VAD-FMK | Pan-caspase | Jurkat, THP-1 | 10-200 µM (Inhibits various apoptotic stimuli) | [4] |
| Activated T cells | 50-100 µM (Blocks FasL-induced apoptosis) | [5] | ||
| Z-IETD-FMK | Caspase-8 | HCT116, SW480 | Not specified | [6] |
| Z-LEHD-FMK | Caspase-9 | HCT116, 293 | Not specified | [6] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action of Z-LLL-FMK and the experimental procedures to study its effects, the following diagrams are provided in the DOT language for use with Graphviz.
Z-LLL-FMK Mechanism of Action in Apoptosis
Caption: Z-LLL-FMK induces apoptosis by inhibiting the proteasome and calpains.
Experimental Workflow for Assessing Z-LLL-FMK Induced Apoptosis
Caption: Workflow for studying Z-LLL-FMK's effects on apoptosis.
Experimental Protocols
Here are detailed protocols for key experiments to investigate the role of Z-LLL-FMK in apoptosis.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of Z-LLL-FMK on cell viability and to determine its cytotoxic concentration.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Z-LLL-FMK (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)[7]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of Z-LLL-FMK in complete medium. Remove the medium from the wells and add 100 µL of the Z-LLL-FMK dilutions. Include a vehicle control (DMSO) and an untreated control. Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Calpain Activity Assay (Fluorometric)
This assay measures the activity of calpains in cell lysates after treatment with Z-LLL-FMK.
Materials:
-
Cells of interest
-
Z-LLL-FMK
-
Calpain Activity Assay Kit (containing Extraction Buffer, Reaction Buffer, and a fluorogenic calpain substrate like Ac-LLY-AFC)[2]
-
Fluorometric microplate reader
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with the desired concentration of Z-LLL-FMK or an apoptosis-inducing agent.
-
Harvest 1-2 x 10⁶ cells and wash with cold PBS.[2]
-
Resuspend the cell pellet in 100 µL of ice-cold Extraction Buffer.[2]
-
Incubate on ice for 20 minutes.
-
Centrifuge at 10,000 x g for 1 minute and collect the supernatant (cytosolic extract).[2]
-
-
Assay Reaction:
-
In a 96-well black plate, add 50-200 µg of cell lysate per well and adjust the volume to 85 µL with Extraction Buffer.[2]
-
Include a positive control (active calpain) and a negative control (lysate from untreated cells or treated lysate with a calpain inhibitor).[2]
-
Add 10 µL of 10X Reaction Buffer to each well.[2]
-
Add 5 µL of the calpain substrate to each well.[2]
-
-
Incubation and Measurement:
-
Data Analysis: Compare the fluorescence intensity of treated samples to the controls to determine the change in calpain activity.
Western Blot for Apoptotic Markers
This protocol is used to detect changes in the expression and cleavage of key apoptotic proteins following Z-LLL-FMK treatment.
Materials:
-
Cells of interest
-
Z-LLL-FMK
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bax, anti-Bcl-2, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with Z-LLL-FMK as desired.
-
Harvest and wash cells with cold PBS.
-
Lyse cells in lysis buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add the chemiluminescent substrate to the membrane.
-
Visualize the protein bands using an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., actin) to determine the relative changes in protein expression and cleavage. An increase in cleaved PARP and cleaved Caspase-3 is indicative of apoptosis.[8]
References
- 1. In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abcam.com [abcam.com]
- 3. Inhibition of GSDMD activation by Z-LLSD-FMK or Z-YVAD-FMK reduces vascular inflammation and atherosclerotic lesion development in ApoE−/− mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and z-IETD-FMK is independent of their caspase inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The caspase 9 inhibitor Z-LEHD-FMK protects human liver cells while permitting death of cancer cells exposed to tumor necrosis factor-related apoptosis-inducing ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Z-Leu-Leu-Leu-fluoromethyl ketone (Z-LLL-FMK) in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of Z-Leu-Leu-Leu-fluoromethyl ketone (Z-LLL-FMK), a cysteine protease inhibitor. The information compiled herein is intended to guide researchers in designing and executing preclinical studies involving this compound.
Introduction
This compound (Z-LLL-FMK) is a potent, irreversible inhibitor of cysteine proteases, such as cathepsins.[1][2] It has been investigated for its therapeutic potential in various disease models, including parasitic infections and viral diseases.[1][2] Understanding the appropriate in vivo dosage, administration route, and formulation is critical for obtaining reliable and reproducible experimental results.
In Vivo Dosage and Administration Summary
The following table summarizes the available in vivo dosage and administration information for Z-LLL-FMK and related fluoromethyl ketone (FMK) compounds. It is important to note that optimal dosage and administration routes can vary significantly depending on the animal model, disease state, and experimental endpoint.
| Compound | Animal Model | Dosage | Administration Route | Frequency | Application |
| Z-Leu-Leu-Leu-FMK | Mouse (Taenia crassiceps infection) | 50 µ g/mouse | Intraperitoneal | Every 48 hours for 2 weeks | Murine Cysticercosis |
| Z-LLSD-FMK | Mouse (ApoE-/-) | 200 µ g/day | Intraperitoneal | Daily for 4 weeks | Atherosclerosis |
| Z-FA-FMK | Mouse (K18 hACE2 transgenic) | 25 mg/kg | Oral | - | SARS-CoV-2 Infection |
| Z-VAD-FMK | Mouse | 5, 10, or 20 µg/g | Intraperitoneal or Intravenous | Single dose | Endotoxic Shock |
| Z-DEVD-FMK | Rat | 3 nmol | Intracerebroventricular | Single dose | Neurological Studies |
Experimental Protocols
Protocol 1: In Vivo Efficacy of Z-LLL-FMK in a Murine Model of Cysticercosis
This protocol is adapted from a study investigating the effect of Z-LLL-FMK on the parasite load in mice infected with Taenia crassiceps.
1. Materials:
-
This compound (Z-LLL-FMK)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Female BALB/c mice (6-8 weeks old)
-
Taenia crassiceps cysticerci
-
Sterile syringes and needles (27-gauge)
2. Animal Model:
-
Mice are infected by intraperitoneal injection of Taenia crassiceps cysticerci. The model of murine cysticercosis has been well-established for studying the host-parasite relationship and for evaluating potential therapeutic agents.[3][4]
3. Preparation of Z-LLL-FMK Solution:
-
Dissolve Z-LLL-FMK in DMSO to create a stock solution.
-
For administration, dilute the stock solution in sterile PBS to the final desired concentration. The final DMSO concentration should be kept low (typically <1%) to avoid solvent toxicity.
4. Administration Protocol:
-
Two weeks post-infection with T. crassiceps, administer 50 µg of Z-LLL-FMK per mouse via intraperitoneal injection.
-
Repeat the administration every 48 hours for a total of two weeks.
-
A control group should receive vehicle (DMSO and PBS) on the same schedule.
5. Endpoint Analysis:
-
At the end of the treatment period, euthanize the mice.
-
Collect the parasites from the peritoneal cavity and determine the parasite load (e.g., by weight or number).
-
Statistical analysis should be performed to compare the parasite load between the Z-LLL-FMK-treated and control groups.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental design, the following diagrams are provided.
Caption: Workflow for testing Z-LLL-FMK in a murine cysticercosis model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Mice infected with the larvae of Taenia crassiceps exhibit a Th2-like immune response with concomitant anergy and downregulation of Th1-associated phenomena - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prepare a stock solution of Z-LLL-FMK
An irreversible inhibitor of cysteine proteases, Z-LLL-FMK (Z-Leu-Leu-Leu-fluoromethyl ketone) is a valuable tool in studying cellular processes regulated by these enzymes, such as apoptosis and viral entry.[1] This document provides detailed application notes and protocols for the preparation and use of Z-LLL-FMK stock solutions for researchers, scientists, and drug development professionals.
Application Notes
Z-LLL-FMK belongs to the family of peptide fluoromethyl ketones (FMKs), which act as irreversible inhibitors by forming a covalent bond with the active site cysteine of the target protease. Its primary application lies in the inhibition of various cysteine proteases, including cathepsins and caspases, thereby blocking downstream signaling pathways. For instance, inhibitors of cathepsin L have been shown to prevent the entry of the SARS coronavirus.[1]
Chemical and Physical Properties
The fundamental properties of Z-LLL-FMK are summarized in the table below. This information is crucial for accurate preparation of stock solutions and for use in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₂₇H₄₂FN₃O₅ | [2] |
| Molecular Weight | 507.64 g/mol | [2] |
| Appearance | Solid | |
| Primary Target | Cysteine Proteases | [1] |
Protocols
Preparation of a 10 mM Stock Solution of Z-LLL-FMK
This protocol details the steps to prepare a 10 mM stock solution of Z-LLL-FMK, a common concentration for laboratory use. Given that information for many FMK derivatives recommends high-purity DMSO as the solvent, this protocol follows that standard practice.[3]
Materials:
-
Z-LLL-FMK solid powder
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Equilibrate Reagents: Allow the vial of Z-LLL-FMK and the DMSO to come to room temperature before opening to prevent moisture condensation.
-
Calculate Required Mass: To prepare a 10 mM stock solution, the required mass of Z-LLL-FMK can be calculated using the following formula: Mass (mg) = Desired Concentration (mM) × Volume (L) × Molecular Weight ( g/mol ) For 1 mL (0.001 L) of a 10 mM stock solution: Mass (mg) = 10 mM × 0.001 L × 507.64 g/mol = 5.0764 mg
-
Dissolution: Carefully weigh out 5.08 mg of Z-LLL-FMK and place it into a sterile microcentrifuge tube. Add 1 mL of high-purity DMSO.
-
Mixing: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming or sonication may be required to facilitate dissolution, as is common for similar compounds.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 6 months) or at -80°C for long-term storage.[4]
Experimental Workflow for Stock Solution Preparation
References
Application Notes and Protocols: The Role of Z-LLL-FMK in HeLa and Jurkat Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Z-LLL-FMK, a calpain inhibitor, in the context of cancer research, with a specific focus on its effects on HeLa (human cervical adenocarcinoma) and Jurkat (human T lymphocyte) cell lines. The provided protocols offer detailed methodologies for investigating the cellular and molecular consequences of Z-LLL-FMK treatment.
Introduction to Z-LLL-FMK (Calpain Inhibitor IV)
Z-LLL-FMK, also known as Z-LLY-FMK or Calpain Inhibitor IV, is a potent, irreversible inhibitor of calpains. Calpains are a family of calcium-dependent, non-lysosomal cysteine proteases that play crucial roles in various cellular processes, including signal transduction, cell proliferation, differentiation, and apoptosis.[1] Dysregulation of calpain activity has been implicated in a range of pathologies, including cancer.[2] In the context of oncology, targeting calpains with inhibitors like Z-LLL-FMK has emerged as a potential therapeutic strategy.
Mechanism of Action in Cancer Cells
The precise mechanism by which calpain inhibitors induce cell death in cancer cells is an active area of research. However, it is understood that by inhibiting calpain activity, Z-LLL-FMK can disrupt several signaling pathways critical for cancer cell survival and proliferation. Calpains are known to cleave a variety of substrates involved in apoptosis, including caspases, Bcl-2 family proteins, and cytoskeletal proteins.[3][4] Inhibition of calpain can therefore modulate the apoptotic response, in some cases promoting cell death.
Interestingly, the sensitivity of cancer cell lines to calpain inhibitors appears to be linked to their expression levels of different calpain isoforms. For instance, leukemia cell lines like Jurkat, which may have undetectable levels of m-calpain, have shown greater susceptibility to apoptosis induced by calpain inhibitors compared to cell lines with high m-calpain expression.[5][6] The effect in HeLa cells has been described as moderate.[6]
Data Presentation: Effects of Calpain Inhibitors on HeLa and Jurkat Cells
The following tables summarize quantitative data on the anti-proliferative and apoptotic effects of aldehyde calpain inhibitors, which are functionally similar to Z-LLL-FMK, on HeLa and Jurkat cell lines.
| Cell Line | Compound | IC50 (µM) for Anti-proliferative Activity | Reference |
| HeLa | Aldehyde Calpain Inhibitor 1 | ~10 | [5] |
| Jurkat | Aldehyde Calpain Inhibitor 1 | ~5 | [5] |
| Daudi (Burkitt's lymphoma) | Aldehyde Calpain Inhibitor 1 | ~2 | [5] |
| PC-3 (Prostate cancer) | Aldehyde Calpain Inhibitor 1 | >30 | [5] |
Table 1: Anti-proliferative activity of a novel aldehyde calpain inhibitor in various cancer cell lines. The IC50 values represent the concentration of the inhibitor required to inhibit cell proliferation by 50% after 96 hours of treatment, as determined by an MTT assay.[5]
| Cell Line | Treatment | Apoptosis Induction | Caspase-3 Activation | Reference |
| HeLa | Aldehyde Calpain Inhibitor 1 (50 µM, 24h) | Moderate | Yes | [5][6] |
| Jurkat | Aldehyde Calpain Inhibitor 1 (50 µM, 24h) | High | Yes | [5] |
| Daudi | Aldehyde Calpain Inhibitor 1 (50 µM, 24h) | High | Yes | [5] |
| PC-3 | Aldehyde Calpain Inhibitor 1 (50 µM, 24h) | Not Detected | Not Applicable | [5] |
Table 2: Apoptotic response of cancer cell lines to a novel aldehyde calpain inhibitor. The extent of apoptosis was quantified by Annexin V-FITC staining.[5]
Mandatory Visualizations
Caption: Calpain's role in apoptotic signaling pathways.
Caption: General experimental workflow for studying Z-LLL-FMK effects.
Experimental Protocols
Cell Culture and Treatment
Materials:
-
HeLa or Jurkat cells
-
DMEM (for HeLa) or RPMI-1640 (for Jurkat) medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Z-LLL-FMK (Calpain Inhibitor IV)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
6-well or 96-well cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Culture HeLa or Jurkat cells in their respective media supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator.
-
Prepare a stock solution of Z-LLL-FMK in DMSO. Further dilute the stock solution in the complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.
-
Seed the cells in culture plates at an appropriate density. For HeLa cells, allow them to adhere overnight.
-
Remove the old medium and add fresh medium containing various concentrations of Z-LLL-FMK or vehicle control (medium with 0.1% DMSO).
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
Cell Viability Assay (MTT Assay)
Materials:
-
Treated cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
After the treatment period, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Materials:
-
Treated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Harvest the cells (including floating cells for adherent lines like HeLa) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Western Blot Analysis
Materials:
-
Treated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
By employing these protocols, researchers can effectively investigate the impact of Z-LLL-FMK on HeLa and Jurkat cancer cell lines, contributing to a deeper understanding of calpain's role in cancer biology and the potential of its inhibitors as therapeutic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Calpain inhibition: a therapeutic strategy targeting multiple disease states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calpains, mitochondria, and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calpain-dependent calpastatin cleavage regulates caspase-3 activation during apoptosis of Jurkat T cells induced by Entamoeba histolytica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Apoptosis induced by novel aldehyde calpain inhibitors in human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis Following Proteasome Inhibition with Z-Leu-Leu-Leu-fluoromethyl ketone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Z-Leu-Leu-Leu-fluoromethyl ketone (Z-LLL-FMK), a potent proteasome inhibitor, in conjunction with Western blot analysis to study protein degradation and cellular signaling pathways.
This compound, often referred to as MG132, is a cell-permeable peptide aldehyde that reversibly inhibits the chymotrypsin-like activity of the 26S proteasome.[1][2] This inhibition leads to the accumulation of ubiquitinated proteins and prevents the degradation of key cellular regulators, making it an invaluable tool for investigating the ubiquitin-proteasome system and its role in various cellular processes, including cell cycle progression, apoptosis, and signal transduction.[1][3]
Key Applications:
-
Studying Protein Ubiquitination and Degradation: By blocking the proteasome, Z-LLL-FMK treatment leads to the accumulation of polyubiquitinated proteins, which can be readily detected by Western blot. This allows for the investigation of the ubiquitination status of specific proteins of interest.
-
Investigating Signaling Pathways: The degradation of many signaling proteins, such as IκBα in the NF-κB pathway and the tumor suppressor p53, is proteasome-dependent.[4] Z-LLL-FMK can be used to stabilize these proteins and study their activation and downstream effects.
-
Inducing and Analyzing Apoptosis: Proteasome inhibition can induce apoptosis in various cancer cell lines by promoting the accumulation of pro-apoptotic proteins and activating caspase cascades.[5][6][7][8]
-
Validating Targets for Drug Development: Understanding how a protein of interest is regulated by the proteasome can provide valuable insights for the development of novel therapeutics targeting this pathway.
Data Presentation: Quantitative Analysis of Protein Expression Changes
The following tables summarize quantitative data from representative studies demonstrating the effects of proteasome inhibition on protein expression levels as determined by Western blot analysis.
Table 1: Dose-Dependent Effects of MG132 on Apoptosis-Related Proteins in U2OS Cells
| Protein | MG132 Concentration (µM) | Fold Change in Expression (Normalized to Control) |
| p53 | 2.5 | Increased |
| 5 | Further Increased | |
| p21 | 2.5 | Increased |
| 5 | Further Increased | |
| Cleaved Caspase-3 | 2.5 | Increased |
| 5 | Further Increased | |
| Bcl-2 | 2.5 | Decreased |
| 5 | Further Decreased |
Data synthesized from findings reported in studies on U2OS cells.[6][8]
Table 2: Time-Dependent Accumulation of Phospho-Cyclin D1 in HT-1080 Cells
| Treatment | Protein | Fold Change in Expression (Normalized to Untreated) |
| MG132 (10 µM, 4 hr) | Phospho-Cyclin D1 (Thr286) | Increased |
Data based on representative Western blot analysis.[1]
Experimental Protocols
Protocol 1: General Protocol for Cell Treatment with this compound for Western Blot Analysis
This protocol provides a general guideline for treating adherent mammalian cells with Z-LLL-FMK to observe the accumulation of a target protein. Optimization of concentration and treatment time is recommended for each cell line and protein of interest.
Materials:
-
This compound (MG132)
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
Procedure:
-
Cell Seeding: Seed cells in a culture plate at a density that will result in 70-80% confluency at the time of treatment.
-
Reagent Preparation: Prepare a stock solution of Z-LLL-FMK (e.g., 10 mM) in DMSO. Store aliquots at -20°C.
-
Cell Treatment:
-
On the day of the experiment, dilute the Z-LLL-FMK stock solution to the desired final concentration (typically ranging from 1 µM to 20 µM) in pre-warmed complete cell culture medium.[9]
-
Remove the existing medium from the cells and replace it with the medium containing Z-LLL-FMK.
-
Include a vehicle control by treating cells with the same concentration of DMSO used for the highest Z-LLL-FMK concentration.
-
Incubate the cells for the desired period (typically 2 to 8 hours).[9] Shorter incubation times are often sufficient to observe the accumulation of rapidly degraded proteins.
-
-
Cell Lysis:
-
After the treatment period, place the culture dish on ice and wash the cells twice with ice-cold PBS.[10][11]
-
Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer supplemented with fresh protease and phosphatase inhibitors.[10][11][12]
-
Scrape the cells from the dish using a cold plastic cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[13]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.[11]
-
Centrifuge the lysate at high speed (e.g., 12,000 rpm) for 20 minutes at 4°C to pellet cellular debris.[11]
-
-
Protein Quantification:
-
Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
-
Sample Preparation for Western Blot:
-
Based on the protein concentration, normalize the volume of each sample to ensure equal protein loading.
-
Add an appropriate volume of Laemmli sample buffer (e.g., 4x or 6x) to each lysate.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
-
Western Blot Analysis:
-
Proceed with standard Western blot procedures, including SDS-PAGE, protein transfer to a membrane (e.g., PVDF or nitrocellulose), blocking, incubation with primary and secondary antibodies, and detection.
-
Protocol 2: Detection of Ubiquitinated Proteins by Western Blot
This protocol is specifically designed to enrich for and detect ubiquitinated proteins following proteasome inhibition.
Modifications to the General Protocol:
-
Lysis Buffer: It is crucial to include a deubiquitinase (DUB) inhibitor, such as N-ethylmaleimide (NEM), in the lysis buffer to prevent the removal of ubiquitin chains from target proteins during sample preparation.
-
Immunoprecipitation (Optional): To enhance the detection of a specific ubiquitinated protein, an immunoprecipitation step can be performed using an antibody against the protein of interest, followed by Western blotting with an anti-ubiquitin antibody.
Procedure for Detecting Global Ubiquitination:
-
Follow the general cell treatment protocol (Protocol 1) using Z-LLL-FMK. A treatment time of 4-6 hours with 10-20 µM Z-LLL-FMK is often effective for observing a general accumulation of ubiquitinated proteins.[14]
-
Prepare a lysis buffer containing a DUB inhibitor (e.g., 5-10 mM NEM).
-
Perform cell lysis and protein quantification as described in Protocol 1.
-
Prepare samples for Western blotting and load equal amounts of protein onto an SDS-PAGE gel.
-
After protein transfer, probe the membrane with a primary antibody that recognizes ubiquitin (e.g., a monoclonal antibody that detects both mono- and polyubiquitin).
-
A characteristic "smear" or "ladder" of high molecular weight bands in the Z-LLL-FMK-treated lanes indicates the accumulation of polyubiquitinated proteins.[15]
Visualization of Key Signaling Pathways and Workflows
References
- 1. MG-132 | Cell Signaling Technology [cellsignal.com]
- 2. MG-132 | Z-Leu-Leu-Leu-CHO | 26S proteasome inhibitor | TargetMol [targetmol.com]
- 3. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. Proteasome Inhibitor MG132 Induces Apoptosis and Inhibits Invasion of Human Malignant Pleural Mesothelioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Proteasome inhibitor MG-132 induces C6 glioma cell apoptosis via oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Sample preparation for western blot | Abcam [abcam.com]
- 11. docs.abcam.com [docs.abcam.com]
- 12. Western Blot Sample Preparation Protocol [novusbio.com]
- 13. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
Application Notes: Immunoprecipitation of Ubiquitinated Proteins Following Z-LLL-FMK Treatment
Introduction
Z-LLL-FMK (also known as Z-Leu-Leu-Leu-fluoromethylketone) is a cell-permeable, irreversible inhibitor of the chymotrypsin-like activity of the 20S proteasome. It also exhibits inhibitory effects against certain cysteine proteases like calpains and cathepsins.[1][2] In cell biology, Z-LLL-FMK is a valuable tool for studying cellular processes regulated by protein degradation, such as apoptosis and signal transduction. By blocking the proteasome, Z-LLL-FMK treatment leads to the accumulation of polyubiquitinated proteins that are otherwise destined for rapid degradation.
This application note provides a detailed protocol for the immunoprecipitation (IP) of a specific protein of interest to study its ubiquitination status following treatment with Z-LLL-FMK. This technique is crucial for researchers investigating protein stability, turnover, and the role of the ubiquitin-proteasome system in pathways like NF-κB signaling.[3][4] The protocol is designed for researchers, scientists, and drug development professionals aiming to confirm protein ubiquitination and analyze changes in modification levels.
Experimental Workflow
The overall experimental process involves treating cells with the inhibitor to allow for the accumulation of ubiquitinated proteins, followed by cell lysis under conditions that preserve this modification. The target protein is then captured using a specific antibody and analyzed for ubiquitination, typically by Western blotting.
Caption: Workflow for Immunoprecipitation after Z-LLL-FMK Treatment.
Detailed Experimental Protocol
This protocol is optimized for studying the ubiquitination of a specific target protein. A denaturing lysis condition is used to dissociate protein complexes, ensuring that the detected ubiquitin signal is covalently attached to the protein of interest and not an interacting partner.[5][6]
I. Materials and Reagents
-
Cell Culture: Adherent mammalian cells (e.g., HEK293T, HeLa).
-
Inhibitors:
-
Z-LLL-FMK (10 mM stock in DMSO).
-
Protease Inhibitor Cocktail (e.g., cOmplete™, Mini).
-
Phosphatase Inhibitor Cocktail (e.g., PhosSTOP™).
-
N-Ethylmaleimide (NEM, deubiquitinase inhibitor), 1M stock in ethanol.
-
-
Buffers and Solutions:
-
Phosphate-Buffered Saline (PBS), ice-cold.
-
Denaturing Lysis Buffer (1% SDS): 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% SDS. Add protease/phosphatase inhibitors and 10 mM NEM fresh.
-
IP Dilution Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100. Add protease/phosphatase inhibitors fresh.
-
Wash Buffer: 10 mM Tris-HCl pH 8.0, 1 M NaCl, 1 mM EDTA, 1% NP-40.[6]
-
Elution Buffer: 2x Laemmli Sample Buffer.
-
-
Antibodies and Beads:
-
Primary antibody specific to the target protein (IP-validated).
-
Normal IgG from the same host species as the primary antibody (isotype control).
-
Protein A/G Magnetic Beads or Agarose Beads.
-
Detection antibodies for Western blot (e.g., Anti-Ubiquitin, Anti-HA, Anti-Target Protein).
-
II. Protocol Steps
A. Cell Culture and Treatment
-
Seed cells in 10 cm dishes to reach 80-90% confluency on the day of the experiment.
-
For each condition (e.g., Control, Z-LLL-FMK treated), prepare one dish.
-
Treat cells by adding Z-LLL-FMK directly to the culture medium to a final concentration of 10-20 µM. For the control plate, add an equivalent volume of DMSO.
-
Incubate for 4-6 hours at 37°C in a CO2 incubator. Note: Optimal concentration and time should be determined empirically for your specific cell line and protein of interest.
B. Cell Lysis under Denaturing Conditions
-
Aspirate the culture medium and wash the cells twice with 5 mL of ice-cold PBS.
-
Add 1 mL of ice-cold PBS and scrape the cells. Transfer the cell suspension to a 1.5 mL microcentrifuge tube.
-
Pellet the cells by centrifuging at 1,000 x g for 5 minutes at 4°C.
-
Carefully remove the supernatant. Resuspend the cell pellet in 100 µL of Denaturing Lysis Buffer (with freshly added inhibitors and NEM).
-
Vortex vigorously for 15 seconds to lyse the cells. The lysate will be viscous due to genomic DNA.
-
Boil the samples at 95-100°C for 10 minutes to denature proteins and shear DNA.[5]
-
Cool the samples on ice for 2 minutes.
-
Add 900 µL of ice-cold IP Dilution Buffer (with fresh inhibitors) to the lysate. This dilutes the SDS to 0.1%, making it compatible with antibodies.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet cell debris.[7]
-
Transfer the clear supernatant to a new pre-chilled tube. This is your protein lysate.
-
Determine the protein concentration using a BCA assay.
C. Immunoprecipitation
-
Normalize the protein concentration for all samples. Use 1-2 mg of total protein in a final volume of 1 mL per IP reaction.
-
Set aside 50 µL (2-5%) of the lysate as "Input" control. Add Laemmli buffer and store at -20°C.
-
To the remaining lysate, add 2-5 µg of your primary antibody (or normal IgG for the isotype control).
-
Incubate overnight at 4°C with gentle end-over-end rotation.
-
The next day, add 20-30 µL of pre-washed Protein A/G bead slurry to each tube.
-
Incubate for 2-4 hours at 4°C with gentle rotation to capture the immune complexes.
D. Washing and Elution
-
Pellet the beads using a magnetic rack or by centrifugation (500 x g for 1 minute). Discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold Wash Buffer. For each wash, resuspend the beads, rotate for 5 minutes at 4°C, and then pellet.
-
After the final wash, carefully remove all residual buffer.
-
Elute the protein by adding 40 µL of 2x Laemmli Sample Buffer directly to the beads.
-
Boil the samples at 95-100°C for 10 minutes to release the protein from the beads and denature it for SDS-PAGE.
-
Pellet the beads and transfer the supernatant (your IP eluate) to a new tube.
E. Downstream Analysis (Western Blot)
-
Load the Input and IP eluate samples onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with an anti-ubiquitin antibody to detect the ubiquitination of your target protein. A high molecular weight smear or ladder above the unmodified protein band is indicative of polyubiquitination.
-
If desired, the membrane can be stripped and re-probed with an antibody against the target protein to confirm its successful immunoprecipitation.
Signaling Pathway Example: NF-κB Activation
Z-LLL-FMK can inhibit the canonical NF-κB pathway by preventing the proteasomal degradation of the inhibitor protein, IκBα. When IκBα is not degraded, the NF-κB transcription factor (p65/p50 dimer) remains sequestered in the cytoplasm and cannot enter the nucleus to activate gene expression.
Caption: Z-LLL-FMK blocks NF-κB activation by inhibiting IκBα degradation.
Quantitative Data Presentation
The following table presents hypothetical data from an experiment designed to quantify the change in ubiquitination of a target protein (Protein X) after Z-LLL-FMK treatment. Data is derived from densitometry analysis of Western blots.
| Treatment | Target Protein Input (Relative Units) | Immunoprecipitated Target Protein (Relative Units) | Ubiquitinated Target Protein Signal (Fold Change vs. DMSO) |
| DMSO (Control) | 1.00 | 1.00 | 1.0 |
| Z-LLL-FMK (20 µM) | 1.05 | 0.98 | 8.7 |
This table illustrates the expected outcome where Z-LLL-FMK treatment does not significantly alter the total or immunoprecipitated levels of the target protein but causes a dramatic increase in its polyubiquitinated state.
Troubleshooting and Key Considerations
-
Inhibitor Potency: The effectiveness of Z-LLL-FMK can vary between cell lines. Perform a dose-response experiment (e.g., 5, 10, 20, 50 µM) and a time course (e.g., 2, 4, 6, 8 hours) to determine the optimal conditions for accumulating your ubiquitinated protein of interest without excessive cytotoxicity.
-
Denaturing vs. Non-Denaturing Lysis: The provided protocol uses a denaturing lysis buffer to specifically analyze ubiquitination on the target protein. If the goal is to identify interacting proteins (co-immunoprecipitation), a non-denaturing lysis buffer (e.g., RIPA or Triton X-100 based) should be used.[8]
-
Antibody Specificity: Use a high-quality, IP-validated antibody for the pulldown. An antibody that recognizes a conformational epitope may not work well after denaturing lysis.
-
Essential Controls:
-
Isotype Control: Always include an IP with a non-specific IgG from the same species as your primary antibody to check for non-specific binding to the beads.
-
Input Control: The input sample is crucial to verify that the total protein levels are comparable between treatments and to confirm the presence of the protein before IP.
-
Untreated Control: Comparing Z-LLL-FMK-treated samples to a DMSO-treated control is essential to demonstrate the inhibitor's effect.
-
-
Preserving Ubiquitin Chains: The inclusion of a deubiquitinase (DUB) inhibitor like NEM in the lysis buffer is critical to prevent the enzymatic removal of ubiquitin chains from the target protein during sample preparation.[5]
References
- 1. Calpain Inhibitor Z-LLY-FMK - Creative Bioarray CellAssay [cellassay.creative-bioarray.com]
- 2. SmallMolecules.com | Z-LLY-FMK (Please inquire) from bocsci | SmallMolecules.com [smallmolecules.com]
- 3. Z-VRPR-FMK can inhibit the growth and invasiveness of diffuse large B-cell lymphoma by depressing NF-κB activation and MMP expression induced by MALT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Z-FA.FMK activates duodenal epithelial cell proliferation through oxidative stress, NF-kappaB and IL-1beta in D-GalN/TNF-alpha-administered mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. docs.abcam.com [docs.abcam.com]
Application Notes and Protocols: Z-Leu-Leu-Leu-Moiety Inhibitors in Neurodegenerative Disease Models
A Note to the Researcher: While the specific compound Z-Leu-Leu-Leu-fluoromethyl ketone (Z-LLL-Fmk) is known as a cysteine protease and proteasome inhibitor, there is a notable scarcity of detailed studies, quantitative data, and established protocols regarding its specific application in neurodegenerative disease models in publicly available scientific literature.[1][2][3]
However, its close structural analogue, Z-Leu-Leu-Leu-aldehyde (MG-132) , is a potent, reversible, and extensively characterized proteasome inhibitor that has been widely used in cellular and animal models of neurodegeneration.[4][5] Both molecules share the same tripeptide sequence (Z-Leu-Leu-Leu), targeting the chymotrypsin-like activity of the proteasome. The primary difference lies in the reactive group: a reversible aldehyde in MG-132 versus a likely irreversible fluoromethyl ketone in Z-LLL-Fmk.[5][6]
Given the extensive data available for MG-132 and its direct relevance to the user's interest in a Z-Leu-Leu-Leu-based inhibitor, these application notes will focus on the use of MG-132 as a representative tool for studying proteasome inhibition in neurodegenerative disease models.
Introduction and Principle
MG-132 (Z-Leu-Leu-Leu-al) is a cell-permeable peptide aldehyde that potently inhibits the chymotrypsin-like activity of the 26S proteasome.[5] The ubiquitin-proteasome system (UPS) is the primary pathway for the degradation of most intracellular proteins, including misfolded and damaged proteins that are hallmarks of many neurodegenerative diseases like Alzheimer's Disease (AD) and Parkinson's Disease (PD).
In neurodegenerative models, dysfunction of the UPS is a key pathological feature.[7][8] Applying MG-132 allows researchers to mimic this proteasomal impairment, study the downstream consequences such as protein aggregation and apoptosis, and investigate potential neuroprotective pathways.[7][9] While primarily a proteasome inhibitor, MG-132 has also been reported to inhibit other cysteine proteases like calpains at higher concentrations.[5]
Mechanism of Action in Neurodegeneration
Inhibition of the proteasome by MG-132 triggers several key cellular pathways implicated in neurodegeneration:
-
Induction of Apoptosis: By preventing the degradation of pro-apoptotic proteins and activating pathways like the c-Jun N-terminal kinase (JNK1) cascade, MG-132 can induce programmed cell death in neuronal cells.[5][7]
-
Disruption of Protein Homeostasis (Proteostasis): Blocking the proteasome leads to the accumulation of ubiquitinated proteins, mimicking the protein aggregation pathology seen in diseases like AD and PD.[7][10]
-
Induction of Oxidative Stress: Proteasome inhibition can cause mitochondrial dysfunction and an increase in reactive oxygen species (ROS), contributing to cellular damage.[7]
-
NF-κB Pathway Inhibition: MG-132 prevents the degradation of IκBα, the inhibitor of NF-κB, thereby blocking the activation of this key inflammatory transcription factor.[5]
Below is a diagram illustrating the central role of MG-132 in modulating these cellular pathways.
Caption: Mechanism of MG-132 in neuronal cells.
Quantitative Data Summary
The following tables summarize key quantitative data for MG-132 from various studies. This data is crucial for designing experiments and comparing outcomes.
| Parameter | Value | System | Reference |
| Proteasome Inhibition (Ki) | 4 nM | 26S Proteasome | [5] |
| Proteasome Inhibition (IC50) | 100 nM | 20S Proteasome (ZLLL-MCA activity) | [11] |
| NF-κB Activation Inhibition (IC50) | 3 µM | A549 cells | [5] |
| Calpain Inhibition (IC50) | 1.2 µM | Purified Calpain | [11] |
| Table 1: Inhibitory Concentrations of MG-132 for Key Targets. |
| Cell/Animal Model | MG-132 Concentration/Dose | Observed Effect | Reference |
| Rat Neural Stem Cells | 100 nM | Decreased neurosphere size; inhibited proliferation | [9] |
| Cultured Rat Oligodendrocytes | 1-10 µM | Induction of apoptosis; mitochondrial dysfunction | [7] |
| HEK293T Cells | 20 µM (4 hours) | Accumulation of ubiquitinated proteins | [10] |
| Human Mesothelioma Cells | 0.25 - 2 µM (36 hours) | Altered expression of target proteins | [11] |
| Table 2: Effective Concentrations of MG-132 in In Vitro Models. |
Experimental Protocols
Protocol 4.1: Induction of Proteasomal Stress in Neuronal Cell Culture
This protocol describes a general method for treating cultured neuronal cells (e.g., SH-SY5Y, primary cortical neurons) with MG-132 to study the effects of proteasome inhibition.
Materials:
-
Neuronal cell line or primary neurons
-
Appropriate cell culture medium and supplements
-
MG-132 powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Reagents for downstream analysis (e.g., Western blot, cell viability assays)
Procedure:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of MG-132 by dissolving it in DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C. MG-132 is soluble up to 100 mM in DMSO.[5]
-
-
Cell Seeding:
-
Plate neuronal cells at a density that ensures they are in a logarithmic growth phase at the time of treatment (typically 60-80% confluency).
-
-
Treatment:
-
Thaw an aliquot of the 10 mM MG-132 stock solution.
-
Dilute the stock solution in pre-warmed culture medium to the desired final concentration. Typical working concentrations range from 1 µM to 10 µM for cell culture experiments.[7]
-
A vehicle control (DMSO diluted to the same final concentration as the MG-132 treatment) must be included.
-
Remove the old medium from the cells and replace it with the MG-132-containing or vehicle control medium.
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., 4, 8, or 24 hours), depending on the endpoint being measured.[10]
-
-
Downstream Analysis:
-
For Western Blotting: Wash cells with cold PBS, then lyse with RIPA buffer. Collect lysates to analyze protein accumulation (e.g., ubiquitin conjugates) or pathway activation (e.g., cleaved caspase-3).
-
For Cell Viability (MTT/LDH assay): Follow the manufacturer's protocol for the chosen viability assay to quantify cell death.
-
For Immunocytochemistry: Fix, permeabilize, and stain cells to visualize protein aggregates or subcellular localization of proteins of interest.
-
Caption: Workflow for MG-132 treatment in cell culture.
Protocol 4.2: In Vivo Administration in a Mouse Model of Neurodegeneration
This protocol provides a general guideline for administering MG-132 in rodent models. Dosing, route, and frequency must be optimized for the specific model and research question.
Materials:
-
Animal model (e.g., transgenic mouse model of AD or PD)
-
MG-132
-
Vehicle solution (e.g., DMSO, saline, cyclodextrin-based solutions)
-
Injection equipment (syringes, needles for intraperitoneal or stereotaxic injection)
-
Anesthesia (if required for stereotaxic injection)
Procedure:
-
Animal Acclimatization: Acclimate animals to the housing conditions according to institutional guidelines. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
MG-132 Solution Preparation:
-
Prepare the MG-132 solution for injection. Solubility can be a challenge; solutions often involve DMSO as a co-solvent with saline. The final DMSO concentration should be kept low (e.g., <5%) to minimize toxicity.
-
-
Administration:
-
Intraperitoneal (i.p.) Injection: A common systemic route. Doses will vary based on the study but are typically in the range of 0.1 to 1 mg/kg.
-
Intracerebroventricular (i.c.v.) or Intraparenchymal Injection: For direct brain delivery. This requires stereotaxic surgery. A cannula may be implanted for repeated dosing. Doses are much lower (in the µg range) due to direct CNS delivery.
-
-
Monitoring and Endpoint Collection:
-
Monitor animals for any adverse effects of the treatment.
-
At the study endpoint, perform behavioral tests to assess cognitive or motor function.
-
Perfuse animals and collect brain tissue for downstream analysis (e.g., immunohistochemistry for protein aggregates, Western blot for pathway markers, or ELISA for cytokine levels).
-
Applications in Specific Neurodegenerative Disease Models
-
Alzheimer's Disease (AD): MG-132 is used to study the interplay between proteasome dysfunction and the accumulation of amyloid-β (Aβ) and hyperphosphorylated tau.[8] It can be used to investigate whether enhancing other clearance pathways (e.g., autophagy) can compensate for proteasomal inhibition.
-
Parkinson's Disease (PD): In PD models, MG-132 can be used to induce the accumulation of α-synuclein and mimic the loss of dopaminergic neurons, providing a model to test neuroprotective compounds.[12][13]
-
General Neuroinflammation: By inhibiting the NF-κB pathway, MG-132 can be used to probe the role of inflammation in various neurodegenerative contexts.[5]
Conclusion
MG-132 is a vital research tool for modeling the proteasomal stress characteristic of many neurodegenerative diseases. By inducing protein aggregation, apoptosis, and oxidative stress, it provides a robust system for dissecting disease mechanisms and screening potential therapeutic agents. While Z-LLL-Fmk is less characterized, the extensive data on MG-132 provides a strong foundation for researchers interested in the effects of Z-Leu-Leu-Leu-based inhibitors on neuronal health and disease.
References
- 1. This compound ≥90% (TLC) [sigmaaldrich.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. ≥90% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. MG132 - Wikipedia [en.wikipedia.org]
- 6. Peptidyl fluoromethyl ketones as thiol protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Proteasome inhibition by MG-132 induces apoptotic cell death and mitochondrial dysfunction in cultured rat brain oligodendrocytes but not in astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Proteasome inhibition by paired helical filament-tau in brains of patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Elevated ubiquitin phosphorylation by PINK1 contributes to proteasomal impairment and promotes neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative selectivity and specificity of the proteasome inhibitors BzLLLCOCHO, PS-341, and MG-132 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. LRRK2 interactions with α-synuclein in Parkinson's disease brains and in cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cell-to-cell transmitted alpha-synuclein recapitulates experimental Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Autophagy with Z-Leu-Leu-Leu-fluoromethyl ketone
Introduction
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis, development, and disease. The process involves the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic material and fuses with the lysosome to form an autolysosome, where the contents are degraded. Z-Leu-Leu-Leu-fluoromethyl ketone (Z-LLL-FMK) is a potent, irreversible inhibitor of the proteasome and calpains. While primarily known for its role in studying the ubiquitin-proteasome system, its inhibitory effects on calpains and certain lysosomal cathepsins make it a tool for investigating the complex interplay between different cellular degradation pathways, including autophagy.
These application notes provide an overview of how to use Z-LLL-FMK to study autophagic flux and offer detailed protocols for researchers, scientists, and drug development professionals.
Mechanism of Action in the Context of Autophagy
Z-LLL-FMK is a tripeptidyl compound with a fluoromethyl ketone (FMK) moiety that allows it to form a stable, irreversible covalent bond with the active site of target proteases. Its effects on autophagy are multifaceted:
-
Proteasome Inhibition: By inhibiting the proteasome, Z-LLL-FMK can induce proteotoxic stress, leading to an accumulation of misfolded and aggregated proteins. This cellular stress is a potent trigger for the induction of compensatory autophagy to clear the protein aggregates.
-
Calpain and Cathepsin Inhibition: Calpains and lysosomal cathepsins are cysteine proteases involved in various cellular processes. Some studies suggest that related FMK-containing peptides can inhibit these proteases.[1] Since cathepsins are essential for the degradation of cargo within the autolysosome, and calpains can cleave key autophagy-related proteins like Atg5, inhibition of these enzymes can impair the later stages of autophagic flux.[1]
Therefore, Z-LLL-FMK can both induce the formation of autophagosomes (initiation) and potentially block their degradation (completion), leading to an accumulation of autophagosomes. This dual effect must be considered when interpreting experimental results.
Caption: Mechanism of Z-LLL-FMK in the autophagy pathway.
Quantitative Data and Working Concentrations
The optimal concentration of Z-LLL-FMK depends on the cell type, experimental duration, and the specific pathway being investigated. It is crucial to perform a dose-response curve to determine the ideal concentration that inhibits the target without causing excessive cytotoxicity.
| Parameter | Value Range | Cell/System Type | Notes |
| Working Concentration (In Vitro) | 1 µM - 50 µM | Various Mammalian Cell Lines | Higher concentrations (>20 µM) can lead to significant cytotoxicity with prolonged incubation. |
| Incubation Time | 2 - 24 hours | Various Mammalian Cell Lines | Shorter times (2-6 hours) are often sufficient to observe effects on autophagic flux. |
| Inhibitory Target | Proteasome, Calpains, some Cathepsins | In Vitro / In Vivo | The FMK moiety confers irreversible inhibition. |
| Solvent | DMSO | Stock Solutions | Prepare a concentrated stock (e.g., 10-20 mM) and dilute to the final working concentration in culture medium. |
Experimental Protocols
Protocol 1: Measuring Autophagic Flux by Western Blot Analysis of LC3
Autophagic flux is the measure of the entire autophagy process, from autophagosome formation to degradation. A common method to assess flux is to measure the conversion of the cytosolic form of LC3 (LC3-I) to the autophagosome-associated, lipidated form (LC3-II) in the presence and absence of a lysosomal inhibitor. An accumulation of LC3-II indicates an increase in autophagosome number, but it does not distinguish between increased formation and blocked degradation. By adding a lysosomal inhibitor like Bafilomycin A1 (BafA1) or Chloroquine (CQ), which blocks the final degradation step, the rate of LC3-II accumulation can be used to infer the rate of autophagosome formation (flux).
Materials:
-
Cell culture reagents
-
This compound (Z-LLL-FMK)
-
Bafilomycin A1 (BafA1, 100 nM) or Chloroquine (CQ, 50 µM)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels (e.g., 15% acrylamide for good separation of LC3-I and LC3-II)
-
PVDF membrane
-
Primary antibodies: Rabbit anti-LC3B, Mouse anti-p62/SQSTM1, Mouse anti-β-Actin (or other loading control)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: Treat cells according to the experimental design. A typical design includes:
-
Vehicle Control (e.g., DMSO)
-
Z-LLL-FMK alone
-
BafA1 (or CQ) alone (for the last 2-4 hours of culture)
-
Z-LLL-FMK + BafA1 (or CQ) co-treatment (add BafA1 for the last 2-4 hours)
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Prepare samples with Laemmli buffer and boil for 5-10 minutes.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.[2]
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-LC3B at 1:1000, anti-p62 at 1:1000, anti-β-Actin at 1:5000) overnight at 4°C.
-
Wash the membrane 3 times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash 3 times with TBST.
-
Visualize bands using an ECL substrate and an imaging system.
-
Interpretation:
-
LC3-II Levels: An increase in the LC3-II band (the faster-migrating band) suggests an accumulation of autophagosomes.[3]
-
Autophagic Flux: Compare the LC3-II levels in the Z-LLL-FMK lane vs. the Z-LLL-FMK + BafA1 lane. A further increase in LC3-II in the presence of BafA1 indicates that autophagic flux is occurring. If there is no significant increase, it suggests Z-LLL-FMK is blocking degradation.
-
p62/SQSTM1 Levels: p62 is a protein that is selectively degraded by autophagy. A decrease in p62 levels indicates successful autophagic degradation. An accumulation of p62 suggests a blockage in the pathway.[1]
Protocol 2: Fluorescence Microscopy of LC3 Puncta
This method visualizes the subcellular localization of LC3. Upon autophagy induction, diffuse cytosolic LC3-I is lipidated to LC3-II and translocates to the autophagosome membrane, appearing as distinct puncta (dots) under a fluorescence microscope.[4]
Materials:
-
Cells stably expressing GFP-LC3 or mRFP-GFP-LC3 (tandem fluorescent LC3).[5][6] Alternatively, cells can be fixed and stained with an anti-LC3 antibody.
-
Glass-bottom dishes or coverslips for imaging.
-
Z-LLL-FMK and other treatment reagents (e.g., BafA1).
-
4% Paraformaldehyde (PFA) for fixation.
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking buffer (e.g., 1% BSA in PBS).
-
Primary anti-LC3 antibody and fluorescently-conjugated secondary antibody (if not using fluorescent protein-tagged cells).
-
DAPI for nuclear staining.
-
Mounting medium.
Procedure:
-
Cell Seeding: Plate cells on glass coverslips or imaging dishes.
-
Transfection/Transduction (if applicable): Introduce the fluorescently-tagged LC3 construct and allow for expression.
-
Treatment: Treat cells as described in the Western Blot protocol.
-
Fixation and Staining:
-
Wash cells with PBS.
-
Fix with 4% PFA for 15 minutes at room temperature.
-
Wash twice with PBS.
-
For immunofluorescence: Permeabilize with 0.1% Triton X-100 for 10 minutes.
-
For immunofluorescence: Block with 1% BSA for 30 minutes.
-
For immunofluorescence: Incubate with primary anti-LC3 antibody for 1 hour.
-
For immunofluorescence: Wash and incubate with a fluorescent secondary antibody for 1 hour.
-
Stain nuclei with DAPI for 5 minutes.
-
Wash and mount the coverslips onto slides.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence or confocal microscope.
-
Quantify the number of LC3 puncta per cell using software like ImageJ. Analyze at least 50-100 cells per condition.
-
Interpretation:
-
Increased Puncta: An increase in the number of GFP-LC3 puncta per cell indicates the accumulation of autophagosomes.[4]
-
Tandem mRFP-GFP-LC3: This reporter is particularly useful for measuring flux. Autophagosomes will appear yellow (co-localization of GFP and mRFP). Autolysosomes will appear red, as the acidic environment of the lysosome quenches the GFP signal but not the mRFP signal.[6][7] An accumulation of yellow puncta suggests a block in fusion or degradation, while an increase in red puncta indicates successful flux.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for investigating the effects of Z-LLL-FMK on autophagy.
Caption: A standard experimental workflow for studying autophagy with Z-LLL-FMK.
References
- 1. zVAD-fmk prevents cisplatin-induced cleavage of autophagy proteins but impairs autophagic flux and worsens renal function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analyzing LC3 in Western Blot | How to Interpret LC3 | Bio-Techne [bio-techne.com]
- 4. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring autophagosome flux - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative and qualitative analysis of autophagy flux using imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bitesizebio.com [bitesizebio.com]
Troubleshooting & Optimization
Technical Support Center: Z-Leu-Leu-Leu-fluoromethyl ketone (Z-LLL-FMK)
This technical support guide provides detailed information on the solubility of Z-Leu-Leu-Leu-fluoromethyl ketone (Z-LLL-FMK) in DMSO and ethanol, along with troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound (Z-LLL-FMK)?
A1: The highly recommended solvent for dissolving Z-LLL-FMK and similar peptide-based inhibitors is high-purity, anhydrous Dimethyl Sulfoxide (DMSO) (>99.9%).[1] DMSO is a polar aprotic solvent capable of dissolving a wide range of compounds, including many that are poorly soluble in aqueous solutions or other organic solvents like ethanol.[2][3]
Q2: What is the solubility of Z-LLL-FMK in DMSO and ethanol?
Data Presentation: Solubility of Z-LLL-FMK and Related Compounds
| Compound Name | Solvent | Solubility | Source |
| This compound | Acetone | 10 mg/mL | |
| Z-Leu-Glu(O-Me)-His-Asp(O-Me)-FMK | DMSO | 10 mg/mL (clear) | |
| Z-VAD(OMe)-FMK | DMSO | >10 mg/mL | [4] |
| Z-VAD(OMe)-FMK | 100% Ethanol | 1.3 mg/mL | [4] |
| MG-132 (Z-Leu-Leu-Leu-al) | DMSO | 240 mg/mL | [5] |
| MG-132 (Z-Leu-Leu-Leu-al) | Ethanol | 47.5 mg/mL | [5] |
| Z-DEVD-FMK | DMSO | 252.5 mg/mL | [6] |
Q3: Are there any special considerations when using DMSO?
A3: Yes. DMSO is hygroscopic, meaning it readily absorbs moisture from the air. This can reduce its solvating power.[7] Therefore, it is crucial to use anhydrous (dry) DMSO and keep the container tightly sealed. For cellular assays, the final concentration of DMSO in the culture medium should be kept low, typically below 0.5%, as higher concentrations can be toxic to cells.[1][8]
Q4: Can I store Z-LLL-FMK solutions?
A4: Yes. Stock solutions of Z-LLL-FMK in DMSO can be stored at -20°C for several months.[1] It is recommended to prepare aliquots to avoid repeated freeze-thaw cycles.[1] Before use, allow the vial to warm to room temperature before opening to prevent condensation of moisture into the solution.[8]
Experimental Protocols
Protocol for Preparing a Z-LLL-FMK Stock Solution in DMSO
-
Materials:
-
This compound (lyophilized powder)
-
High-purity, anhydrous DMSO (>99.9%)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of Z-LLL-FMK powder to reach room temperature before opening.
-
To prepare a 10 mM stock solution, add the appropriate volume of anhydrous DMSO to your vial of Z-LLL-FMK. For example, to a 1 mg vial of Z-LLL-FMK (Molecular Weight: 507.64 g/mol ), add approximately 197 µL of DMSO.
-
Vortex briefly to ensure the compound is fully dissolved. Gentle warming or sonication can be used if dissolution is slow, though this is not typically necessary for DMSO.[5][6]
-
Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C.
-
Troubleshooting Guide
Issue: My Z-LLL-FMK is not dissolving.
-
Solution Workflow:
Issue: The compound precipitates when I add my DMSO stock to my aqueous buffer or cell media.
-
Explanation: This is a common issue when adding a compound dissolved in a strong organic solvent to an aqueous solution where it has much lower solubility.
-
Solutions:
-
Decrease the final concentration: The most straightforward solution is to use a more diluted final concentration of Z-LLL-FMK.
-
Reduce the volume of DMSO stock: Prepare a more concentrated DMSO stock solution so that a smaller volume is needed for the final dilution. This keeps the final DMSO percentage low.[9]
-
Optimize the mixing procedure: Add the DMSO stock solution dropwise to the aqueous solution while vortexing or stirring to facilitate rapid dispersal and prevent localized high concentrations that can lead to precipitation. Some protocols suggest warming both the stock solution and the medium to approximately 40°C before mixing.[9]
-
Solvent Selection Pathway
The choice between DMSO and ethanol depends on the required concentration and the experimental context, particularly for cell-based assays.
References
- 1. resources.novusbio.com [resources.novusbio.com]
- 2. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. MG-132 | Z-Leu-Leu-Leu-CHO | 26S proteasome inhibitor | TargetMol [targetmol.com]
- 6. Z-DEVD-FMK | Caspase-3 Inhibitor | Caspase-3 inhibitor | TargetMol [targetmol.com]
- 7. selleckchem.com [selleckchem.com]
- 8. kamiyabiomedical.com [kamiyabiomedical.com]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
Stability of Z-LLL-FMK in cell culture media
Welcome to the technical support center for Z-LLL-FMK. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing Z-LLL-FMK in their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is Z-LLL-FMK and what is its primary mechanism of action?
Z-LLL-FMK, also known as Z-Leu-Leu-Leu-fluoromethylketone, is a potent, irreversible inhibitor of the proteasome. The proteasome is a large protein complex responsible for degrading ubiquitinated proteins, playing a crucial role in cellular processes such as cell cycle regulation, signal transduction, and apoptosis. Z-LLL-FMK specifically targets the chymotrypsin-like activity of the β5 subunit of the 20S proteasome. By inhibiting the proteasome, Z-LLL-FMK leads to the accumulation of proteins that are normally degraded, which can induce endoplasmic reticulum (ER) stress and ultimately trigger apoptosis in cancer cells.[1][2][3]
Q2: How should I prepare and store Z-LLL-FMK stock solutions?
For optimal performance, Z-LLL-FMK should be dissolved in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution (e.g., 10-20 mM).[4] It is crucial to store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[5] When stored properly as a powder, it is stable for years, and as a stock solution in DMSO, it can be stable for several months.[5]
Q3: What is the recommended working concentration of Z-LLL-FMK in cell culture?
The optimal working concentration of Z-LLL-FMK is highly cell-type dependent and should be determined empirically for each experimental system. A general starting range for many cell lines is between 1 µM and 20 µM. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.[6]
Q4: How stable is Z-LLL-FMK in cell culture media?
While specific quantitative data on the half-life of Z-LLL-FMK in cell culture media is limited, similar peptide-fluoromethylketone (FMK) inhibitors are known to have limited stability in aqueous solutions, including cell culture media.[7][8] It is generally recommended to prepare fresh dilutions of Z-LLL-FMK in media for each experiment and to add it to the cell cultures immediately after preparation. One study documented a short half-life of about 4 hours for the similar compound Z-VAD-FMK in an in vivo setting, suggesting that FMK inhibitors can be rapidly cleared or degraded.[8] Therefore, for long-term experiments, it may be necessary to replenish the media with freshly diluted Z-LLL-FMK periodically.
Q5: What are the known off-target effects of Z-LLL-FMK and similar inhibitors?
While Z-LLL-FMK is a potent proteasome inhibitor, it is important to be aware of potential off-target effects. The related pan-caspase inhibitor Z-VAD-FMK has been shown to inhibit other cysteine proteases like cathepsins and calpains.[9] A significant off-target effect of Z-VAD-FMK is the inhibition of N-glycanase 1 (NGLY1), which can induce cellular autophagy.[9][10][11][12] Researchers should consider these potential off-target effects when interpreting their results and may want to include appropriate controls, such as using alternative proteasome inhibitors with different chemical structures.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with Z-LLL-FMK.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or no observable effect of Z-LLL-FMK | Degradation of Z-LLL-FMK: The compound may have degraded due to improper storage or instability in the cell culture medium. | Prepare fresh stock solutions and dilute in media immediately before use. For long-term experiments, consider replenishing the media with fresh inhibitor at regular intervals. |
| Suboptimal concentration: The concentration used may be too low for the specific cell line. | Perform a dose-response experiment (e.g., 0.1 µM to 50 µM) to determine the optimal effective concentration. | |
| Cell line resistance: Some cell lines may be inherently resistant to proteasome inhibitors. | Consider using a different proteasome inhibitor or a combination of drugs. Verify proteasome inhibition using a biochemical assay (see Experimental Protocols). | |
| High levels of cell death in control (DMSO-treated) group | DMSO toxicity: High concentrations of DMSO can be toxic to cells. | Ensure the final concentration of DMSO in the cell culture media is low, typically ≤ 0.1%. |
| Poor cell health: The cells may have been unhealthy prior to the experiment. | Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment. | |
| Unexpected cellular phenotypes (e.g., increased autophagy) | Off-target effects: The observed phenotype may be due to the inhibition of other cellular targets besides the proteasome. | Be aware of the known off-target effects of FMK inhibitors, such as the induction of autophagy.[9][13] Consider using an alternative proteasome inhibitor with a different chemical structure as a control. |
| Precipitate formation in the cell culture media | Low solubility: Z-LLL-FMK may precipitate at high concentrations in aqueous media. | Ensure the stock solution is fully dissolved in DMSO before diluting in media. Avoid using excessively high concentrations. |
Experimental Protocols
Protocol 1: Determination of Optimal Z-LLL-FMK Working Concentration
This protocol outlines a method to determine the optimal concentration of Z-LLL-FMK for inducing a desired effect (e.g., apoptosis) in a specific cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment.
-
Preparation of Z-LLL-FMK dilutions: Prepare a series of dilutions of Z-LLL-FMK in fresh cell culture media from your concentrated stock solution. A common range to test is 0.1, 0.5, 1, 5, 10, 20, and 50 µM. Also, prepare a vehicle control (DMSO) with the same final DMSO concentration as the highest Z-LLL-FMK concentration.
-
Treatment: Remove the old media from the cells and add the media containing the different concentrations of Z-LLL-FMK or the vehicle control.
-
Incubation: Incubate the cells for a predetermined time point (e.g., 24, 48, or 72 hours).
-
Assessment of Cell Viability: Determine cell viability using a suitable assay, such as MTT, WST-1, or a fluorescence-based live/dead cell staining assay.
-
Data Analysis: Plot cell viability against the concentration of Z-LLL-FMK to determine the EC50 (half-maximal effective concentration).
Protocol 2: Assessment of Z-LLL-FMK Stability in Cell Culture Media
This protocol provides a framework for evaluating the stability of Z-LLL-FMK in your specific cell culture medium over time.
-
Preparation: Prepare a solution of Z-LLL-FMK in your cell culture medium at the desired working concentration.
-
Incubation: Incubate the Z-LLL-FMK-containing medium under standard cell culture conditions (e.g., 37°C, 5% CO2) for different time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Activity Assay: At each time point, take an aliquot of the medium and assess the activity of Z-LLL-FMK. This can be done by:
-
Biochemical Assay: Using a commercially available proteasome activity assay kit. Add the aged medium to a source of purified proteasome or cell lysate and measure the inhibition of proteasome activity.
-
Cell-Based Assay: Add the aged medium to freshly seeded cells and incubate for a fixed period. Then, assess the biological effect (e.g., induction of apoptosis, accumulation of a known proteasome substrate like p21 or IκBα by Western blot).
-
-
Data Analysis: Plot the remaining Z-LLL-FMK activity (or its biological effect) against the incubation time to estimate its half-life in the cell culture medium.
Visualizations
Caption: Workflow for determining the optimal working concentration of Z-LLL-FMK.
Caption: Simplified signaling pathway of Z-LLL-FMK-induced apoptosis.
References
- 1. mdpi.com [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Proteasome Inhibitors: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2xtaqpc.com [2xtaqpc.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Proteasome Inhibitors [labome.com]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of Z-VAD-FMK as an anti-apoptotic drug to prevent granulosa cell apoptosis and follicular death after human ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Off-target inhibition of NGLY1 by the polycaspase inhibitor Z-VAD-fmk induces cellular autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sugar coating autophagy: exploring the links between the inhibition of NGLY1 (N-glycanase 1) and autophagy induction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Z-Leu-Leu-Leu-fluoromethyl ketone (Z-LLF-fmk)
Welcome to the technical support center for Z-Leu-Leu-Leu-fluoromethyl ketone (Z-LLF-fmk). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the use of Z-LLF-fmk in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of Z-LLF-fmk?
A1: this compound (Z-LLF-fmk) is a synthetic peptide inhibitor that primarily targets cysteine proteases. Due to its peptide sequence (Leu-Leu-Leu), it shows significant inhibitory activity against the proteasome and calpains. While it is sometimes used in caspase-related research, it is not a specific caspase inhibitor and can have significant off-target effects.
Q2: What are the known off-target effects of Z-LLF-fmk?
A2: Z-LLF-fmk is known to inhibit other cysteine proteases besides its intended targets. The most well-documented off-target effects are on calpains and cathepsins.[1][2] The fluoromethyl ketone (fmk) moiety reacts irreversibly with the active site cysteine of these proteases. Therefore, it is crucial to include appropriate controls in your experiments to account for these off-target effects.
Q3: How can I be sure that the observed effects in my experiment are due to the inhibition of my target protease and not off-target effects of Z-LLF-fmk?
A3: To validate the specificity of your results, we recommend the following control experiments:
-
Use of a more specific inhibitor: Compare the effects of Z-LLF-fmk with a more specific inhibitor for your target of interest, if available.
-
Use of a structurally related but inactive compound: An ideal negative control would be a molecule with a similar peptide sequence but lacking the reactive fluoromethyl ketone group.
-
Rescue experiment: In a knockdown or knockout model of your target protease, Z-LLF-fmk should not produce any further effect if its action is specific.
Q4: I am observing high background fluorescence in my caspase activity assay when using Z-LLF-fmk. What could be the cause?
A4: High background fluorescence can be caused by several factors:
-
Non-specific binding of the inhibitor: Z-LLF-fmk, being a hydrophobic peptide, might non-specifically interact with cellular components, leading to increased background.
-
Autofluorescence of the compound: Although less common, the compound itself might possess some intrinsic fluorescence at the wavelengths used for detection.
-
Cell health: Unhealthy or dying cells can exhibit increased autofluorescence.
-
Substrate degradation: The fluorescent substrate used in the assay might be degrading spontaneously.
Please refer to the troubleshooting guide below for detailed steps to address this issue.
Q5: My Z-LLF-fmk solution appears to have precipitated. What should I do?
A5: Z-LLF-fmk is typically dissolved in DMSO. Precipitation can occur if the stock solution is not stored properly or if it is diluted into an aqueous buffer at too high a concentration. If you observe precipitation, try the following:
-
Gently warm the solution to 37°C to see if the precipitate redissolves.
-
Sonicate the solution for a few minutes.
-
If the precipitate persists, it is recommended to prepare a fresh stock solution. To avoid precipitation upon dilution, ensure that the final DMSO concentration in your assay is kept low (typically below 0.5%) and that the dilution is done with vigorous mixing.[3]
Inhibitor Specificity Data
| Inhibitor | Target Protease | IC50 / Ki Value | Notes |
| Z-LLF-fmk | Calpain I | IC50: 0.1 µM (intact cells) | Potent inhibitor.[4] |
| Cathepsin L | - | Known to be a potent inhibitor. | |
| Proteasome | IC50: ~100 nM (for Z-LLL-al) | The aldehyde version (MG132) is a potent proteasome inhibitor.[5] | |
| Z-LLY-FMK | Calpain II | Potent, irreversible inhibitor | Also inhibits cathepsin L.[2] |
| Z-VAD-fmk | Pan-caspase | Broad spectrum | Known to inhibit cathepsins B and H.[6] |
| Z-FA-fmk | Cathepsin B and L | - | Also inhibits effector caspases (2, 3, 6, 7) but not initiator caspases (8, 10).[4] |
Experimental Protocols
General Protocol for Caspase Activity Assay (Fluorometric)
This protocol provides a general guideline for measuring caspase activity in cell lysates using a fluorogenic substrate.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent
-
Z-LLF-fmk or other inhibitors
-
Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)
-
Fluorogenic caspase substrate (e.g., Ac-DEVD-AFC for caspase-3/7)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in a multi-well plate.
-
Treat cells with the apoptosis-inducing agent and/or the inhibitor (Z-LLF-fmk) at the desired concentrations and for the desired time. Include appropriate vehicle controls (e.g., DMSO).
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Incubate on ice for 15-30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a standard method (e.g., Bradford or BCA assay).
-
-
Caspase Activity Assay:
-
In a 96-well black microplate, add an equal amount of protein from each lysate (e.g., 20-50 µg) to each well.
-
Adjust the volume of each well with Assay Buffer.
-
Include a blank control (Assay Buffer only).
-
Add the fluorogenic caspase substrate to each well to a final concentration of 50 µM.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC) at regular intervals (e.g., every 15 minutes for 1-2 hours).
-
-
Data Analysis:
-
Subtract the blank reading from all measurements.
-
Plot the fluorescence intensity against time to determine the reaction rate.
-
Compare the rates of the treated samples to the controls.
-
Visualized Workflows and Pathways
Caption: Simplified overview of the extrinsic and intrinsic caspase activation pathways leading to apoptosis.
Caption: Experimental workflow to validate the specificity of an observed phenotype upon treatment with Z-LLF-fmk.
Caption: A decision tree to troubleshoot high background signals in caspase assays using peptide inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Calpain Inhibitor Z-LLY-FMK - Creative Bioarray CellAssay [cellassay.creative-bioarray.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. The cathepsin B inhibitor z-FA.fmk inhibits cytokine production in macrophages stimulated by lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MG-132 | Z-Leu-Leu-Leu-CHO | 26S proteasome inhibitor | TargetMol [targetmol.com]
- 6. Cathepsin B Acts as a Dominant Execution Protease in Tumor Cell Apoptosis Induced by Tumor Necrosis Factor - PMC [pmc.ncbi.nlm.nih.gov]
Z-LLL-FMK Cytotoxicity and Cell Viability Assays: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Z-LLL-FMK in cytotoxicity and cell viability assays.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with Z-LLL-FMK, a known calpain inhibitor.
Issue 1: Unexpected or Inconsistent Cell Viability Results
| Potential Cause | Troubleshooting Steps |
| Off-target effects: Z-LLL-FMK, while primarily a calpain inhibitor, may exhibit off-target effects on other proteases, such as caspases or cathepsins, especially at higher concentrations. This can lead to complex cellular responses that confound simple viability readouts. | 1. Titrate Z-LLL-FMK Concentration: Determine the optimal concentration range for your specific cell line and experimental conditions to minimize off-target effects. 2. Use a More Specific Inhibitor: If available, compare results with a more selective calpain inhibitor. 3. Employ Multiple Assay Types: Use orthogonal methods to assess cell viability and cytotoxicity (e.g., combine a metabolic assay like MTT or PrestoBlue with a membrane integrity assay like LDH release or propidium iodide staining). |
| Solvent (DMSO) Toxicity: The solvent used to dissolve Z-LLL-FMK, typically DMSO, can be toxic to cells at concentrations above 0.5-1.0%.[1][2][3] | 1. Prepare a High-Concentration Stock: Make a concentrated stock solution of Z-LLL-FMK in DMSO to minimize the final solvent concentration in your cell culture.[1][2][3] 2. Run a Solvent Control: Always include a vehicle control (cells treated with the same final concentration of DMSO without Z-LLL-FMK) to assess solvent-induced toxicity. |
| Reagent Instability: Fluoromethylketone (FMK) compounds can be unstable. Improper storage or handling can lead to loss of activity. | 1. Proper Storage: Store lyophilized Z-LLL-FMK at -20°C. Once reconstituted in DMSO, store in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][2][3] 2. Fresh Working Solutions: Prepare fresh dilutions of Z-LLL-FMK in culture medium for each experiment. |
| Cell Culture Conditions: Variations in cell density, passage number, or growth phase can significantly impact the cellular response to treatment. | 1. Standardize Seeding Density: Ensure consistent cell numbers are plated for each experiment. 2. Use Cells at a Consistent Passage Number: Avoid using cells that have been in culture for an extended period, as their characteristics may change. 3. Treat Cells in Logarithmic Growth Phase: Cells in the exponential growth phase are generally more responsive and provide more consistent results. |
Issue 2: Difficulty in Interpreting the Mechanism of Cell Death
| Potential Cause | Troubleshooting Steps |
| Crosstalk between Calpain and Caspase Pathways: Calpains and caspases are both cysteine proteases involved in cell death, and there is significant crosstalk between their signaling pathways. Calpain can activate certain caspases (e.g., caspase-12), and caspases can cleave and inactivate the endogenous calpain inhibitor, calpastatin.[4][5][6][7] This can make it difficult to distinguish between calpain-mediated and caspase-mediated cell death. | 1. Use Specific Caspase Inhibitors: In conjunction with Z-LLL-FMK, use specific caspase inhibitors (e.g., Z-VAD-FMK for pan-caspase inhibition, or more specific inhibitors for caspase-3, -8, or -9) to dissect the involvement of different pathways.[8] 2. Analyze Apoptosis Markers: Perform Western blotting or other immunoassays to detect the cleavage of specific substrates for calpains (e.g., spectrin, fodrin) and caspases (e.g., PARP, pro-caspase-3). 3. Measure Calpain and Caspase Activity: Utilize fluorometric activity assays to directly measure the activity of calpains and specific caspases in cell lysates. |
| Induction of Autophagy: Some peptide-FMK inhibitors have been shown to induce autophagy, which can be a pro-survival or pro-death mechanism depending on the cellular context. This can complicate the interpretation of cell viability assays. | 1. Monitor Autophagy Markers: Assess the expression of autophagy-related proteins like LC3-II by Western blot or immunofluorescence. 2. Use Autophagy Inhibitors: Co-treat cells with Z-LLL-FMK and known autophagy inhibitors (e.g., 3-methyladenine, chloroquine) to determine if autophagy is contributing to the observed phenotype. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for Z-LLL-FMK in cell-based assays?
A1: The optimal concentration of Z-LLL-FMK is highly dependent on the cell type and the specific experimental goals. A good starting point is to perform a dose-response experiment ranging from low micromolar (e.g., 1 µM) to higher concentrations (e.g., 50-100 µM). Based on literature for similar inhibitors, concentrations in the range of 10-50 µM are often used in cell culture experiments.[1][9]
Q2: How should I prepare and store Z-LLL-FMK?
A2: Z-LLL-FMK is typically supplied as a lyophilized powder. It should be reconstituted in high-purity DMSO to create a stock solution (e.g., 10-20 mM).[1][2][3] This stock solution should be aliquoted into single-use volumes and stored at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. When preparing working solutions, dilute the stock in pre-warmed cell culture medium immediately before use.
Q3: My negative control (untreated cells) shows low viability. What could be the problem?
A3: Low viability in untreated control wells can be due to several factors, including poor cell health, contamination (mycoplasma or bacterial), or issues with the assay reagents themselves. Ensure your cells are healthy and free from contamination. For colorimetric or fluorometric assays, high background can sometimes be misinterpreted as low viability. Always include a "no-cell" control (media and assay reagent only) to determine the background signal.
Q4: Can Z-LLL-FMK be used in animal studies?
A4: Yes, Z-LLL-FMK and other calpain inhibitors have been used in in vivo studies. However, the appropriate dosage, route of administration, and potential toxicity must be carefully determined for the specific animal model.
Experimental Protocols
Protocol 1: General Cell Viability Assay using a Tetrazolium-Based Reagent (e.g., MTT, WST-1)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Preparation: Prepare serial dilutions of Z-LLL-FMK in complete cell culture medium from a DMSO stock. Also, prepare a vehicle control with the highest concentration of DMSO used in the experiment.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared Z-LLL-FMK dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add 10-20 µL of the tetrazolium-based reagent (e.g., MTT at 5 mg/mL in PBS, or WST-1) to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, or until a color change is apparent.
-
Solubilization (for MTT): If using MTT, add 100 µL of solubilization solution (e.g., acidic isopropanol or a commercial solubilizer) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from no-cell control wells) and normalize the results to the vehicle-treated control wells to determine the percentage of cell viability.
Protocol 2: Calpain Activity Assay in Cell Lysates
This protocol is adapted from commercially available calpain activity assay kits.
-
Cell Treatment and Lysis:
-
Treat cells with the desired stimulus to induce calpain activation, including a negative control (untreated cells) and a positive control if available.
-
Pellet 1-2 x 10⁶ cells by centrifugation.
-
Resuspend the cell pellet in 100 µL of ice-cold Extraction Buffer provided with the kit (or a suitable lysis buffer that preserves calpain activity).
-
Incubate on ice for 20 minutes with occasional vortexing.
-
Centrifuge at high speed (e.g., 13,000 x g) for 5 minutes at 4°C.
-
Collect the supernatant (cytosolic extract) and determine the protein concentration.
-
-
Assay Reaction:
-
In a 96-well black plate, add 50-200 µg of cell lysate per well and adjust the volume to 85 µL with Extraction Buffer.
-
Prepare a negative control by adding a known calpain inhibitor (e.g., Z-LLL-FMK itself) to a sample of the activated lysate.
-
Add 10 µL of 10X Reaction Buffer to each well.
-
Add 5 µL of the calpain substrate (e.g., Ac-LLY-AFC) to each well.
-
-
Incubation: Incubate the plate at 37°C for 1 hour, protected from light.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader with excitation at ~400 nm and emission at ~505 nm.
-
Data Analysis: Compare the fluorescence intensity of the treated samples to the negative control to determine the fold-increase in calpain activity.
Data Presentation
Table 1: Example IC₅₀ Values of Z-LLL-FMK in Different Cell Lines (Hypothetical Data)
| Cell Line | Assay Type | Incubation Time (hours) | IC₅₀ (µM) |
| Jurkat (Human T-cell leukemia) | MTT | 48 | 25.3 |
| SH-SY5Y (Human neuroblastoma) | LDH Release | 24 | 42.1 |
| HeLa (Human cervical cancer) | WST-1 | 72 | 18.9 |
Table 2: Effect of Z-LLL-FMK on Apoptosis and Necrosis Markers (Hypothetical Data)
| Marker | Treatment | Fold Change vs. Control |
| Caspase-3 Activity | 25 µM Z-LLL-FMK | 1.2 |
| PARP Cleavage | 25 µM Z-LLL-FMK | 1.5 |
| LDH Release | 25 µM Z-LLL-FMK | 3.8 |
| Calpain Activity | 25 µM Z-LLL-FMK | 0.2 |
Visualizations
Caption: Crosstalk between calpain and caspase signaling pathways in apoptosis.
Caption: General workflow for a cell viability assay using Z-LLL-FMK.
References
- 1. In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Calpain in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Calpain Blocks Platelet Secretion, Aggregation, and Spreading - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calpain signaling: from biology to therapeutic opportunities in neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Measuring Calpain Activity in Fixed and Living Cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Culture-Based Method for Determining the Production of Secreted Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting inconsistent results with Z-Leu-Leu-Leu-fluoromethyl ketone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and inconsistencies encountered when using Z-Leu-Leu-Leu-fluoromethyl ketone (Z-LLL-fmk).
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action of this compound?
This compound (Z-LLL-fmk) is primarily known as an irreversible inhibitor of cysteine proteases[1][2][3]. The fluoromethyl ketone (fmk) moiety acts as an electrophilic "warhead" that forms a covalent bond with the active site cysteine residue of the target protease, leading to irreversible inhibition[4][5]. It has also been described as a proteasome inhibitor[6]. This dual activity can contribute to varied experimental outcomes depending on the cellular context and concentration used.
2. Why am I seeing inconsistent inhibitory effects in my experiments?
Inconsistent results with Z-LLL-fmk can arise from several factors:
-
Dual Specificity: As both a cysteine protease and proteasome inhibitor, the observed cellular phenotype can be a composite of inhibiting multiple pathways. The dominant effect may vary between cell types and experimental conditions.
-
Irreversible Inhibition: The inhibitory effect of Z-LLL-fmk is time-dependent due to its irreversible mechanism[5]. Ensure sufficient pre-incubation time for the inhibitor to interact with its target.
-
Solubility and Stability: Improper dissolution or storage can lead to a decrease in the effective concentration of the inhibitor.
-
Off-Target Effects: Like other peptide-based inhibitors, Z-LLL-fmk may have off-target effects that can influence experimental results.
3. What are the known off-target effects of Z-LLL-fmk?
While specific off-target effects of Z-LLL-fmk are not extensively documented in the provided search results, it is crucial to consider potential off-target activities based on similar compounds. For instance, the widely used pan-caspase inhibitor Z-VAD-fmk, which also contains a fluoromethyl ketone warhead, is known to induce autophagy by inhibiting N-glycanase 1 (NGLY1)[7][8][9][10]. It is plausible that Z-LLL-fmk could have similar off-target effects. Researchers should consider including appropriate controls to assess for autophagy induction or other potential off-target activities.
4. How does this compound differ from Z-Leu-Leu-Leu-CHO (MG-132)?
The key difference lies in their chemical "warhead" and mechanism of inhibition, which in turn affects their primary cellular targets.
| Feature | This compound (Z-LLL-fmk) | Z-Leu-Leu-Leu-CHO (MG-132) |
| Warhead | Fluoromethyl ketone (-fmk) | Aldehyde (-CHO) |
| Mechanism | Irreversible covalent inhibitor[4][5] | Reversible inhibitor[11][12] |
| Primary Target(s) | Cysteine Proteases[1][2][3], Proteasome[6] | 26S Proteasome[11][12] |
This difference is critical for experimental design. For example, washout experiments to study the recovery of protease or proteasome activity are feasible with the reversible inhibitor MG-132 but not with the irreversible Z-LLL-fmk.
Troubleshooting Guide
Issue 1: Variability in Potency (IC50 values)
| Possible Cause | Troubleshooting Step |
| Incorrect Solvent or Concentration | Z-LLL-fmk is soluble in acetone (10 mg/mL) and DMSO (>10 mg/mL)[6][13]. Ensure the compound is fully dissolved before adding to your experimental system. Prepare fresh dilutions from a stock solution for each experiment. |
| Time-Dependent Inhibition | As an irreversible inhibitor, the IC50 will decrease with longer pre-incubation times. Standardize the pre-incubation time across all experiments to ensure consistency. |
| Cell Density and Health | High cell density can reduce the effective concentration of the inhibitor per cell. Ensure consistent cell plating densities and that cells are in a healthy, logarithmic growth phase. |
Issue 2: Unexpected Cellular Phenotypes
| Possible Cause | Troubleshooting Step |
| Off-Target Effects | As discussed in the FAQs, consider the possibility of off-target effects like autophagy induction. Include controls such as co-treatment with an autophagy inhibitor (e.g., 3-methyladenine) or monitoring autophagy markers (e.g., LC3-II conversion). |
| Proteasome Inhibition | At higher concentrations, the proteasome inhibitory activity of Z-LLL-fmk may become more prominent. If your intended target is a specific cysteine protease, use the lowest effective concentration and consider comparing your results with a more specific proteasome inhibitor like MG-132. |
Experimental Protocols
1. General Protocol for In Vitro Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of Z-LLL-fmk against a purified cysteine protease.
-
Prepare Reagents:
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 5 mM DTT.
-
Enzyme Stock Solution: Prepare a concentrated stock of the purified cysteine protease in assay buffer.
-
Substrate Stock Solution: Prepare a stock of a fluorogenic peptide substrate for the target protease in DMSO.
-
Inhibitor Stock Solution: Prepare a 10 mM stock solution of Z-LLL-fmk in DMSO.
-
-
Experimental Procedure:
-
Perform serial dilutions of the Z-LLL-fmk stock solution in assay buffer to achieve a range of desired concentrations.
-
In a 96-well plate, add the diluted inhibitor solutions.
-
Add the purified enzyme to each well and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
Immediately measure the fluorescence at appropriate excitation and emission wavelengths over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence curves.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
2. Protocol for Assessing Cellular Effects
This protocol outlines a general method for treating cultured cells with Z-LLL-fmk to study its effects on a cellular process.
-
Cell Culture:
-
Culture cells in appropriate growth medium to the desired confluency (typically 70-80%).
-
-
Inhibitor Treatment:
-
Prepare a fresh dilution of the Z-LLL-fmk stock solution (in DMSO) in cell culture medium to the desired final concentration. The final DMSO concentration should be kept low (e.g., <0.1%) and consistent across all treatments, including the vehicle control.
-
Remove the old medium from the cells and replace it with the medium containing Z-LLL-fmk or vehicle control (medium with the same concentration of DMSO).
-
Incubate the cells for the desired treatment duration.
-
-
Downstream Analysis:
-
Following treatment, cells can be harvested for various analyses, such as Western blotting for target protein levels, cell viability assays (e.g., MTT, trypan blue), or flow cytometry for cell cycle analysis.
-
Visualizations
Caption: A typical experimental workflow for treating cultured cells with Z-LLL-fmk.
Caption: A logic diagram for troubleshooting inconsistent experimental results with Z-LLL-fmk.
Caption: Dual inhibitory pathways of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. This compound | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 4. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization and Anti-Cancer Properties of Fluoromethylketones as Covalent Inhibitors for Ubiquitin C-Terminal Hydrolase L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound ≥90% (TLC) [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 9. Off-target inhibition of NGLY1 by the polycaspase inhibitor Z-VAD-fmk induces cellular autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mybiosource.com [mybiosource.com]
- 12. MG-132 | Z-Leu-Leu-Leu-CHO | 26S proteasome inhibitor | TargetMol [targetmol.com]
- 13. bpsbioscience.com [bpsbioscience.com]
How to prevent degradation of Z-LLL-FMK in solution
Welcome to the technical support center for Z-LLL-FMK. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of Z-LLL-FMK, with a focus on preventing its degradation in solution.
Frequently Asked Questions (FAQs)
Q1: What is Z-LLL-FMK and what is its primary mechanism of action?
A1: Z-LLL-FMK (Z-Leu-Leu-Leu-fluoromethyl ketone) is a cell-permeable, irreversible inhibitor of cysteine proteases.[1] It functions by covalently binding to the active site of these proteases. A key target of Z-LLL-FMK is Cathepsin L, a lysosomal cysteine protease. By inhibiting Cathepsin L, Z-LLL-FMK can block critical cellular processes, including the entry of certain viruses like SARS-CoV into host cells.[2][3]
Q2: What is the recommended solvent for dissolving Z-LLL-FMK?
A2: The recommended solvent for dissolving Z-LLL-FMK and other peptide fluoromethyl ketones is high-purity, anhydrous dimethyl sulfoxide (DMSO). These compounds generally exhibit good solubility in DMSO.
Q3: How should I store Z-LLL-FMK, both as a solid and in a stock solution?
A3: As a solid, Z-LLL-FMK should be stored at -20°C or -80°C, protected from light and moisture. Once dissolved in DMSO, it is crucial to aliquot the stock solution into single-use volumes and store them at -80°C to minimize freeze-thaw cycles.
Q4: For how long is a Z-LLL-FMK stock solution in DMSO stable?
Q5: Why is my Z-LLL-FMK solution not as effective as expected?
A5: Loss of inhibitory activity can be due to several factors. The most common cause is the degradation of Z-LLL-FMK in aqueous solutions. It is highly recommended to prepare working dilutions in aqueous buffers or cell culture media immediately before use. Do not store Z-LLL-FMK in aqueous solutions for extended periods. Other factors could include repeated freeze-thaw cycles of the DMSO stock, exposure to light, or inappropriate pH of the experimental buffer.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms when diluting DMSO stock in aqueous buffer. | The final concentration of Z-LLL-FMK exceeds its solubility in the aqueous medium. The final DMSO concentration may be too low to maintain solubility. | Pre-warm the aqueous buffer to 37°C before adding the Z-LLL-FMK DMSO stock. Vortex or mix immediately and thoroughly upon addition. Ensure the final DMSO concentration in your experiment does not exceed a level toxic to your cells (typically <0.5%). If precipitation persists, consider preparing a more dilute DMSO stock and adding a larger volume to your aqueous solution. |
| Loss of inhibitory activity over time in an experiment. | Degradation of Z-LLL-FMK in the aqueous experimental buffer. Peptide fluoromethyl ketones are susceptible to hydrolysis, and their stability is known to decrease as the pH increases.[1] | Prepare fresh dilutions of Z-LLL-FMK in your experimental buffer for each time point if possible. For longer-term experiments, consider replenishing the Z-LLL-FMK-containing medium at regular intervals. Maintain a stable, near-neutral pH in your experimental setup, as alkaline conditions can accelerate degradation. |
| Inconsistent results between experiments. | Repeated freeze-thaw cycles of the DMSO stock solution. Exposure of the solid or stock solution to light. Variability in the age of the prepared aqueous solutions. | Aliquot the DMSO stock solution into single-use vials to avoid repeated freezing and thawing. Store the solid compound and DMSO stock solutions protected from light. Standardize the time between the preparation of the aqueous working solution and its application in the experiment. |
| High background or off-target effects. | The concentration of Z-LLL-FMK is too high. The final concentration of DMSO is toxic to the cells. | Perform a dose-response curve to determine the optimal concentration of Z-LLL-FMK for your specific cell type and experimental conditions. Include a vehicle control (DMSO alone, at the same final concentration as in the Z-LLL-FMK-treated samples) to assess the effect of the solvent on your cells. |
Experimental Protocols
Preparation of Z-LLL-FMK Stock Solution
-
Allow the vial of solid Z-LLL-FMK to equilibrate to room temperature before opening to prevent condensation.
-
Add a sufficient volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex gently until the solid is completely dissolved.
-
Aliquot the stock solution into small, single-use volumes in microcentrifuge tubes.
-
Store the aliquots at -80°C, protected from light.
General Protocol for Inhibition of Cathepsin L-mediated Viral Entry
This protocol is adapted from a study on the inhibition of SARS-CoV entry.[2][3]
-
Cell Seeding: Plate target cells (e.g., Vero E6 or 293T cells) in a suitable multi-well plate and culture until they reach the desired confluency.
-
Preparation of Working Solution: Immediately before use, dilute the Z-LLL-FMK DMSO stock solution to the desired final concentration in pre-warmed cell culture medium. For example, to achieve a 10 µM final concentration from a 10 mM stock, perform a 1:1000 dilution.
-
Pre-treatment: Aspirate the existing cell culture medium and add the medium containing Z-LLL-FMK. Include a vehicle control (medium with the same final concentration of DMSO). Incubate the cells for 1 hour at 37°C.
-
Infection: Following the pre-treatment, add the virus (e.g., SARS-CoV pseudotyped particles) to the wells.
-
Incubation: Incubate the cells for the desired infection period (e.g., 5 hours).
-
Medium Change: After the infection period, carefully remove the medium containing the virus and Z-LLL-FMK, and replace it with fresh, pre-warmed cell culture medium without the inhibitor.
-
Assay: Continue to culture the cells for a suitable duration (e.g., 40 hours) before assessing viral entry through a relevant readout, such as a luciferase reporter assay.
Visualizations
Caption: Z-LLL-FMK inhibits Cathepsin L, preventing SARS-CoV spike protein cleavage and viral entry.
Caption: Recommended workflow for preparing and using Z-LLL-FMK in experiments.
References
Technical Support Center: Z-Leu-Leu-Leu-fluoromethyl ketone (Z-LLL-FMK)
Welcome to the technical support center for Z-Leu-Leu-Leu-fluoromethyl ketone (Z-LLL-FMK). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Z-LLL-FMK)?
A1: this compound (Z-LLL-FMK) is a potent, irreversible, and cell-permeable inhibitor of cysteine proteases, with notable activity against cathepsin B and cathepsin L. Its fluoromethyl ketone (FMK) moiety forms a covalent bond with the active site cysteine of the target protease, leading to irreversible inhibition.
Q2: What are the common applications of Z-LLL-FMK?
A2: Z-LLL-FMK is utilized in a variety of research areas, including:
-
Virology: To study the role of host cell cathepsins in viral entry and replication, such as with SARS-CoV.[1][2]
-
Apoptosis Research: To investigate the involvement of cathepsins in programmed cell death pathways.
-
Immunology: To explore the function of cathepsins in antigen presentation and immune cell regulation.
-
Cancer Biology: To examine the role of cathepsins in tumor progression, invasion, and metastasis.
Q3: How should I prepare and store Z-LLL-FMK?
A3: Z-LLL-FMK is typically supplied as a lyophilized powder. For detailed instructions on preparation and storage, refer to the table below.
| Parameter | Recommendation |
| Reconstitution | Reconstitute in sterile, high-quality dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10-20 mM). |
| Stock Solution Storage | Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. |
| Working Solution | Dilute the stock solution in the appropriate cell culture medium or experimental buffer to the desired final concentration immediately before use. |
| Stability | In its solid form, Z-LLL-FMK is stable for at least one year when stored as directed. Aqueous solutions should not be stored for more than a day.[3] Reconstituted DMSO stocks are stable for up to 6 months at -20°C.[4][5][6] |
Troubleshooting Guide
Problem 1: No or low inhibitory effect observed.
| Possible Cause | Suggested Solution |
| Suboptimal Concentration | The effective concentration of Z-LLL-FMK can vary depending on the cell type, cell density, and the level of target protease expression. Perform a dose-response experiment to determine the optimal concentration for your specific experimental setup. A typical starting range is 10-50 µM. |
| Inadequate Incubation Time | The time required for Z-LLL-FMK to effectively inhibit its target can vary. For intracellular targets, a pre-incubation period is often necessary to allow for cell permeability. Consider a pre-incubation time of at least 1 hour before adding your stimulus. The total incubation time will depend on your experimental endpoint and may range from a few hours to 24 hours or longer.[1][2] |
| Inhibitor Degradation | Z-LLL-FMK solutions, especially in aqueous buffers, can degrade over time. Prepare fresh working solutions from a frozen DMSO stock for each experiment. Ensure the DMSO stock has been stored properly and has not undergone multiple freeze-thaw cycles. |
| High Target Protease Expression | Cells with very high levels of cathepsin B or L may require a higher concentration of Z-LLL-FMK for complete inhibition. Consider quantifying the target protease levels in your system. |
| Cell Permeability Issues | While Z-LLL-FMK is cell-permeable, efficiency can vary between cell lines. Ensure the final DMSO concentration in your culture medium is low (typically <0.5%) to avoid solvent-induced effects on cell membranes. |
Problem 2: Observed cellular toxicity or off-target effects.
| Possible Cause | Suggested Solution |
| High Inhibitor Concentration | High concentrations of Z-LLL-FMK or the DMSO solvent can be toxic to cells. Perform a toxicity assay (e.g., MTT or LDH assay) to determine the maximum non-toxic concentration for your cell line. Always include a vehicle control (DMSO alone) in your experiments. |
| Off-Target Inhibition | While relatively specific for certain cysteine proteases, high concentrations of Z-LLL-FMK may inhibit other proteases. If off-target effects are suspected, consider using a lower concentration or a more specific inhibitor if available. Compare your results with a negative control peptide to ensure the observed effect is due to target inhibition. |
| Extended Incubation Time | Prolonged exposure to any inhibitor can lead to cellular stress and toxicity. Optimize the incubation time to the minimum duration required to achieve the desired inhibitory effect. |
Experimental Protocols
General Protocol for Optimizing Z-LLL-FMK Incubation Time
This protocol provides a framework for determining the optimal pre-incubation and total incubation time for Z-LLL-FMK in a cell-based assay.
1. Materials:
-
This compound (Z-LLL-FMK)
-
Dimethyl sulfoxide (DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
Assay-specific reagents (e.g., substrate for measuring cathepsin activity, antibodies for western blotting)
-
96-well or other appropriate culture plates
2. Procedure:
Part A: Determining Optimal Pre-incubation Time
-
Cell Seeding: Seed your cells at the desired density in a multi-well plate and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a working solution of Z-LLL-FMK in complete culture medium at a concentration known to be effective and non-toxic (e.g., 20 µM).
-
Pre-incubation Time Course: Treat the cells with the Z-LLL-FMK working solution for varying periods (e.g., 0, 15, 30, 60, 120 minutes) before inducing the cellular process you intend to study (e.g., adding a viral inoculum or an apoptosis-inducing agent).
-
Induction: After the respective pre-incubation times, add your experimental stimulus.
-
Assay: After a fixed total incubation time with the stimulus, perform your endpoint assay to measure the inhibitory effect (e.g., cathepsin activity assay, western blot for a downstream marker).
-
Analysis: Determine the shortest pre-incubation time that yields the maximum inhibitory effect.
Part B: Determining Optimal Total Incubation Time
-
Cell Seeding: Seed cells as in Part A.
-
Inhibitor Treatment: Treat the cells with the optimal pre-incubation time and concentration of Z-LLL-FMK determined in Part A, followed by the addition of your experimental stimulus.
-
Total Incubation Time Course: Perform your endpoint assay at various time points after the addition of the stimulus (e.g., 1, 4, 8, 12, 24 hours).
-
Analysis: Analyze the results to identify the incubation time that provides the most robust and reproducible inhibition for your specific experimental question.
Quantitative Data Summary
The following table summarizes typical concentration and incubation times for FMK-based inhibitors from published studies. Note that these are starting points and should be optimized for your specific experimental conditions.
| Inhibitor | Target | Cell Type | Concentration | Pre-incubation Time | Total Incubation Time | Reference |
| Z-LLL-FMK | Cathepsin B/L | Vero E6 / 293T | Not specified | 1 hour | 5 hours | [1] |
| Z-LLL-FMK | Cathepsin L | Calu-3 | 10 µM (example) | 1 hour | 24 hours | [2] |
| Z-VAD-FMK | Pan-caspase | Jurkat | 50 µM | Co-incubated | 5 hours | |
| Z-VAD-FMK | Pan-caspase | Human Granulosa Cells | 50 µM | Not specified | 48 hours | [7] |
| Z-DEVD-FMK | Caspase-3 | OSCC cells | 20 µM | Not specified | 48 hours | [8] |
Visualizations
Experimental Workflow for Optimizing Incubation Time
Caption: Workflow for optimizing Z-LLL-FMK pre-incubation and total incubation times.
Signaling Pathway: Inhibition of Cathepsin-Mediated Viral Entry
Caption: Z-LLL-FMK inhibits viral entry by blocking cathepsin-mediated cleavage of viral glycoproteins.
Logical Relationship: Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues with Z-LLL-FMK experiments.
References
- 1. Inhibitors of cathepsin L prevent severe acute respiratory syndrome coronavirus entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. resources.rndsystems.com [resources.rndsystems.com]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
Technical Support Center: Troubleshooting Non-Specific Bands on Western Blot After Z-LLL-FMK Treatment
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals who are encountering non-specific bands on their Western blots after treating samples with Z-LLL-FMK, a calpain and proteasome inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is Z-LLL-FMK and how might it affect my Western blot results?
Z-LLL-FMK (Z-Leu-Leu-Leu-CHO), also known as MG132, is a potent, cell-permeable inhibitor of the 26S proteasome complex and also inhibits some calpains and cathepsins. By blocking the degradation of ubiquitinated proteins, it can lead to their accumulation within the cell. While essential for studying protein degradation pathways, this alteration of the cellular proteome can sometimes lead to non-specific bands on a Western blot. This may be due to the accumulation of poly-ubiquitinated proteins which can be recognized non-specifically by antibodies, or off-target effects of the inhibitor.
Q2: Can Z-LLL-FMK directly interact with my primary or secondary antibodies?
There is no direct evidence to suggest that Z-LLL-FMK chemically interacts with antibodies. However, by altering the protein landscape of the cell lysate, it can increase the chances of antibodies binding to unintended targets that are now present in higher concentrations.
Q3: Are there any known off-target effects of Z-LLL-FMK that could cause non-specific bands?
While Z-LLL-FMK is a relatively specific proteasome inhibitor, off-target effects are possible. For instance, the related pan-caspase inhibitor Z-VAD-FMK has been shown to induce autophagy, a process of cellular self-digestion, which could lead to the degradation of some proteins and the modification of others, potentially resulting in unexpected bands on a Western blot.[1][2][3][4] While a different inhibitor, this highlights the potential for unintended cellular responses to such compounds.
Q4: Should I modify my sample preparation protocol when using Z-LLL-FMK?
Yes, optimizing your sample preparation is crucial. Since Z-LLL-FMK inhibits proteasomes, you are already preventing the degradation of many proteins. However, it is still important to use a comprehensive protease inhibitor cocktail in your lysis buffer to prevent degradation by other proteases that are not inhibited by Z-LLL-FMK.[5][6][7] Ensure your lysis buffer is effective at solubilizing the accumulated proteins.
Troubleshooting Guide: Non-Specific Bands
Encountering non-specific bands can be a common issue in Western blotting. The presence of Z-LLL-FMK in your experimental setup adds a layer of complexity. This guide provides a systematic approach to troubleshooting.
Optimize Antibody Concentrations
Over-saturating the membrane with primary or secondary antibodies is a frequent cause of non-specific binding.[8][9][10][11]
-
Recommendation: Perform a titration experiment to determine the optimal dilution for both your primary and secondary antibodies. Start with the manufacturer's recommended dilution and then test a range of dilutions around that point.
| Parameter | Standard Dilution | Recommended Test Range |
| Primary Antibody | 1:1000 | 1:500, 1:1000, 1:2000, 1:5000 |
| Secondary Antibody | 1:5000 | 1:2000, 1:5000, 1:10000, 1:20000 |
Enhance Blocking and Washing Steps
Inadequate blocking or washing can lead to high background and non-specific bands.[9][10]
-
Blocking:
-
Recommendation: Increase the blocking time to 1-2 hours at room temperature or overnight at 4°C. Consider switching your blocking agent. While non-fat dry milk is common, it can sometimes be cross-reactive. Bovine Serum Albumin (BSA) at 3-5% is a good alternative.
-
-
Washing:
Review Your Sample Preparation and Loading
The composition of your cell lysate after Z-LLL-FMK treatment is altered.
-
Protein Overload:
-
Recommendation: Too much protein in the gel lane can lead to "streaking" and non-specific antibody binding.[11] Try loading a lower amount of total protein (e.g., 10-20 µg).
-
-
Lysate Quality:
-
Recommendation: Ensure complete cell lysis to release all proteins. The accumulation of aggregated or improperly folded proteins due to proteasome inhibition might contribute to non-specific signals. Consider using a stronger lysis buffer (e.g., RIPA buffer). Always add a fresh protease inhibitor cocktail to your lysis buffer.[6][12][7]
-
Consider Potential Z-LLL-FMK-Induced Cellular Changes
-
Ubiquitinated Proteins: Z-LLL-FMK treatment leads to the accumulation of poly-ubiquitinated proteins. Some antibodies may have a weak affinity for ubiquitin or ubiquitin-like domains, leading to non-specific bands.
-
Recommendation: If you suspect this is an issue, you could try to pre-clear your lysate by immunoprecipitating with anti-ubiquitin antibodies before loading, although this is an advanced and potentially complex step.
-
Experimental Protocols
Standard Western Blot Protocol
This protocol provides a general framework. Optimization of specific steps is often necessary.
-
Sample Preparation:
-
Gel Electrophoresis:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Load samples onto a polyacrylamide gel and run at an appropriate voltage until the dye front reaches the bottom.[6]
-
-
Protein Transfer:
-
Transfer proteins from the gel to a PVDF or nitrocellulose membrane.[6]
-
-
Blocking:
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody at the optimized dilution in blocking buffer overnight at 4°C with gentle agitation.[5][13]
-
Wash the membrane 3 times for 10 minutes each with TBST.[8]
-
Incubate the membrane with the HRP-conjugated secondary antibody at the optimized dilution in blocking buffer for 1 hour at room temperature.[13]
-
Wash the membrane 3 times for 10 minutes each with TBST.[8]
-
-
Detection:
-
Incubate the membrane with an ECL (Enhanced Chemiluminescence) substrate and visualize the bands using a chemiluminescence imaging system.[6]
-
Visualizations
References
- 1. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Off-target inhibition of NGLY1 by the polycaspase inhibitor Z-VAD-fmk induces cellular autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 7tmantibodies.com [7tmantibodies.com]
- 6. Western Blot Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. arp1.com [arp1.com]
- 9. azurebiosystems.com [azurebiosystems.com]
- 10. biossusa.com [biossusa.com]
- 11. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. bosterbio.com [bosterbio.com]
- 13. Western Blot Protocols and Recipes | Thermo Fisher Scientific - SG [thermofisher.com]
Z-Leu-Leu-Leu-fluoromethyl ketone and its effect on cell signaling pathways
Welcome to the technical support center for Z-Leu-Leu-Leu-fluoromethyl ketone (Z-LLL-FMK). This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments involving this inhibitor.
Frequently Asked Questions (FAQs)
1. What is this compound (Z-LLL-FMK)?
This compound (Z-LLL-FMK) is a synthetic, cell-permeable, and irreversible inhibitor of certain proteases.[1][2] It is primarily known as a cysteine protease inhibitor and a proteasome inhibitor .[3][4][5] Its chemical formula is C₂₇H₄₂FN₃O₅, and it has a molecular weight of 507.64 g/mol .[4]
2. What are the primary cellular targets of Z-LLL-FMK?
The primary targets of Z-LLL-FMK are:
-
The Proteasome: It inhibits the chymotrypsin-like activity of the 20S proteasome, a key component of the cellular machinery for protein degradation.
-
Cysteine Proteases: It can inhibit various cysteine proteases, including some caspases and cathepsins, although its specificity profile across these enzyme families is not as well-characterized as other inhibitors like Z-VAD-FMK.[3]
3. What are the common applications of Z-LLL-FMK in research?
Z-LLL-FMK is used to study cellular processes that are regulated by the proteasome and cysteine proteases, such as:
-
Apoptosis (Programmed Cell Death): By inhibiting caspases, which are key mediators of apoptosis.
-
NF-κB Signaling: The proteasome is responsible for degrading IκBα, an inhibitor of the NF-κB transcription factor. By inhibiting the proteasome, Z-LLL-FMK can block the activation of NF-κB.
-
Autophagy: There is evidence that some FMK compounds can have off-target effects on autophagy.[6][7][8][9][10]
4. How should I store and handle Z-LLL-FMK?
-
Reconstitution: Prepare stock solutions by dissolving the powder in a suitable solvent like DMSO.[2][11][12] For example, to make a 10 mM stock solution, you can dissolve 1 mg of Z-LLL-FMK in the appropriate volume of DMSO.
-
Stock Solution Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C.[2][11] Once in solution, it is recommended to use it within a few months to maintain its potency.[11]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No inhibitory effect observed. | Incorrect concentration: The concentration of Z-LLL-FMK may be too low to inhibit the target protease effectively. | Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line and experimental conditions. Typical working concentrations for similar FMK inhibitors range from 10 µM to 100 µM.[2][11] |
| Degraded inhibitor: The Z-LLL-FMK may have degraded due to improper storage or handling. | Use a fresh vial of the inhibitor and ensure it has been stored correctly at -20°C. Avoid multiple freeze-thaw cycles of the stock solution.[2][11] | |
| Cell permeability issues: The inhibitor may not be efficiently entering the cells. | While Z-LLL-FMK is cell-permeable, efficiency can vary between cell types. You can try pre-incubating the cells with the inhibitor for a longer period before applying the stimulus. | |
| Unexpected cellular effects or toxicity. | Off-target effects: Z-LLL-FMK can have off-target effects on other cellular processes. For instance, related compounds like Z-VAD-FMK are known to induce autophagy by inhibiting NGLY1.[6][7][8][9][10] | Use specific inhibitors for other pathways as controls. For example, if you suspect autophagy induction, use an autophagy inhibitor like 3-methyladenine (3-MA) or a different pan-caspase inhibitor like Q-VD-OPh, which does not induce autophagy.[7][8] |
| Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.1%.[12] Run a vehicle control (cells treated with the same concentration of DMSO without the inhibitor) to assess solvent toxicity. | |
| Inconsistent results between experiments. | Variability in experimental conditions: Differences in cell density, passage number, or incubation times can lead to variability. | Standardize your experimental protocols. Ensure consistent cell seeding densities and use cells within a specific passage number range. Maintain precise timing for inhibitor pre-incubation and stimulus treatment. |
| Inhibitor precipitation: The inhibitor may precipitate out of the solution if the solubility limit is exceeded in the culture medium. | Visually inspect the culture medium for any signs of precipitation after adding the inhibitor. If precipitation occurs, you may need to adjust the final concentration or the solvent used. |
Signaling Pathways and Experimental Workflows
Z-LLL-FMK and the NF-κB Signaling Pathway
Z-LLL-FMK can inhibit the activation of the NF-κB pathway by targeting the proteasome. Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon receiving a stimulus (e.g., TNF-α or LPS), the IKK complex phosphorylates IκBα, marking it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα frees NF-κB to translocate to the nucleus and activate the transcription of target genes. Z-LLL-FMK, by inhibiting the proteasome, prevents the degradation of IκBα, thereby keeping NF-κB inactive in the cytoplasm.
References
- 1. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound ≥90% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. abmole.com [abmole.com]
- 6. researchgate.net [researchgate.net]
- 7. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 8. Off-target inhibition of NGLY1 by the polycaspase inhibitor Z-VAD-fmk induces cellular autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cellular autophagy, an unbidden effect of caspase inhibition by zVAD-fmk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cellular autophagy, an unbidden effect of caspase inhibition by zVAD-fmk - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Z-VAD(OMe)-FMK | Cell Signaling Technology [cellsignal.com]
- 12. cdn.stemcell.com [cdn.stemcell.com]
Ensuring complete inhibition with Z-LLL-FMK in experiments
Welcome to the technical support center for Z-LLL-FMK. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing Z-LLL-FMK in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure complete and effective inhibition.
Frequently Asked Questions (FAQs)
Q1: What is Z-LLL-FMK and what is its primary mechanism of action?
Z-LLL-FMK (Z-Leu-Leu-Leu-fluoromethylketone) is a potent, irreversible inhibitor of the chymotrypsin-like activity of the 26S proteasome. The fluoromethylketone (FMK) moiety forms a covalent bond with the active site threonine residue of the β5 subunit of the 20S proteasome core particle, leading to irreversible inhibition of its proteolytic activity. It belongs to the class of synthetic peptide aldehydes.[1] While primarily known as a proteasome inhibitor, like other similar peptide-based inhibitors, it may also inhibit certain cysteine proteases.[2]
Q2: What is the recommended starting concentration for Z-LLL-FMK in cell culture experiments?
The optimal concentration of Z-LLL-FMK is highly cell-type dependent and should be determined empirically for each experimental system. A common starting point for many cell lines is in the range of 1-10 µM. It is recommended to perform a dose-response experiment to determine the minimal concentration required to achieve the desired level of proteasome inhibition without inducing significant off-target effects or cytotoxicity.
Q3: How can I confirm that Z-LLL-FMK is effectively inhibiting the proteasome in my experiment?
Effective proteasome inhibition can be confirmed by several methods:
-
Proteasome Activity Assay: Directly measure the chymotrypsin-like activity of the proteasome in cell lysates treated with Z-LLL-FMK compared to a vehicle control.
-
Western Blot for Ubiquitinated Proteins: Inhibition of the proteasome leads to the accumulation of polyubiquitinated proteins. An increase in the high molecular weight smear of ubiquitinated proteins on a Western blot is a hallmark of effective proteasome inhibition.
-
Western Blot for a Known Short-Lived Protein: Monitor the levels of a protein with a short half-life that is known to be degraded by the proteasome (e.g., p53, IκBα). Inhibition of the proteasome will lead to the stabilization and accumulation of such proteins.
Q4: What are the potential off-target effects of Z-LLL-FMK?
While Z-LLL-FMK is a potent proteasome inhibitor, its peptide aldehyde structure suggests potential off-target activity against other proteases.[1] Based on studies of structurally related inhibitors like Z-VAD-FMK, potential off-target effects could include the inhibition of cysteine proteases such as calpains and cathepsins.[3][4] It is crucial to include appropriate controls in your experiments to account for these potential off-target effects. For instance, using a structurally different proteasome inhibitor (e.g., a boronate-based inhibitor like bortezomib) can help to confirm that the observed phenotype is due to proteasome inhibition.
Troubleshooting Guide: Incomplete Inhibition with Z-LLL-FMK
Incomplete proteasome inhibition can lead to ambiguous or misleading experimental results. This guide provides a systematic approach to troubleshooting this common issue.
Problem: No or weak accumulation of ubiquitinated proteins observed by Western blot.
| Possible Cause | Troubleshooting Steps |
| Insufficient Concentration of Z-LLL-FMK | Perform a dose-response experiment, titrating the concentration of Z-LLL-FMK (e.g., 1, 5, 10, 25, 50 µM) to determine the optimal concentration for your cell type. |
| Inadequate Treatment Duration | Conduct a time-course experiment (e.g., 1, 2, 4, 8, 12 hours) to determine the necessary incubation time for maximal accumulation of ubiquitinated proteins. |
| Compound Instability | Ensure that the Z-LLL-FMK stock solution is properly stored (typically at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles. Prepare fresh working solutions for each experiment. |
| Cellular Efflux of the Inhibitor | Some cell lines may express efflux pumps that actively remove the inhibitor. Consider using a cell line with lower efflux pump activity or co-treating with a known efflux pump inhibitor as a control experiment. |
| High Protein Turnover Rate | In some cell types, the basal rate of protein turnover may be low. Consider stimulating protein degradation pathways if appropriate for your experimental question to better visualize the effect of the inhibitor. |
Problem: Proteasome activity is not significantly reduced in a biochemical assay.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Assay Conditions | Ensure that the proteasome activity assay is performed according to the manufacturer's instructions, with appropriate controls. Verify the integrity of the assay reagents. |
| Inhibitor Incompatibility with Assay | Confirm that the chosen proteasome activity assay is compatible with peptide aldehyde inhibitors. Some assay formats may be sensitive to the chemical properties of the inhibitor. |
| Cell Lysis Issues | Ensure complete cell lysis to release the proteasomes for the assay. Incomplete lysis can lead to an underestimation of proteasome activity and the effect of the inhibitor. |
| Presence of Other Proteases | The cell lysate may contain other proteases that can cleave the substrate used in the assay. Use a specific proteasome inhibitor control (provided in many commercial kits) to distinguish proteasome activity from other protease activities. |
Experimental Protocols
Proteasome Chymotrypsin-Like Activity Assay
This protocol is adapted from commercially available fluorometric assay kits.
Materials:
-
Cells treated with Z-LLL-FMK or vehicle control.
-
Lysis buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM NaCl, 1 mM MgCl2, 1 mM DTT, 0.5% NP-40).
-
Fluorogenic proteasome substrate for chymotrypsin-like activity (e.g., Suc-LLVY-AMC).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 40 mM KCl, 5 mM MgCl2).
-
96-well black, clear-bottom plates.
-
Fluorometric plate reader (Excitation: ~360 nm, Emission: ~460 nm).
Procedure:
-
Harvest and wash cells with cold PBS.
-
Lyse cells in lysis buffer on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant.
-
Dilute the cell lysate to a final concentration of 1-2 mg/mL in assay buffer.
-
Add 50 µL of the diluted lysate to each well of the 96-well plate.
-
Add 50 µL of assay buffer containing the fluorogenic substrate (final concentration, e.g., 50 µM) to each well.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at multiple time points (e.g., every 5 minutes for 1 hour).
-
Calculate the rate of substrate cleavage (increase in fluorescence over time) and compare the rates between Z-LLL-FMK-treated and control samples.
Western Blot for Ubiquitinated Proteins
Materials:
-
Cells treated with Z-LLL-FMK or vehicle control.
-
RIPA buffer with protease and deubiquitinase inhibitors (e.g., NEM, PMSF).
-
SDS-PAGE gels (4-15% gradient gels are recommended).
-
PVDF membrane.
-
Primary antibody against ubiquitin (e.g., P4D1 or FK2 clones).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Lyse cells in RIPA buffer on ice.
-
Determine protein concentration.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-ubiquitin antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system. Look for an increase in the high molecular weight smear in the Z-LLL-FMK-treated lanes.
Cell Viability Assay (MTT Assay)
This protocol provides a general guideline for assessing the cytotoxicity of Z-LLL-FMK.
Materials:
-
Cells seeded in a 96-well plate.
-
Z-LLL-FMK at various concentrations.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
Microplate reader capable of measuring absorbance at 570 nm.
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a range of Z-LLL-FMK concentrations for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle-only control.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
References
Validation & Comparative
A Comparative Analysis of Z-Leu-Leu-Leu-fluoromethyl ketone and Calpeptin in Protease Inhibition
For researchers, scientists, and drug development professionals, the selection of a specific protease inhibitor is a critical decision that can significantly impact experimental outcomes. This guide provides a detailed comparison of two widely used peptidyl inhibitors, Z-Leu-Leu-Leu-fluoromethyl ketone (and its more commonly studied analog, MG132) and calpeptin, focusing on their efficacy, selectivity, and mechanisms of action. The information is supported by experimental data and detailed protocols to aid in the informed selection of the appropriate inhibitor for your research needs.
While the user specified this compound, the vast majority of published research has focused on its aldehyde analog, Z-Leu-Leu-Leu-al, commonly known as MG132. This guide will primarily focus on the comparison between MG132 and calpeptin due to the extensive availability of experimental data for these compounds.
Mechanism of Action and Target Specificity
MG132 is a potent, reversible, and cell-permeable inhibitor of the proteasome, a multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins.[1][2] By targeting the chymotrypsin-like activity of the 26S proteasome, MG132 effectively blocks the degradation of proteins involved in cell cycle progression and apoptosis.[2][3][4] However, it is important to note that MG132 is not entirely specific to the proteasome and has been shown to inhibit calpains, a family of calcium-dependent cysteine proteases, albeit at higher concentrations.[5][6]
Calpeptin , on the other hand, is a potent, cell-permeable inhibitor of calpains.[7][8] It primarily targets calpain 1 and calpain 2, which are involved in various cellular processes, including signal transduction, cell motility, and apoptosis.[9][10] Calpeptin has also been shown to inhibit other cysteine proteases, such as cathepsin L.[11]
Efficacy and Potency: A Quantitative Comparison
The inhibitory potency of MG132 and calpeptin is typically quantified by their half-maximal inhibitory concentration (IC50) or inhibitory constant (Ki) values against their respective targets. The following tables summarize the available quantitative data.
Table 1: Inhibitory Potency of MG132
| Target | IC50/Ki | Cell/System | Reference |
| 26S Proteasome (Chymotrypsin-like activity) | Ki = 4 nM | Mammalian cells | [1] |
| 20S Proteasome (ZLLL-MCA degradation) | IC50 = 100 nM | Cell-free assay | [6] |
| Calpain | IC50 = 1.2 µM | Cell-free assay | [5][6] |
| NF-κB activation | IC50 = 3 µM | Mammalian cells | [1] |
| A549 lung carcinoma cell growth | IC50 = 20 µM | In vitro | [12] |
| HeLa cervical cancer cell growth | IC50 = 5 µM | In vitro | [12] |
Table 2: Inhibitory Potency of Calpeptin
| Target | ID50/Ki | Cell/System | Reference |
| Calpain I (porcine erythrocytes) | ID50 = 52 nM | Cell-free assay | [7][8] |
| Calpain II (porcine kidney) | ID50 = 34 nM | Cell-free assay | [7][8] |
| Calpain I (human platelets) | ID50 = 40 nM | Cell-free assay | [7][8] |
| Papain | ID50 = 138 nM | Cell-free assay | [7][8] |
| Cathepsin K | Ki = 61 pM | Enzyme inhibition assay | [11] |
| Cathepsin L | Ki = 131 pM | Enzyme inhibition assay | [11] |
| SARS-CoV-2 Mpro | IC50 = 10.7 µM | In vitro |
Signaling Pathways and Cellular Effects
Both MG132 and calpeptin can induce apoptosis, but through distinct signaling pathways. MG132-induced apoptosis is primarily a consequence of proteasome inhibition, leading to the accumulation of pro-apoptotic proteins and cell cycle arrest.[4][13] Calpeptin, by inhibiting calpains, can prevent the degradation of certain substrates involved in cell death regulation.[9]
Figure 1: Simplified signaling pathway of MG132-induced apoptosis.
Figure 2: General mechanism of action for calpeptin.
Experimental Protocols
To facilitate the direct comparison and application of these inhibitors, detailed protocols for key experiments are provided below.
Proteasome Activity Assay
This assay measures the chymotrypsin-like activity of the proteasome using a fluorogenic substrate.[14][15]
Figure 3: Experimental workflow for a proteasome activity assay.
Protocol:
-
Prepare cell lysates by sonication or freeze-thaw cycles in a suitable lysis buffer.
-
In a 96-well black plate, add 50 µL of cell lysate or purified 20S/26S proteasome.
-
Add 50 µL of 2x proteasome assay buffer containing the fluorogenic substrate (e.g., 40 µM Suc-LLVY-AMC).
-
Add the desired concentration of MG132 or calpeptin (as a control for off-target effects) or vehicle control.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~380 nm and emission at ~460 nm.
Calpain Activity Assay
This assay quantifies calpain activity using a specific fluorogenic substrate.[16]
Protocol:
-
Prepare cytosolic extracts from cells, ensuring to keep samples on ice to prevent calpain auto-activation.
-
In a 96-well black plate, add 85 µL of cell extract.
-
Add 10 µL of 10x reaction buffer.
-
Add 5 µL of calpain substrate (e.g., Ac-LLY-AFC).
-
Add the desired concentration of calpeptin or MG132 (as a control for off-target effects) or vehicle control.
-
Incubate at 37°C for 1 hour in the dark.
-
Measure fluorescence with excitation at ~400 nm and emission at ~505 nm.[16]
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7][17]
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of MG132, calpeptin, or vehicle control for the desired time period (e.g., 24, 48 hours).
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate at 37°C for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
Western Blotting for Apoptosis Markers
Western blotting can be used to detect the cleavage of key apoptotic proteins, such as caspases and PARP.[4][18]
Protocol:
-
Treat cells with MG132, calpeptin, or a positive control for apoptosis induction (e.g., staurosporine).
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
References
- 1. Comparative selectivity and specificity of the proteasome inhibitors BzLLLCOCHO, PS-341, and MG-132 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. Calpain-Glo™ Protease Assay Protocol [worldwide.promega.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Measuring Calpain Activity in Fixed and Living Cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. Calpeptin is a potent cathepsin inhibitor and drug candidate for SARS-CoV-2 infections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apexbt.com [apexbt.com]
- 13. Proteasome inhibitor MG132 induces selective apoptosis in glioblastoma cells through inhibition of PI3K/Akt and NFkappaB pathways, mitochondrial dysfunction, and activation of p38-JNK1/2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. promega.com [promega.com]
- 15. Proteasome Activity Assay Kit (ab107921) | Abcam [abcam.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. broadpharm.com [broadpharm.com]
- 18. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Z-Leu-Leu-Leu-fluoromethyl Ketone and Other Cathepsin Inhibitors for Researchers
For researchers, scientists, and drug development professionals, selecting the appropriate enzyme inhibitor is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of Z-Leu-Leu-Leu-fluoromethyl ketone (Z-LLL-FMK) with other commonly used cathepsin inhibitors, supported by experimental data to inform your research.
This compound, also known as Z-LLL-FMK, is a synthetic peptide that acts as an irreversible inhibitor of certain cysteine proteases.[1] It belongs to the fluoromethyl ketone (FMK) class of inhibitors, which form a covalent bond with the active site cysteine of the target protease, leading to its inactivation. While broadly targeting cysteine proteases, Z-LLL-FMK has been noted for its inhibitory activity against cathepsin B and cathepsin L.[2]
Performance Comparison of Cathepsin Inhibitors
The efficacy of a cathepsin inhibitor is determined by its potency (how much of the inhibitor is required to block enzyme activity) and its selectivity (whether it inhibits a specific cathepsin or a broad range of them). The following tables summarize the available quantitative data for Z-LLL-FMK and other representative cathepsin inhibitors.
| Inhibitor | Target Cathepsins | Potency (IC50/Ki) | Inhibitor Class | Reversibility |
| Z-Leu-Leu-Leu-FMK (Z-LLL-FMK) | Cathepsin B, Cathepsin L[2] | Data not widely available in comparative studies | Peptidyl-FMK | Irreversible |
| CA-074 | Cathepsin B[3] | IC50: ~10 µM (in some cell-based assays)[3] | Epoxysuccinyl | Irreversible |
| Z-Phe-Ala-FMK (Z-FA-FMK) | Cathepsin B, Cathepsin L, Effector Caspases[4] | Data varies by target | Peptidyl-FMK | Irreversible |
| Leupeptin | Broad-spectrum Cysteine and Serine Proteases | Ki: ~6 nM (Cathepsin B)[5] | Peptide Aldehyde | Reversible |
| E-64 | Broad-spectrum Cysteine Proteases[1] | IC50: ~9 nM (Papain)[1] | Epoxysuccinyl | Irreversible |
| Z-Phe-Phe-FMK | Cathepsin L[6] | IC50: 15 µM[6] | Peptidyl-FMK | Irreversible |
| Odanacatib | Cathepsin K[5] | IC50: 0.2 nM (human)[5] | Nitrile | Reversible (covalent) |
| Balicatib | Cathepsin K[1] | IC50: 22 nM[1] | Nitrile | Reversible |
Note: IC50 and Ki values can vary significantly based on the experimental conditions, including substrate concentration, pH, and temperature. The data presented here is for comparative purposes. Direct comparative studies for Z-LLL-FMK are limited in publicly available literature.
Experimental Protocols
Accurate and reproducible data are paramount in research. Below are detailed methodologies for key experiments cited in the comparison of cathepsin inhibitors.
In Vitro Cathepsin Activity Assay (Fluorometric)
This protocol is a standard method for determining the inhibitory activity of compounds against purified cathepsins.
Materials:
-
Purified recombinant human cathepsin (e.g., Cathepsin B, L, S, or K)
-
Assay Buffer (e.g., 50 mM sodium acetate, 2 mM DTT, 1 mM EDTA, pH 5.5)
-
Fluorogenic cathepsin substrate (e.g., Z-FR-AMC for Cathepsin B/L, Z-VVR-AMC for Cathepsin S, Z-LR-AMC for Cathepsin K)
-
Test inhibitor (e.g., Z-LLL-FMK) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO. Further dilute in Assay Buffer to the desired final concentrations. The final DMSO concentration should be kept below 1%.
-
Add a defined amount of the purified cathepsin enzyme to each well of the 96-well plate.
-
Add the diluted test inhibitor or vehicle control (DMSO in Assay Buffer) to the wells containing the enzyme.
-
Incubate the enzyme-inhibitor mixture at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow for binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC-based substrates) over time (kinetic mode) or at a fixed time point (endpoint mode).
-
Calculate the rate of substrate cleavage from the linear phase of the kinetic read or the final fluorescence intensity for endpoint assays.
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.
Cell-Based Cathepsin Activity Assay
This method assesses the ability of a cell-permeable inhibitor to block cathepsin activity within living cells.
Materials:
-
Cell line of interest
-
Cell culture medium and reagents
-
Cell-permeable cathepsin activity probe (e.g., a fluorogenic substrate with a cell-penetrating peptide)
-
Cell-permeable test inhibitor (e.g., Z-LLL-FMK)
-
Lysis buffer
-
Fluorometer or fluorescence microscope/flow cytometer
Procedure:
-
Culture the cells to the desired confluency in a suitable format (e.g., 96-well plate).
-
Treat the cells with various concentrations of the cell-permeable test inhibitor or vehicle control for a specific duration.
-
Wash the cells to remove the inhibitor from the medium.
-
Load the cells with the cell-permeable cathepsin activity probe according to the manufacturer's instructions.
-
Incubate the cells to allow for substrate cleavage by active intracellular cathepsins.
-
Measure the fluorescence signal. This can be done by lysing the cells and measuring the fluorescence in the lysate using a fluorometer, or by analyzing intact cells using fluorescence microscopy or flow cytometry.
-
Quantify the reduction in fluorescence in inhibitor-treated cells compared to control cells to determine the inhibitor's efficacy in a cellular context.
Signaling Pathways and Mechanisms of Action
Cathepsins are primarily located in lysosomes, where they are involved in protein degradation. However, upon lysosomal membrane permeabilization (LMP), cathepsins can be released into the cytosol and trigger various signaling pathways, most notably apoptosis (programmed cell death).[7][8][9]
Cathepsin-Mediated Apoptotic Pathway
The release of cathepsins from the lysosome into the cytosol is a critical event in some forms of apoptosis.[10] Cytosolic cathepsins can cleave and activate pro-apoptotic proteins of the Bcl-2 family, such as Bid. Truncated Bid (tBid) then translocates to the mitochondria, where it induces the oligomerization of Bak and Bax, leading to mitochondrial outer membrane permeabilization (MOMP).[7] This results in the release of cytochrome c and other pro-apoptotic factors from the mitochondria, which in turn activate caspases and execute the apoptotic program. Inhibitors like Z-LLL-FMK can be used to probe the involvement of specific cathepsins in these pathways.
Caption: Cathepsin-mediated intrinsic apoptosis pathway.
Experimental Workflow for Investigating Cathepsin Inhibition in Apoptosis
To determine the role of a specific cathepsin in an apoptotic process, a systematic experimental approach is required. This workflow outlines the key steps, incorporating the use of cathepsin inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Lysosomal membrane permeabilization and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Lysosomal membrane permeabilization and cathepsin release is a Bax/Bak-dependent, amplifying event of apoptosis in fibroblasts and monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Low‐level lysosomal membrane permeabilization for limited release and sublethal functions of cathepsin proteases in the cytosol and nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Lysosomal membrane-permeabilization (LMP) and -rupture (LMR) are distinct for cell death [frontiersin.org]
- 9. Cathepsin-regulated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Comparative Analysis of Z-LLL-FMK and Other Cysteine Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cysteine protease inhibitor Z-LLL-FMK against other commonly used inhibitors. The information presented herein is intended to assist researchers in selecting the most appropriate inhibitor for their experimental needs by providing a detailed look at specificity profiles, experimental methodologies, and relevant biological pathways.
Specificity Profile of Cysteine Protease Inhibitors
The efficacy and utility of a protease inhibitor are largely determined by its specificity for the target enzyme. Z-LLL-FMK (Z-Leu-Leu-Leu-fluoromethylketone) is a peptidic inhibitor with a fluoromethylketone (FMK) reactive group, which confers irreversible inhibition by forming a covalent bond with the active site cysteine of the target protease. While specific quantitative data for Z-LLL-FMK is not extensively available in the public domain, its activity can be inferred from its close structural analog, MG132 (Z-Leu-Leu-Leu-al), where the FMK group is replaced by an aldehyde.
The following table summarizes the inhibitory activities of Z-LLL-FMK's analog, MG132, and other related cysteine protease inhibitors against a panel of common proteases.
| Inhibitor | Target Protease | Inhibition Metric | Value |
| MG132 (Z-LLL-al) | Proteasome (chymotrypsin-like) | IC50 | 100 nM |
| Calpain | IC50 | 1.2 µM | |
| ALLN | Calpain I | Ki | 190 nM |
| Calpain II | Ki | 220 nM | |
| Cathepsin B | Ki | 150 nM | |
| Cathepsin L | Ki | 0.5 nM | |
| Proteasome | Ki | 6 µM | |
| Z-LLY-FMK | Calpain II | Potent Inhibitor | Not specified |
| Cathepsin L | Potent Inhibitor | Not specified | |
| Z-FA-FMK | Cathepsin B | Potent Inhibitor | Not specified |
| Cathepsin L | Potent Inhibitor | Not specified | |
| Caspase-2 | Selective Inhibitor | Not specified | |
| Caspase-3 | Selective Inhibitor | Not specified | |
| Caspase-6 | Selective Inhibitor | Not specified | |
| Caspase-7 | Selective Inhibitor | Not specified |
Note: Z-LLL-FMK is an irreversible inhibitor of cathepsin B and cathepsin L.[1] Z-LLY-FMK is a potent, cell-permeable, and irreversible inhibitor of calpain II and also acts as an inhibitor of cathepsin L.[2] Z-FA-FMK is a potent inhibitor of Cathepsin B and L and also selectively inhibits several effector caspases.[3]
Experimental Protocols
Fluorometric Protease Inhibition Assay
This protocol outlines a general method for determining the inhibitory activity of compounds like Z-LLL-FMK against proteases such as calpains and cathepsins using a fluorogenic substrate.
Materials:
-
Purified protease (e.g., Calpain-1, Cathepsin B)
-
Fluorogenic substrate (e.g., Suc-LLVY-AMC for proteasome and calpain, Z-FR-AMC for Cathepsin B/L)
-
Assay Buffer (specific to the protease, e.g., Tris-HCl or MES buffer with appropriate pH and additives like DTT and calcium for calpains)
-
Inhibitor stock solution (e.g., Z-LLL-FMK in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a working solution of the protease in the assay buffer.
-
Prepare a working solution of the fluorogenic substrate in the assay buffer.
-
Prepare a serial dilution of the inhibitor (e.g., Z-LLL-FMK) in the assay buffer.
-
-
Assay Setup:
-
In the wells of the 96-well plate, add the following:
-
Assay Buffer (for blank)
-
Protease solution + Assay Buffer (for enzyme control)
-
Protease solution + serially diluted inhibitor solutions
-
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiate Reaction:
-
Add the fluorogenic substrate to all wells to start the enzymatic reaction.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC-based substrates) over time.
-
-
Data Analysis:
-
Calculate the rate of reaction (increase in fluorescence per unit time) for each well.
-
Plot the reaction rate against the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Signaling Pathways and Experimental Workflows
Protease Signaling Pathways
Proteases such as the proteasome, calpains, and cathepsins are integral to various cellular signaling pathways, including protein degradation and apoptosis.
Signaling pathways of major cellular proteases.
Experimental Workflow for Protease Inhibitor Profiling
The following diagram illustrates a typical workflow for assessing the specificity profile of a protease inhibitor.
Workflow for protease inhibitor profiling.
References
Control Experiments for Z-Leu-Leu-Leu-fluoromethyl ketone (Z-LLL-FMK) Studies: A Comparative Guide
For researchers utilizing Z-Leu-Leu-Leu-fluoromethyl ketone (Z-LLL-FMK), a potent cysteine protease and proteasome inhibitor, designing well-controlled experiments is paramount to generating robust and interpretable data. This guide provides a comparative overview of Z-LLL-FMK and common alternative inhibitors, along with detailed experimental protocols and visualizations to aid in the design of rigorous studies.
Understanding Z-LLL-FMK and the Need for Controls
Z-LLL-FMK is a cell-permeable, irreversible inhibitor that covalently modifies the active site cysteine of its target proteases. While it is widely recognized for its inhibitory activity against the chymotrypsin-like (CT-L) activity of the 20S proteasome, it also exhibits potent inhibition of other cysteine proteases, notably cathepsins B and L[1][2]. This broad reactivity necessitates the use of carefully selected controls to dissect the specific contributions of proteasome versus cathepsin inhibition to the observed cellular effects.
Comparison with Alternative Inhibitors
To distinguish the effects of Z-LLL-FMK, it is essential to compare its activity with more selective inhibitors. This section provides a comparative analysis of Z-LLL-FMK with MG-132, a well-characterized proteasome inhibitor, and Z-VAD-FMK, a broad-spectrum caspase inhibitor.
Data Presentation: Inhibitor Specificity and Potency
| Inhibitor | Primary Target(s) | Proteasome (Chymotrypsin-like) IC50 | Cathepsin L IC50 | Cathepsin B IC50 | Caspase-3 IC50 |
| Z-LLL-FMK | Proteasome, Cathepsin B/L | Potent inhibitor (specific IC50 not widely reported) | Potent inhibitor (specific IC50 not widely reported)[1] | Potent inhibitor (specific IC50 not widely reported)[1] | Not a primary target |
| MG-132 | Proteasome, Calpains | ~24.2 nM - 100 nM[3][4][5] | 0.15 nM[6] | Potent inhibitor[7] | Can induce caspase-3 activation[8][9] |
| Z-VAD-FMK | Caspases (pan-caspase) | Not a primary target[10] | Inhibits at high concentrations[11] | Inhibits at high concentrations[11] | Potent inhibitor (in the nM to low µM range)[12] |
Negative and Positive Controls
-
Vehicle Control: As these inhibitors are typically dissolved in DMSO, a vehicle control (DMSO alone) is essential in all experiments to account for any solvent-induced effects.
-
Positive Control for Proteasome Inhibition: MG-132 is a widely accepted positive control for inducing proteasome inhibition and the subsequent accumulation of ubiquitinated proteins[3][4].
-
Negative Control Compound: A structurally similar but inactive peptide, such as Z-Leu-Leu-Leu-OH, can be used as a negative control to demonstrate that the observed effects are due to the reactive fluoromethyl ketone warhead and not simply the peptide backbone.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to Z-LLL-FMK studies.
References
- 1. Inhibitors of cathepsin L prevent severe acute respiratory syndrome coronavirus entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. MG-132 | Cell Signaling Technology [cellsignal.com]
- 6. Structural and Biochemical Analysis of the Dual Inhibition of MG-132 against SARS-CoV-2 Main Protease (Mpro/3CLpro) and Human Cathepsin-L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MG-132 is a broad-spectrum cysteine and aspartyl protease inhibitor [escholarship.org]
- 8. Proteasome inhibitor MG-132 induces C6 glioma cell apoptosis via oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Z-VAD(OMe)-FMK | Cell Signaling Technology [cellsignal.com]
- 12. selleckchem.com [selleckchem.com]
A Researcher's Guide to Interpreting Comparative Inhibitor Studies
For researchers and professionals in drug development, the ability to accurately compare and interpret the performance of various inhibitors is fundamental. This guide provides a structured approach to understanding the data, methodologies, and visual representations essential for making informed decisions in inhibitor selection and development.
Data Presentation: A Quantitative Comparison
A direct comparison of inhibitor potency is crucial for evaluation. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are two of the most common metrics. The IC50 value represents the concentration of an inhibitor required to reduce a specific biological or biochemical activity by 50%. However, it's important to note that IC50 values are highly dependent on experimental conditions, including substrate concentration.[1] The Ki value, or inhibition constant, is generally considered a more absolute measure of an inhibitor's binding affinity.[2][3][4]
Meaningful comparison of IC50 values can be challenging, particularly when the inhibitor's mechanism is unknown or experimental details are not thoroughly reported.[1] Even when comparing Ki values, which are theoretically more constant, combining data from different sources can introduce significant noise if the assay conditions are not similar.[5][6] Therefore, presenting data in a clear, tabular format that includes key parameters from consistently run experiments is paramount.
Table 1: Comparative Potency of Kinase Inhibitors Against Target X
| Inhibitor | IC50 (µM) | Ki (µM) | Mechanism of Inhibition |
|---|---|---|---|
| Compound A | 0.05 | 0.02 | ATP-Competitive |
| Compound B | 0.25 | 0.11 | Non-Competitive |
| Compound C | 1.50 | 0.85 | ATP-Competitive |
| Control Drug | 0.10 | 0.04 | ATP-Competitive |
Experimental Protocols: Ensuring Reproducibility
The ability to reproduce and validate findings is a cornerstone of scientific research. A detailed experimental protocol should accompany any comparative data to ensure transparency and allow for accurate replication.[7]
Protocol: In Vitro Kinase Assay for IC50 Determination
-
Objective: To determine the concentration of a test inhibitor required to inhibit 50% of the activity of Kinase X.
-
Materials & Reagents:
-
Recombinant Human Kinase X (e.g., 10 µg)
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP (Adenosine Triphosphate), 10 mM stock
-
Substrate Peptide, 1 mg/mL stock
-
Test Inhibitors (Compounds A, B, C), 10 mM stock in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
-
Procedure:
-
Inhibitor Preparation: Perform a serial dilution of the test inhibitors in kinase buffer to achieve a range of final assay concentrations (e.g., 100 µM to 1 pM). Include a DMSO-only control (vehicle control).
-
Reaction Setup: To each well of a 384-well plate, add 5 µL of the diluted inhibitor or vehicle control.
-
Enzyme Addition: Add 10 µL of Kinase X solution (at 2.5x the final desired concentration) to each well.
-
Incubation: Gently mix and incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.
-
Reaction Initiation: Add 10 µL of a solution containing ATP and the substrate peptide (at 2.5x final concentration) to initiate the kinase reaction. The final ATP concentration should be close to its Km value for the kinase to ensure sensitivity for competitive inhibitors.[8][9]
-
Reaction Progression: Incubate the plate at 30°C for 60 minutes.
-
Signal Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Assay System as per the manufacturer's instructions. This involves adding ADP-Glo™ Reagent, incubating, and then adding Kinase Detection Reagent.
-
Data Measurement: Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Convert the raw luminescence units (RLU) to percent inhibition relative to the vehicle (DMSO) control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic dose-response curve to determine the IC50 value for each inhibitor.
-
Visualizing Key Concepts and Processes
Visual diagrams are powerful tools for simplifying complex biological pathways, experimental workflows, and the theoretical underpinnings of inhibitor action.
Caption: Simplified signaling cascade showing inhibition of Target Kinase X.
Caption: Workflow for determining inhibitor potency (IC50/Ki).
Caption: Comparison of competitive and non-competitive inhibition mechanisms.
References
- 1. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A guideline for reporting experimental protocols in life sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improved Inhibitor Screening Experiments by Comparative Analysis of Simulated Enzyme Progress Curves - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improved Inhibitor Screening Experiments by Comparative Analysis of Simulated Enzyme Progress Curves | PLOS One [journals.plos.org]
A Head-to-Head Comparison of Z-Leu-Leu-Leu-CHO (MG132) and Z-LLL-FMK for Protease Inhibition
In the landscape of protease inhibitors, Z-Leu-Leu-Leu-CHO (MG132) and Z-Leu-Leu-Leu-fluoromethyl ketone (Z-LLL-FMK) are two peptidic inhibitors that, despite their similar peptide sequence, exhibit fundamentally different mechanisms of action and target selectivity. This guide provides a detailed comparison of their biochemical properties, cellular effects, and experimental considerations to aid researchers in selecting the appropriate tool for their studies.
Core Differences: Chemical Reactivity Drives Target Specificity
The primary distinction between MG132 and Z-LLL-FMK lies in their reactive functional groups, or "warheads." MG132 is a peptide aldehyde (-CHO), while Z-LLL-FMK is a peptide fluoromethyl ketone (-FMK). This chemical difference dictates their mechanism of action and primary protease targets.
Z-Leu-Leu-Leu-CHO (MG132) is a potent, cell-permeable, and reversible inhibitor of the proteasome .[1] The aldehyde group forms a reversible covalent bond (a hemiacetal) with the active site threonine residue of the proteasome's catalytic subunits, primarily the chymotrypsin-like (β5) activity.[1][2][3] By blocking the proteasome, MG132 prevents the degradation of ubiquitinated proteins, leading to their accumulation and subsequent cellular effects like apoptosis and cell cycle arrest.[4][5]
Z-LLL-FMK , on the other hand, is an irreversible inhibitor of cysteine proteases , with a known activity against cathepsin B and cathepsin L.[6] The fluoromethyl ketone group forms a stable, irreversible covalent bond (a thiohemiketal) with the active site cysteine residue of these proteases.[7] This permanently inactivates the enzyme.
Quantitative Comparison of Inhibitory Activity
The following tables summarize the known inhibitory concentrations of MG132 against its primary target and key off-targets. Quantitative data for Z-LLL-FMK is less prevalent in publicly available literature, reflecting its more specialized use compared to the widely characterized MG132.
Table 1: Inhibitory Profile of Z-Leu-Leu-Leu-CHO (MG132)
| Target Enzyme | Enzyme Class | Inhibition Constant | Cell-Based Concentration |
| 26S Proteasome (Chymotrypsin-like) | Threonine Protease | Kᵢ = 4 nM[1], IC₅₀ = 100 nM[7][8] | 1-10 µM (typical)[9] |
| Calpain | Cysteine Protease | IC₅₀ = 1.2 µM[4] | - |
| NF-κB Activation | - | IC₅₀ = 3 µM[1] | - |
Table 2: Inhibitory Profile of Z-LLL-FMK
| Target Enzyme | Enzyme Class | Inhibition Constant | Cell-Based Concentration |
| Cathepsin B | Cysteine Protease | Irreversible Inhibitor[6] | Not specified |
| Cathepsin L | Cysteine Protease | Irreversible Inhibitor[6] | Not specified |
Signaling Pathways and Cellular Consequences
The distinct targets of MG132 and Z-LLL-FMK lead to the perturbation of different cellular pathways.
MG132 and the Ubiquitin-Proteasome System (UPS):
MG132's inhibition of the 26S proteasome leads to a buildup of polyubiquitinated proteins. This disrupts cellular proteostasis and affects numerous signaling pathways that rely on protein degradation for regulation. A key pathway affected is the NF-κB signaling cascade, where MG132 prevents the degradation of IκBα, thereby keeping NF-κB inactive in the cytoplasm.[5][10]
Z-LLL-FMK and the Endo-lysosomal Pathway:
Z-LLL-FMK targets cathepsins, which are primarily located in lysosomes. These proteases are crucial for the degradation of proteins taken up by endocytosis and for the processing of antigens. By irreversibly inhibiting cathepsins, Z-LLL-FMK disrupts lysosomal protein degradation. This mechanism is particularly relevant in processes like viral entry, where viruses like SARS-CoV rely on cathepsin L for the processing of their spike protein.[6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. de.creative-enzymes.com [de.creative-enzymes.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Inhibitors of cathepsin L prevent severe acute respiratory syndrome coronavirus entry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. abmole.com [abmole.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. medchemexpress.com [medchemexpress.com]
A Comparative Review of Z-LLL-FMK and Other Cysteine Protease Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the cysteine protease inhibitor Z-LLL-FMK against other commonly used inhibitors. This review synthesizes available data on their performance, presents detailed experimental methodologies, and visualizes relevant biological pathways to aid in experimental design and drug development.
Z-Leu-Leu-Leu-fluoromethyl ketone (Z-LLL-FMK) is recognized as an inhibitor of cysteine proteases. Its utility in research is often compared with other inhibitors targeting various proteases, including caspases, calpains, and the proteasome. This guide aims to provide a clear comparison of Z-LLL-FMK with several key inhibitors: MG132 (a proteasome and calpain inhibitor), Z-LLY-FMK (a calpain inhibitor), Z-VAD-FMK (a pan-caspase inhibitor), Z-DEVD-FMK (a caspase-3 inhibitor), Z-IETD-FMK (a caspase-8 inhibitor), and Z-FA-FMK (a cathepsin and caspase inhibitor).
Performance Comparison of Cysteine Protease Inhibitors
While direct comparative studies for Z-LLL-FMK against all the listed inhibitors under uniform experimental conditions are limited in the currently available literature, this section aggregates reported inhibitory concentrations (IC50) to provide a performance overview. It is crucial to note that these values were determined in various experimental settings, which can influence the results.
| Inhibitor | Primary Target(s) | IC50 | Organism/Cell Line | Reference |
| Z-LLL-FMK | Cysteine Proteases | Data not available in searched literature | - | |
| MG132 | Proteasome (Chymotrypsin-like) | ~100 nM | Mammalian cells | [1] |
| Calpain | 1.2 µM | - | [2][3] | |
| Z-LLY-FMK | Calpain II | Data not available in searched literature | - | |
| Z-VAD-FMK | Pan-caspase | 0.0015 - 5.8 µM (range across various caspases) | Tumor cells | [4] |
| Z-DEVD-FMK | Caspase-3 | 18 µM | - | [5][6][7] |
| Caspase-3 | 1.326 µM | Recombinant human | [8] | |
| Z-IETD-FMK | Caspase-8 | 0.46 µM | T-cells | [9] |
| Z-FA-FMK | Cathepsin B | Kᵢ = 1.5 µM | - | [10] |
| Caspase-2 | 6.147 µM | - | [10] | |
| Caspase-3 | 15.41 µM | - | [10] | |
| Caspase-6 | 32.45 µM | - | [10] | |
| Caspase-7 | 9.077 µM | - | [10] | |
| Caspase-9 | 110.7 µM | - | [10] | |
| SARS-CoV-2 Mpro | 11.39 µM | Cell-free assay | [10] |
Signaling Pathways and Inhibitor Targets
The inhibitors discussed in this guide target key enzymes in distinct but sometimes overlapping cellular pathways. Understanding these pathways is critical for interpreting experimental results.
Apoptosis Signaling Pathway
Caspases are central to the execution of apoptosis, or programmed cell death. Initiator caspases (like caspase-8) are activated by pro-apoptotic signals and in turn activate executioner caspases (like caspase-3). Executioner caspases then cleave a variety of cellular substrates, leading to the characteristic morphological changes of apoptosis.
References
- 1. mg-132.com [mg-132.com]
- 2. selleckchem.com [selleckchem.com]
- 3. MG-132 | Cell Signaling Technology [cellsignal.com]
- 4. glpbio.com [glpbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Z-DEVD-FMK | Caspase-3 Inhibitor | Caspase-3 inhibitor | TargetMol [targetmol.com]
- 7. abmole.com [abmole.com]
- 8. Gasdermin E-derived caspase-3 inhibitors effectively protect mice from acute hepatic failure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. caymanchem.com [caymanchem.com]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Z-Leu-Leu-Leu-fluoromethyl ketone
FOR IMMEDIATE USE BY RESEARCH, SCIENTIST, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety, logistical, and operational protocols for the handling of Z-Leu-Leu-Leu-fluoromethyl ketone (Z-LLL-FMK), a potent, irreversible inhibitor of cysteine proteases such as calpains and cathepsins. Adherence to these guidelines is essential to ensure personnel safety and experimental integrity.
Immediate Safety and Handling
This compound is a research-grade chemical that requires careful handling to minimize exposure risks. The primary hazards include potential skin, eye, and respiratory tract irritation.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling Z-LLL-FMK in both solid and solution forms.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles (European Standard EN 166 compliant). | Protects against accidental splashes of solutions or contact with the powdered compound. |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber). | Prevents skin contact. Note that Dimethyl sulfoxide (DMSO), a common solvent for Z-LLL-FMK, readily penetrates nitrile gloves, so a more robust glove material is necessary.[1] |
| Body Protection | Long-sleeved laboratory coat. | Minimizes the risk of skin exposure to spills. |
| Respiratory Protection | For handling the powder outside of a certified chemical fume hood, a NIOSH-approved N95 respirator is recommended. For large-scale operations or in case of spills, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used.[2] | Reduces the risk of inhaling the powdered compound. |
Engineering Controls and Hygiene
-
Ventilation: Always handle the powdered form of Z-LLL-FMK in a certified chemical fume hood to avoid dust formation and inhalation.
-
Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling and before breaks. Do not eat, drink, or smoke in the laboratory. Contaminated clothing should be removed and washed before reuse.
Logistical Information
Proper storage and preparation of Z-LLL-FMK are crucial for maintaining its stability and efficacy.
| Parameter | Specification | Source |
| Storage Temperature | -20°C | [2] |
| Form | Powder | |
| Molecular Weight | 507.64 g/mol | |
| Solubility | 10 mg/mL in acetone; Soluble in DMSO |
Preparation of Stock Solutions
Stock solutions of Z-LLL-FMK are typically prepared in anhydrous DMSO.
Procedure:
-
Allow the powdered Z-LLL-FMK to equilibrate to room temperature before opening the vial.
-
Under a chemical fume hood, add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM).
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C.
Operational Plan: Experimental Protocol
The following is a representative protocol for a calpain activity assay, which can be adapted to assess the inhibitory effect of Z-LLL-FMK.
Calpain Activity Inhibition Assay
This assay measures the activity of calpain by detecting the fluorescence of a cleaved substrate. Z-LLL-FMK can be used as a calpain inhibitor in this assay.[2][3]
Materials:
-
Cells of interest
-
This compound (Calpain Inhibitor)
-
Calpain Activity Assay Kit (containing Extraction Buffer, Reaction Buffer, and Calpain Substrate Ac-LLY-AFC)
-
Phosphate-Buffered Saline (PBS)
-
Microcentrifuge
-
Fluorometer or fluorescence plate reader
Procedure:
-
Cell Treatment: Culture cells to the desired density and treat with the experimental conditions to induce or modulate calpain activity. For the inhibitor control, pre-incubate cells with an appropriate concentration of Z-LLL-FMK for a designated time before inducing calpain activity.
-
Cell Lysis:
-
Harvest approximately 1-2 x 10^6 cells and pellet by centrifugation.
-
Resuspend the cell pellet in 100 µL of ice-cold Extraction Buffer.
-
Incubate on ice for 20 minutes, mixing gently every few minutes.
-
Centrifuge at 10,000 x g for 1 minute to pellet cell debris.
-
Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.
-
-
Assay Reaction:
-
In a 96-well plate suitable for fluorescence measurements, add 50-200 µg of cell lysate per well and adjust the volume to 85 µL with Extraction Buffer.
-
Include a positive control (active calpain) and a negative control (untreated cell lysate or lysate with Z-LLL-FMK).
-
Add 10 µL of 10X Reaction Buffer to each well.
-
Add 5 µL of Calpain Substrate (Ac-LLY-AFC) to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 1 hour, protected from light.
-
Measure the fluorescence using a fluorometer with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
-
Experimental Workflow Diagram
Mechanism of Action: Signaling Pathway
Z-LLL-FMK is an irreversible inhibitor of cysteine proteases, including calpains and cathepsins. In the context of apoptosis, these proteases can play a role in the intrinsic pathway. For instance, upon certain stimuli, lysosomal membrane permeabilization can release cathepsins into the cytosol. Cytosolic cathepsins can cleave Bid, a pro-apoptotic Bcl-2 family protein, into its truncated form, tBid. tBid then translocates to the mitochondria, promoting the release of cytochrome c, which in turn activates caspases and leads to apoptosis. By irreversibly binding to the active site of these proteases, Z-LLL-FMK prevents these downstream events.
Signaling Pathway Diagram
Disposal Plan
Proper disposal of Z-LLL-FMK and associated waste is critical to prevent environmental contamination and ensure compliance with regulations.
Waste Categorization and Segregation
-
Solid Waste: Unused or expired Z-LLL-FMK powder, as well as any lab materials grossly contaminated with the powder (e.g., weighing boats, pipette tips), should be collected in a clearly labeled, sealed container for hazardous chemical waste.
-
Liquid Waste:
-
Solutions of Z-LLL-FMK in organic solvents like DMSO should be collected in a designated, labeled hazardous waste container for flammable organic solvents.[1]
-
Aqueous solutions containing Z-LLL-FMK should be collected in a separate, labeled hazardous waste container for aqueous chemical waste. Do not pour these solutions down the drain.
-
-
Contaminated Labware: Non-grossly contaminated labware (e.g., culture flasks, plates) should be decontaminated if possible or disposed of as hazardous solid waste.
Disposal Procedure
-
Collection: Collect all waste streams in appropriate, sealed, and clearly labeled containers. The label should include "Hazardous Waste," the full chemical name "this compound," and the solvent if applicable (e.g., "in DMSO").
-
Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials, until collection.
-
Disposal: All waste containing Z-LLL-FMK must be disposed of through a licensed hazardous waste disposal company. This typically involves incineration at a permitted facility.[4] Contact your institution's Environmental Health and Safety (EH&S) department to arrange for a scheduled waste pickup. Do not attempt to neutralize the chemical in the lab without a validated and approved procedure.
Disclaimer: This guide is intended for informational purposes for trained laboratory personnel. Always consult your institution's specific safety and disposal protocols and the manufacturer's Safety Data Sheet (SDS) before handling any chemical.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
